Ethyl 2-(ethylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(ethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-8-6-5-7-9(10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBJLSSQUIOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865915 | |
| Record name | Ethyl 2-(ethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; Fruity grape aroma | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38446-21-8 | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38446-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(ethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(ethylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL N-ETHYLANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1X596TSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(ethylamino)benzoate from N-ethylanthranilic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(ethylamino)benzoate, a key intermediate in the pharmaceutical and fragrance industries. The primary focus is on the Fischer-Speier esterification of N-ethylanthranilic acid with ethanol, catalyzed by a strong acid. This document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines methods for purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven guidance.
Introduction: The Significance of Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate, also known as ethyl N-ethylanthranilate, is a valuable organic compound with applications in various chemical sectors. Its structural motif, an N-substituted anthranilate ester, is a precursor to a range of more complex molecules, including pharmaceuticals and fine chemicals. A fundamental understanding of its synthesis is therefore crucial for chemists in both academic and industrial settings. The most common and economically viable method for its preparation is the Fischer-Speier esterification of N-ethylanthranilic acid.
The Core Chemistry: Fischer-Speier Esterification
The synthesis of Ethyl 2-(ethylamino)benzoate from N-ethylanthranilic acid is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The overall transformation is a reversible equilibrium process.[1]
Causality Behind Experimental Choices: To drive the reaction towards the formation of the desired ester, Le Châtelier's principle is applied. This is typically achieved in two ways:
-
Using an excess of one reactant: In this synthesis, ethanol is used in large excess, serving both as a reactant and the solvent. This high concentration of ethanol shifts the equilibrium to favor the product side.[2]
-
Removal of water: The water produced during the reaction can be removed to prevent the reverse reaction (ester hydrolysis). While for many Fischer esterifications a Dean-Stark apparatus is employed, for this specific synthesis, the use of a large excess of the alcohol reactant is generally sufficient to achieve high yields.
The Reaction Mechanism: A Step-by-Step Look
The Fischer esterification proceeds through a series of protonation and deprotonation steps, which are all in equilibrium.[2] The mechanism can be broken down as follows:
-
Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful execution and monitoring of the reaction progress will lead to a successful synthesis.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| N-ethylanthranilic acid | C₉H₁₁NO₂ | 165.19 | >98% | Starting material. |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous, >99.5% | Reactant and solvent. |
| Sulfuric acid | H₂SO₄ | 98.08 | Concentrated, 98% | Catalyst.[3] |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | For neutralization. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | For drying. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.5 g (0.1 mol) of N-ethylanthranilic acid in 100 mL of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution. The addition should be done in a fume hood, as the dissolution of sulfuric acid in ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (approximately 78 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up - Neutralization: Pour the concentrated residue into a 500 mL separatory funnel containing 100 mL of cold water. A two-phase system may form. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is slightly basic (test with pH paper).
-
Work-up - Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic extracts in the separatory funnel.
-
Work-up - Washing: Wash the combined organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 15-20 minutes.
-
Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification (Optional): The resulting crude oil is often of sufficient purity for many applications. For higher purity, the product can be distilled under reduced pressure.
Safety Precautions
-
Sulfuric acid is highly corrosive and should be handled with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]
-
Ethanol and diethyl ether are highly flammable. Ensure that there are no open flames or spark sources in the vicinity of the experiment.[4]
-
All procedures should be carried out in a well-ventilated fume hood.
Data Presentation and Characterization
A successful synthesis should yield Ethyl 2-(ethylamino)benzoate as a colorless to pale yellow oil.
Expected Yield and Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molar Mass | 193.24 g/mol |
| Boiling Point | Approx. 145-147 °C at 15 mmHg |
| Typical Yield | 80-90% |
Spectroscopic Data
The structure of the synthesized Ethyl 2-(ethylamino)benzoate can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl groups and the aromatic protons.
-
A triplet and a quartet for the ethyl ester group.
-
A triplet and a quartet for the N-ethyl group.
-
Signals in the aromatic region (around 6.5-8.0 ppm) corresponding to the four protons on the benzene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
A strong C=O stretch for the ester group (around 1700-1730 cm⁻¹).
-
An N-H stretch for the secondary amine (around 3300-3500 cm⁻¹).
-
C-H stretches for the aromatic and aliphatic groups.
-
C-O stretches for the ester group.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of Ethyl 2-(ethylamino)benzoate.
Conclusion and Future Perspectives
The Fischer-Speier esterification of N-ethylanthranilic acid provides a reliable and efficient route to Ethyl 2-(ethylamino)benzoate. The protocol described in this guide, when executed with precision and adherence to safety standards, offers a high yield of the desired product. Further research could explore the use of solid acid catalysts to simplify the work-up procedure and enhance the environmental friendliness of the synthesis.
References
-
Smart-Sciences. (n.d.). Esterification. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2019). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved from [Link]
-
Al-Azzawi, W. A. M., & Al-Amiery, A. A. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][5]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. Retrieved from [Link]
-
Supporting Information for: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]
-
Yassine, H., Bouali, J., Oumessaoud, A., & Pujol, M. D. (2021). Ethyl 2-[(azidocarbonyl)amino]benzoate. IUCrData, 6(7), x210803. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1979). Process for the production of anthranilic acid esters. DE2636423B1.
-
Mondal, S., & Islam, S. M. (2018). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1674–1678. Retrieved from [Link]
-
Hubbard, D. (2020, July 4). CHEM 2212L Experiment 7 - Fischer Esterification [Video]. YouTube. Retrieved from [Link]
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Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1979). Process for preparing anthranilic acid esters. US4135050A.
-
Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
- Jiangsu Changlong Agrochemical Co., Ltd. (2007).
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Experiment. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]
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Lin, R., & Pang, X. (2016). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under the Condition of Microwave Heating. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. Retrieved from [Link]
-
West, E. D. (1930). The Preparation of the Alkyl Esters of Anthranilic Acid. UND Scholarly Commons. Retrieved from [Link]
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Kumar, S., & Saraf, S. (2009). Esterification of Lactic Acid and Ethanol with/without Pervaporation. Industrial & Engineering Chemistry Research, 48(16), 7546-7555. Retrieved from [Link]
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Gangadwala, K. C., & Mungray, A. K. (2014). Kinetics of the esterification of benzoic acid with n-octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst. Research on Chemical Intermediates, 41(8), 5447-5461. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 2-(ethylamino)benzoate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(ethylamino)benzoate, also known as Ethyl N-ethylanthranilate, is an aromatic amine and a benzoate ester. Its structure, featuring a secondary amine ortho to an ethyl ester on a benzene ring, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential biologically active agents. Understanding the fundamental properties and synthetic routes of this compound is crucial for its effective utilization in drug discovery and materials science.
Chemical Structure and Properties
The structural and physicochemical properties of Ethyl 2-(ethylamino)benzoate are fundamental to its reactivity and handling.
Chemical Structure:
The molecule consists of a benzene ring substituted with an ethylamino group (-NHCH₂CH₃) and an ethoxycarbonyl group (-COOCH₂CH₃) at the ortho positions.
graph "Ethyl_2-(ethylamino)benzoate" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene ring
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];
// Substituents
C1 -- N [len=1.5];
C2 -- C7 [len=1.5];
// Ethylamino group
N -- C8 [len=1.5];
C8 -- C9 [len=1.5];
N -- H1 [style=invis]; // for positioning
// Ethoxycarbonyl group
C7 -- O1 [len=1.5, label="O"];
C7 -- O2 [len=1.5, label="O"];
O2 -- C10 [len=1.5];
C10 -- C11 [len=1.5];
// Atom labels
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N [label="N"];
C8 [label="C"];
C9 [label="C"];
H1 [label="H"];
C7 [label="C"];
O1 [label="O", pos="2.5,0.5!"];
O2 [label="O", pos="2.5,-0.5!"];
C10 [label="C"];
C11 [label="C"];
// Positioning
C1 [pos="0,0!"];
C2 [pos="1.3,0!"];
C3 [pos="1.95,1.12!"];
C4 [pos="1.3,2.24!"];
C5 [pos="0,2.24!"];
C6 [pos="-0.65,1.12!"];
N [pos="-1.3,0!"];
C8 [pos="-2.6,0!"];
C9 [pos="-3.9,0!"];
H1 [pos="-1.3,-0.8!"];
C7 [pos="2.6,0!"];
O1 [pos="3.25,0.8!"];
O2 [pos="3.25,-0.8!"];
C10 [pos="4.55,-0.8!"];
C11 [pos="5.85,-0.8!"];
}
Caption: General workflow for the synthesis of Ethyl 2-(ethylamino)benzoate.
Experimental Protocol: N-Ethylation of Ethyl Anthranilate
This protocol is a generalized procedure based on common N-alkylation methods for anilines. Optimization of reaction conditions may be necessary.
Materials:
-
Ethyl anthranilate
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (or another suitable base like sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl anthranilate (1.0 eq) and a suitable anhydrous solvent such as DMF or acetone.
-
Addition of Base: Add a base such as potassium carbonate (1.5-2.0 eq). If using a stronger base like sodium hydride, exercise extreme caution and add it portion-wise at 0 °C.
-
Addition of Ethylating Agent: Slowly add the ethylating agent, such as ethyl iodide (1.1-1.2 eq), to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with diethyl ether. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-(ethylamino)benzoate.
Applications and Biological Relevance
While specific biological activities of Ethyl 2-(ethylamino)benzoate are not extensively documented, its structural motif is present in various pharmacologically active compounds. Anthranilate derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2]
Potential Applications:
-
Intermediate in Organic Synthesis: Its primary application is as a building block for the synthesis of more complex molecules, such as quinolines, acridones, and other heterocyclic systems that are of interest in medicinal chemistry.[3]
-
Precursor for Biologically Active Molecules: The N-ethylanthranilate core can be further functionalized to explore novel chemical space in the search for new therapeutic agents. Studies on related N-alkylated anthranilates suggest potential for development of compounds with anticancer, antimicrobial, and antioxidant activities.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.
Conclusion
Ethyl 2-(ethylamino)benzoate is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, predicted spectroscopic characteristics, a general synthetic protocol, and important safety considerations. Further research into the specific biological activities and applications of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and functional materials.
References
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PubChem. (n.d.). Ethyl 2-(ethylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, K. M., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][5]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.
-
PubChemLite. (n.d.). Ethyl 2-(ethylamino)benzoate (C11H15NO2). Retrieved from [Link]
- Supporting Information for "Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium". (n.d.). The Royal Society of Chemistry.
-
PubChem. (n.d.). Ethyl 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ShangHai QiGuang Chemical Co., Ltd. (2023). preparation of ethyl anthranilate. Retrieved from [Link]
- Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides". (n.d.). The Royal Society of Chemistry.
- Ramirez-Macias, I., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
- Dike Moses Ekene. (n.d.).
- Yassine, H., et al. (2016). Ethyl 2-[(azidocarbonyl)amino]benzoate.
- Jana, S., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction.
- Carroll, J. D., & Hirl, M. P. (1995). U.S. Patent No. 5,437,991. Washington, DC: U.S.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
- Gevorgyan, A., et al. (2019). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 53(8), 701-705.
-
PrecisionFDA. (n.d.). 2-DIETHYLAMINOETHYL BENZOATE. Retrieved from [Link]
- CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate. (n.d.).
-
PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl benzoate. Retrieved from [Link]
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.
- The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024, May 23).
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FooDB. (n.d.). Showing Compound Ethyl anthranilate (FDB011666). Retrieved from [Link]
- Makkar, F., & Chakraborty, K. (2022). Biological activities of meroterpenoids isolated from different sources. Journal of Applied Phycology, 34(5), 2537-2557.
- Al-Ostath, A., et al. (2020). In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives. Current Bioactive Compounds, 16(7), 963-971.
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Natural Micron Pharm Tech. (n.d.). Ethyl Anthranilate. Retrieved from [Link]
- Zengin, G., et al. (2013). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Food and Chemical Toxicology, 58, 1-6.
- Kumar, S., et al. (2012). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library, 4(2), 646-655.
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An In-depth Technical Guide to Ethyl 2-(ethylamino)benzoate: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of Ethyl 2-(ethylamino)benzoate, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct data on this specific compound, this document synthesizes information from closely related analogs to offer insights into its core characteristics, potential synthesis, and applications.
Core Molecular Identifiers
-
Molecular Formula: C₁₁H₁₅NO₂
-
CAS Number: A definitive CAS number for Ethyl 2-(ethylamino)benzoate is not readily found in major chemical databases. A catalog number of 38446-21-8 has been associated with a product described as "ethyl 2_(ethylamino)benzoate ethyl 2_(ethylamino)ben". Researchers should verify the identity of any substance acquired under this number. For comparison, the closely related compound Ethyl 2-(dimethylamino)benzoate has the CAS number 55426-74-9.[1]
Synthesis and Mechanistic Insights
While a specific, documented synthesis protocol for Ethyl 2-(ethylamino)benzoate is not prevalent in the literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous N-alkylated anthranilates. The proposed synthesis involves the N-alkylation of ethyl anthranilate (ethyl 2-aminobenzoate).
Proposed Synthetic Pathway: Reductive Amination
A highly effective method for the synthesis of secondary amines is reductive amination. This approach offers high yields and selectivity under relatively mild conditions.
Experimental Protocol: Synthesis of Ethyl 2-(ethylamino)benzoate via Reductive Amination
Materials:
-
Ethyl 2-aminobenzoate (Ethyl anthranilate)
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-aminobenzoate (1 equivalent) in dichloromethane.
-
Imine Formation: To the stirred solution, add acetaldehyde (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane. Slowly add this slurry to the reaction mixture containing the imine. The addition should be done portion-wise to control any potential exotherm.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Ethyl 2-(ethylamino)benzoate.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones compared to other borohydrides, which minimizes side reactions.
-
Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves the reactants.
-
Aqueous Workup: The use of sodium bicarbonate in the workup neutralizes any remaining acidic species and helps in the removal of byproducts.
Synthesis Workflow Diagram
Sources
A Spectroscopic Guide to Ethyl 2-(ethylamino)benzoate: Elucidating Molecular Structure Through NMR, IR, and MS
This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(ethylamino)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to fully characterize the molecular structure of this compound. This guide emphasizes the "why" behind the data, offering insights into experimental design and data interpretation rooted in fundamental scientific principles.
Introduction
Ethyl 2-(ethylamino)benzoate, with the molecular formula C₁₁H₁₅NO₂, belongs to the class of anthranilate esters. These compounds are of significant interest in various fields, including fragrance, flavor, and pharmaceutical industries. Accurate structural elucidation is paramount for understanding its chemical properties, reactivity, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk you through the individual and combined application of NMR, IR, and MS to build a complete and validated structural profile of Ethyl 2-(ethylamino)benzoate.
Molecular Structure and Spectroscopic Correlation
The structural features of Ethyl 2-(ethylamino)benzoate, including the aromatic ring, the ester functional group, and the secondary amine, give rise to characteristic signals in different spectroscopic analyses. Understanding these correlations is key to interpreting the data.
Caption: Molecular structure of Ethyl 2-(ethylamino)benzoate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of the signals, a definitive assignment of each proton and carbon atom in the structure can be achieved.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between them.
¹H NMR Data for Ethyl 2-(ethylamino)benzoate (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.3 | Triplet | 1H | Ar-H |
| ~6.6 | Doublet | 1H | Ar-H |
| ~6.5 | Triplet | 1H | Ar-H |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.2 | Quartet | 2H | -NH-CH₂ -CH₃ |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.2 | Triplet | 3H | -NH-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-7.8 ppm): The four signals in the aromatic region are characteristic of a di-substituted benzene ring. The downfield shift of the proton at ~7.8 ppm is due to the deshielding effect of the adjacent electron-withdrawing ester group. The upfield shifts of the other aromatic protons are influenced by the electron-donating effect of the ethylamino group.
-
Ethyl Ester Group (δ 4.3 and 1.4 ppm): The quartet at ~4.3 ppm corresponds to the methylene protons (-O-CH₂-) of the ethyl ester, which are deshielded by the adjacent oxygen atom. These protons are split by the three neighboring methyl protons, resulting in a quartet. The triplet at ~1.4 ppm is assigned to the methyl protons (-CH₃) of the ethyl ester, split by the two adjacent methylene protons.
-
Ethylamino Group (δ 3.2 and 1.2 ppm): The quartet at ~3.2 ppm is attributed to the methylene protons (-NH-CH₂-) of the ethylamino group. Their chemical shift is influenced by the adjacent nitrogen atom. The triplet at ~1.2 ppm corresponds to the terminal methyl protons (-CH₃) of the ethylamino group.
-
NH Proton: A broad singlet, exchangeable with D₂O, is expected for the N-H proton, typically appearing in the region of δ 4-5 ppm. Its exact chemical shift and appearance can be variable.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(ethylamino)benzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans to allow for full relaxation of the protons.
-
Spectral Width: The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Caption: Workflow for acquiring a ¹H NMR spectrum.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.
¹³C NMR Data for Ethyl 2-(ethylamino)benzoate (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O (Ester) |
| ~150 | Ar-C -NH |
| ~133 | Ar-C H |
| ~131 | Ar-C H |
| ~115 | Ar-C -C=O |
| ~112 | Ar-C H |
| ~110 | Ar-C H |
| ~60 | -O-CH₂ -CH₃ |
| ~38 | -NH-CH₂ -CH₃ |
| ~15 | -O-CH₂-CH₃ |
| ~14 | -NH-CH₂-CH₃ |
Note: This data is based on predicted values and comparison with structurally related compounds.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~168 ppm): The signal at the most downfield region corresponds to the ester carbonyl carbon, which is highly deshielded.
-
Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected for the aromatic carbons, confirming the di-substituted pattern. The carbon attached to the nitrogen (-C-NH) is significantly deshielded and appears around 150 ppm. The other aromatic carbon signals are spread out based on their substitution and electronic environment.
-
Aliphatic Carbons (δ ~14-60 ppm): The methylene carbon of the ethyl ester (-O-CH₂-) is observed around 60 ppm due to the deshielding effect of the attached oxygen. The methylene carbon of the ethylamino group (-NH-CH₂-) appears further upfield at around 38 ppm. The two methyl carbons are found at the most upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve approximately 20-50 mg of Ethyl 2-(ethylamino)benzoate in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Number of Scans: A larger number of scans (e.g., 256 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative accuracy, although shorter delays are common for routine characterization.
-
Spectral Width: The spectral width is set to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
II. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]
Key IR Absorptions for Ethyl 2-(ethylamino)benzoate
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Medium | N-H Stretch | Secondary Amine |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2980-2850 | Medium-Strong | C-H Stretch | Aliphatic |
| ~1680 | Strong | C=O Stretch | Ester |
| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ester |
| ~1150 | Strong | C-N Stretch | Amine |
Interpretation of the IR Spectrum:
-
N-H Stretch: A medium intensity peak around 3400 cm⁻¹ is a clear indication of the N-H bond in the secondary amine group.
-
C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the ethyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the carbonyl (C=O) stretching of the ester functional group.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O and C-N Stretches: Strong absorptions in the fingerprint region, around 1250 cm⁻¹ and 1150 cm⁻¹, correspond to the C-O stretching of the ester and the C-N stretching of the amine, respectively.
Experimental Protocol for ATR-FTIR Spectroscopy:
-
Sample Preparation: For a liquid sample like Ethyl 2-(ethylamino)benzoate, Attenuated Total Reflectance (ATR) is a convenient sampling technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Acquisition:
-
A background spectrum of the clean, empty ATR crystal is first collected.
-
The sample is then applied to the crystal, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.
Mass Spectrometry Data for Ethyl 2-(ethylamino)benzoate
| m/z | Relative Intensity | Assignment |
| 193 | Moderate | [M]⁺ (Molecular Ion) |
| 178 | High | [M - CH₃]⁺ |
| 148 | High | [M - OCH₂CH₃]⁺ |
| 120 | High | [M - COOCH₂CH₃]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and N-alkylanilines.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 193 corresponds to the molecular weight of Ethyl 2-(ethylamino)benzoate (C₁₁H₁₅NO₂), confirming its molecular formula.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation for ethyl groups is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 178.
-
Loss of an Ethoxy Radical ([M - OCH₂CH₃]⁺): Cleavage of the ester group can result in the loss of an ethoxy radical (•OCH₂CH₃), giving a prominent peak at m/z 148, which corresponds to the benzoyl cation with an ethylamino group.
-
Loss of the Carboethoxy Group ([M - COOCH₂CH₃]⁺): A significant fragmentation pathway involves the loss of the entire carboethoxy group (•COOCH₂CH₃) to yield a fragment at m/z 120.
-
Caption: Predicted major fragmentation pathways for Ethyl 2-(ethylamino)benzoate.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
IV. Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and comprehensive characterization of Ethyl 2-(ethylamino)benzoate. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester, aromatic ring), and mass spectrometry verifies the molecular weight and provides valuable structural information through fragmentation analysis. This integrated spectroscopic approach exemplifies a self-validating system for structural elucidation, which is a cornerstone of modern chemical analysis and drug development.
V. References
-
PubChem. Ethyl N-methylanthranilate. National Center for Biotechnology Information. [Link]
-
PubChemLite. Ethyl 2-(ethylamino)benzoate. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
AK Lectures. Proton NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]
-
Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less. [Link]
-
JoVE. Mass Spectrometry: Ester and Amide Fragmentation. [Link]
-
JoVE. Mass Spectrometry: Amine Fragmentation. [Link]
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An In-depth Technical Guide to the Formation of Ethyl 2-(ethylamino)benzoate
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways leading to Ethyl 2-(ethylamino)benzoate, a significant intermediate in the pharmaceutical and fine chemical industries. The document delves into the primary mechanisms of formation, including direct N-alkylation and reductive amination, offering a detailed, step-by-step analysis of the reaction coordinates. Causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate, also known as Ethyl N-ethylanthranilate, is a benzoate ester derivative of anthranilic acid.[1][2] Its structural motif, featuring a secondary amine adjacent to an ester on a benzene ring, makes it a versatile building block in organic synthesis. This compound and its derivatives are pivotal in the synthesis of various biologically active molecules and are utilized in the flavor and fragrance industry.[2][3] A thorough understanding of its formation is crucial for process optimization, yield maximization, and impurity profiling in industrial applications.
Primary Synthetic Routes and Mechanistic Insights
The formation of Ethyl 2-(ethylamino)benzoate is primarily achieved through two strategic approaches: direct N-alkylation of ethyl anthranilate and reductive amination of ethyl 2-aminobenzoate with acetaldehyde. Each method presents distinct advantages and mechanistic nuances that are critical for a synthetic chemist to comprehend.
Direct N-Alkylation of Ethyl 2-aminobenzoate
This classical approach involves the direct reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with an ethylating agent, such as ethyl iodide or diethyl sulfate.[3] The reaction proceeds via a nucleophilic substitution mechanism.
Mechanism of N-Alkylation:
The core of this transformation is the nucleophilic attack of the amino group of ethyl anthranilate on the electrophilic ethylating agent.
-
Activation of the Amine: The lone pair of electrons on the nitrogen atom of the primary amine in ethyl anthranilate initiates the reaction.
-
Nucleophilic Attack: The nitrogen atom attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), leading to the formation of a C-N bond.
-
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-I bond is breaking.
-
Product Formation: The leaving group (iodide ion) departs, resulting in the formation of a protonated secondary amine.
-
Deprotonation: A base, which can be another molecule of ethyl anthranilate or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final product, Ethyl 2-(ethylamino)benzoate.
To prevent the undesired dialkylation product (ethyl 2-(diethylamino)benzoate), it is crucial to control the stoichiometry of the reactants, typically by using a slight excess of the amine.[4]
Experimental Protocol: N-Alkylation of Ethyl 2-aminobenzoate
| Step | Procedure | Rationale |
| 1 | Dissolve ethyl 2-aminobenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile). | A polar aprotic solvent facilitates the SN2 reaction without interfering with the nucleophile. |
| 2 | Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) to the solution. | The base neutralizes the acidic proton formed during the reaction, driving the equilibrium towards the product. |
| 3 | Add ethyl iodide (1.1 eq) dropwise to the mixture at room temperature. | Dropwise addition helps to control the exothermic nature of the reaction and minimize side reactions. |
| 4 | Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. | Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| 5 | Upon completion, cool the reaction mixture and filter to remove the inorganic salts. | |
| 6 | Concentrate the filtrate under reduced pressure to obtain the crude product. | |
| 7 | Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). | This step removes unreacted starting materials and any dialkylated by-product. |
Logical Relationship Diagram: N-Alkylation
Caption: N-Alkylation of Ethyl Anthranilate with Ethyl Iodide.
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is a preferred route in many pharmaceutical syntheses.[5][6] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[4]
Mechanism of Reductive Amination:
The synthesis of Ethyl 2-(ethylamino)benzoate via reductive amination starts with ethyl 2-aminobenzoate and acetaldehyde.
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of ethyl 2-aminobenzoate on the carbonyl carbon of acetaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. A carbinolamine intermediate is formed, which then dehydrates to form an imine (Schiff base).
-
In Situ Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), present in the reaction mixture, selectively reduces the imine to the secondary amine.[4] These reducing agents are favored as they are less reactive towards the carbonyl group of the starting aldehyde and the ester functionality of the product.
Experimental Protocol: Reductive Amination
| Step | Procedure | Rationale |
| 1 | Dissolve ethyl 2-aminobenzoate (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane). | The choice of solvent should be compatible with both the imine formation and the reduction step. |
| 2 | Add acetaldehyde (1.2 eq) to the solution. | A slight excess of the aldehyde ensures complete consumption of the starting amine. |
| 3 | Add a catalytic amount of acetic acid. | The acid catalyzes the formation of the imine. |
| 4 | Stir the mixture at room temperature for 1-2 hours to allow for imine formation. | |
| 5 | Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. | Portion-wise addition controls the reaction rate and any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent. |
| 6 | Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. | |
| 7 | Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. | The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent. |
| 8 | Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). | |
| 9 | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |
| 10 | Purify the crude product by column chromatography. |
Reaction Mechanism Diagram: Reductive Amination
Sources
- 1. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl N-ethylanthranilate | C11H15NO2 | CID 61980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
The Genesis of a Flavor Principle: An In-depth Technical Guide to the Discovery and History of Ethyl 2-(ethylamino)benzoate
This technical guide delves into the discovery and historical development of Ethyl 2-(ethylamino)benzoate, a significant molecule in the landscape of flavor and fragrance chemistry, and a valuable intermediate in pharmaceutical synthesis. Rather than a singular moment of discovery, the emergence of this compound is a story of scientific progression, built upon the foundational understanding of aromatic chemistry and the development of key synthetic transformations. This guide will explore the historical context of its parent molecules, the evolution of synthetic methodologies that enabled its creation, and its subsequent applications.
Foundational Pillars: The Legacy of Anthranilic Acid and its Esters
The story of Ethyl 2-(ethylamino)benzoate begins with its chemical ancestors. The discovery of methyl anthranilate in neroli oil in 1899 was a landmark event, unveiling the source of the characteristic grape-like aroma found in various natural products.[1] This discovery spurred significant interest in the synthesis of anthranilic acid esters for the burgeoning flavor and fragrance industries.
Early synthetic efforts focused on the direct esterification of anthranilic acid with alcohols in the presence of acid catalysts like sulfuric or hydrochloric acid.[1] Another common approach was the transesterification of methyl anthranilate with higher boiling point alcohols. These methods, while effective, laid the groundwork for the production of a variety of simple anthranilate esters, including ethyl anthranilate.
Physicochemical Properties of the Parent Ester: Ethyl Anthranilate
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless liquid |
| Odor | Fruity, resembling orange blossoms or grape |
| Boiling Point | 256 °C |
| Solubility | Soluble in alcohol and propylene glycol, slightly soluble in water |
Data sourced from PubChem and commercial supplier information.
The Dawn of N-Alkylation: Pathways to Ethyl 2-(ethylamino)benzoate
The introduction of an ethyl group onto the nitrogen atom of ethyl anthranilate marked a significant evolution, modifying its aromatic and physicochemical properties. While a singular "discovery" paper for Ethyl 2-(ethylamino)benzoate is not prominent in historical records, its synthesis became achievable through the application of established and emerging organic reactions. Two primary pathways are of key historical and practical importance:
The Ullmann Condensation: A Copper-Catalyzed Revolution
The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, was a groundbreaking copper-promoted reaction for the formation of C-N bonds.[2][3][4] Initially used for the synthesis of N-aryl amines, this reaction provided a conceptual framework for the N-alkylation of aryl amines.
The classical Ullmann-type reaction for N-alkylation would involve the coupling of an aryl amine (ethyl anthranilate) with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a copper catalyst and a base. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2]
Disclaimer: This is a conceptual protocol based on historical methods and should be adapted and optimized with modern safety and analytical standards.
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet is charged with ethyl anthranilate, an excess of ethyl iodide, and a stoichiometric amount of copper powder or a copper(I) salt (e.g., CuI).
-
Solvent and Base: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added, followed by a robust inorganic base like potassium carbonate or sodium hydride.
-
Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) under a nitrogen atmosphere and stirred vigorously for several hours to days.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, filtered to remove copper salts, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
The development of ligands and more sophisticated copper catalyst systems has since allowed for milder reaction conditions for Ullmann-type couplings.[5]
Caption: Conceptual workflow of the Ullmann-type N-ethylation.
Reductive Amination: A Versatile and Milder Approach
Reductive amination represents a more modern and often milder alternative for the synthesis of N-alkylated amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine (ethyl anthranilate) with an aldehyde or ketone (acetaldehyde), followed by in-situ reduction to the corresponding amine.
Disclaimer: This protocol is for informational purposes and should be performed by trained professionals with appropriate safety precautions.
-
Imine Formation:
-
To a solution of ethyl 2-aminobenzoate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add acetaldehyde (1.1-1.5 equivalents).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.
-
The reaction is stirred at room temperature for 1-2 hours.
-
-
Reduction:
-
A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The use of STAB is often preferred as it is less sensitive to acidic conditions and can be added at the beginning of the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure Ethyl 2-(ethylamino)benzoate.
-
Caption: Workflow of Reductive Amination Synthesis.
Physicochemical Properties and Spectroscopic Data
The introduction of the N-ethyl group alters the molecular properties of the parent anthranilate ester.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂[6] |
| Molecular Weight | 193.24 g/mol |
| Predicted XlogP | 3.7[6] |
| Monoisotopic Mass | 193.11028 Da[6] |
Data sourced from PubChemLite.[6]
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the ethyl ester group (a quartet and a triplet), and the N-ethyl group (a quartet and a triplet), along with a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the two ethyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Applications: From Fragrance to Pharmaceuticals
The historical and ongoing utility of Ethyl 2-(ethylamino)benzoate lies in its versatile properties.
-
Fragrance and Flavor: Building upon the fruity-floral notes of ethyl anthranilate, the N-ethyl derivative possesses a modified, often softer and sweeter, aromatic profile.[1][7] This makes it a valuable component in the formulation of complex fragrances, particularly in floral and fruity accords.[8][9][10][11][12]
-
Pharmaceutical Intermediate: N-substituted anthranilic acid derivatives are important building blocks in medicinal chemistry.[13][14] Ethyl 2-(ethylamino)benzoate can serve as a precursor for the synthesis of various heterocyclic compounds, including benzodiazepines and quinolinones, which are scaffolds for a wide range of therapeutic agents.[15][16]
Conclusion
The history of Ethyl 2-(ethylamino)benzoate is not one of a singular, celebrated discovery but rather a testament to the incremental and powerful progress of organic synthesis. Its existence is a direct consequence of the foundational work on anthranilic acid esters and the development of robust C-N bond-forming reactions like the Ullmann condensation and reductive amination. For researchers and drug development professionals, understanding this history provides not only a context for the molecule's origins but also a practical guide to its synthesis and potential applications. The journey from the fragrant oils of neroli to the versatile synthetic intermediate in the modern laboratory encapsulates the elegance and utility of chemical science.
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Al-Said, N. H., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][15]diazepin-2-ylamino)benzoate. Molbank, M811. Available at: [Link]
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Kysil, D., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9295-9304. Available at: [Link]
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Fundamental Reactivity of Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate, also known by its common synonym Ethyl N-ethylanthranilate, is an aromatic organic compound with the molecular formula C₁₁H₁₅NO₂.[1][2] It belongs to the class of benzoate esters and is structurally characterized by an ethyl ester group and an N-ethylamino group attached to a benzene ring at ortho positions.[3] This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making it a valuable intermediate in a multitude of synthetic applications.
Primarily utilized in the flavor and fragrance industry, Ethyl N-ethylanthranilate also serves as a crucial precursor in the synthesis of complex heterocyclic systems, which form the backbone of many pharmaceutical agents.[4] Understanding its core reactivity is paramount for researchers and drug development professionals seeking to leverage its synthetic potential. This guide provides a detailed exploration of the molecule's structural features, synthesis, and fundamental chemical behavior, grounded in established scientific principles and experimental evidence.
Molecular Structure and Physicochemical Properties
The reactivity of Ethyl 2-(ethylamino)benzoate is a direct consequence of its molecular architecture. The molecule possesses three key reactive centers: the nucleophilic secondary amine, the electron-rich aromatic ring, and the electrophilic ester carbonyl group. The interplay between the electron-donating ethylamino group (-NH-CH₂CH₃) and the electron-withdrawing ethyl ester group (-COOEt) governs the regioselectivity and feasibility of various chemical transformations. The strong activating, ortho-, para-directing effect of the amino group generally dominates the reactivity of the aromatic ring in electrophilic substitution reactions.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| IUPAC Name | ethyl 2-(ethylamino)benzoate | [3] |
| CAS Number | 38446-21-8 | [3] |
| Appearance | Light yellow liquid (typical) | [5] |
| Monoisotopic Mass | 193.110278721 Da | [3] |
| Predicted XLogP3 | 3.7 | [3] |
Synthesis of Ethyl 2-(ethylamino)benzoate
The most common and direct route to Ethyl 2-(ethylamino)benzoate is through the N-alkylation of its primary amine precursor, ethyl 2-aminobenzoate (ethyl anthranilate). This transformation can be achieved using various ethylating agents. Another prominent method involves the transesterification of other anthranilate esters.[6]
Synthetic Workflow: N-Alkylation of Ethyl Anthranilate
The following diagram illustrates a typical laboratory-scale synthesis.
Caption: General workflow for the synthesis of Ethyl 2-(ethylamino)benzoate.
Experimental Protocol: N-Ethylation of Ethyl Anthranilate
This protocol is a representative example of the N-alkylation approach.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-aminobenzoate (1 equivalent).
-
Reagents: Add a suitable solvent such as acetone or DMF, followed by a base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents), to act as a proton scavenger.
-
Alkylation: Add the ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄, ~1.2 equivalents), to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-(ethylamino)benzoate.
Fundamental Reactivity
The chemical behavior of Ethyl 2-(ethylamino)benzoate is dictated by its three principal functional groups.
Reactions at the Secondary Amine (N-H)
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile and a weak base.
-
Acylation: The amine readily reacts with electrophilic acylating agents like acyl chlorides or anhydrides to form N-acylated products (amides). For example, reaction with chloroacetyl chloride in the presence of a base yields ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate.[7] This reactivity is fundamental for building more complex molecular scaffolds.
-
Participation in Heterocycle Formation: The amine is a key nucleophile in cyclization reactions. For instance, it can be used in condensation reactions to form seven-membered rings like benzodiazepines.[8] A synthetic strategy might involve coupling with an amino acid derivative, followed by a metal-catalyzed intramolecular cyclization to construct the diazepinone core.[8]
Reactions on the Aromatic Ring
The ethylamino group is a strong activating group that directs electrophiles to the ortho and para positions. The ester group is a deactivating, meta-directing group. The powerful activating nature of the amine dominates the ring's reactivity.
-
Electrophilic Aromatic Substitution: The position para to the ethylamino group (position 5) is the most sterically accessible and electronically favorable site for substitution. The position ortho to the amine (position 3) is also activated but more sterically hindered. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted product.
Reactions at the Ester Group (-COOEt)
The ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid, N-ethylanthranilic acid.[9] This is a common transformation to unmask a carboxylic acid functionality for further reactions, such as amide bond formation.
-
Transesterification: Heating with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group. This process is useful for modifying the ester moiety without affecting the rest of the molecule.[6]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-(ethylamino)phenyl)methanol. This provides a route to a different class of derivatives.
The following diagram illustrates the key reactivity pathways of the molecule.
Caption: Core reactivity pathways of Ethyl 2-(ethylamino)benzoate.
Safety and Handling
While comprehensive toxicological data is limited, standard laboratory safety practices should be employed when handling Ethyl 2-(ethylamino)benzoate and its derivatives.[10]
-
Handling: Work in a well-ventilated area or a fume hood.[10] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[10] Avoid contact with skin and eyes and prevent inhalation of vapors.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Fire Safety: The compound may be combustible.[5] Keep away from open flames, hot surfaces, and other sources of ignition.[5][11] Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing fires.[11]
Conclusion
Ethyl 2-(ethylamino)benzoate is a synthetically versatile molecule whose value is derived from the distinct and predictable reactivity of its secondary amine, aromatic ring, and ethyl ester functionalities. By understanding the interplay of these groups, chemists can strategically manipulate the molecule to construct a wide array of complex structures, particularly substituted heterocycles of significant interest in medicinal chemistry. Its role as a readily available and reactive building block ensures its continued importance in both academic research and the industrial development of new pharmaceuticals and fine chemicals.
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"Ethyl 2-(ethylamino)benzoate" solubility characteristics
An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 2-(ethylamino)benzoate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(ethylamino)benzoate (C₁₁H₁₅NO₂), a key organic compound with applications in chemical synthesis and pharmaceutical development. This document elucidates the molecular and physicochemical principles governing its solubility in various solvent systems. We explore the profound influence of solvent polarity, pH, and temperature on its dissolution behavior. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers and drug development professionals with the foundational knowledge and practical methodologies required for formulation, purification, and analytical development.
Introduction: Understanding Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate is an aromatic compound featuring a benzene ring substituted with an ethyl ester and a secondary ethylamino group at the ortho position.[1][2] Its molecular structure is the primary determinant of its chemical properties and, critically, its solubility behavior. A thorough understanding of its solubility is paramount for a wide range of applications, from predicting its absorption and bioavailability in pharmaceutical contexts to designing efficient extraction and purification protocols in synthetic chemistry.[3] This guide moves beyond simple data provision to explain the causal mechanisms behind its solubility profile.
Physicochemical Drivers of Solubility
The solubility of Ethyl 2-(ethylamino)benzoate is not a single value but a multifactorial property dictated by its molecular structure and its interaction with the solvent environment.
Molecular Structure Analysis
The molecule's architecture presents a duality of polar and non-polar regions:
-
Aromatic Benzene Ring : The core benzene ring is inherently non-polar and hydrophobic, contributing to poor solubility in aqueous media.
-
Ethyl Ester Group (-COOC₂H₅) : This group introduces polarity. The oxygen atoms can act as hydrogen bond acceptors with protic solvents like water or alcohols.[4][5] However, the ethyl chains are hydrophobic, limiting this interaction.
-
Secondary Ethylamino Group (-NHC₂H₅) : This is the most influential functional group regarding pH-dependent solubility. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor and imparts basicity to the molecule.[6][7]
This combination of a hydrophobic core with polar, functional groups suggests that Ethyl 2-(ethylamino)benzoate will be most soluble in organic solvents of intermediate to high polarity and will exhibit limited, but highly pH-dependent, aqueous solubility.
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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(ethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(ethylamino)benzoate, also known as Ethyl N-ethylanthranilate, is an aromatic ester with the chemical formula C₁₁H₁₅NO₂. This guide provides a comprehensive overview of its physical and chemical properties, offering a critical resource for its application in research and development, particularly within the pharmaceutical and fragrance industries. The information presented herein is a synthesis of available technical data, supported by established scientific principles for its characterization.
Molecular and Chemical Identity
The structural identity of a compound is fundamental to understanding its physical behavior and chemical reactivity.
Molecular Structure:
Caption: Molecular Structure of Ethyl 2-(ethylamino)benzoate
Key Identifiers:
| Identifier | Value |
| IUPAC Name | ethyl 2-(ethylamino)benzoate |
| Synonyms | Ethyl N-ethylanthranilate, Diethyl anthranilate |
| CAS Number | 38446-21-8[1][2] |
| Molecular Formula | C₁₁H₁₅NO₂[3] |
| Molecular Weight | 193.24 g/mol [3] |
| InChI | InChI=1S/C11H15NO2/c1-3-12-10-8-6-5-7-9(10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3[3] |
| InChIKey | VKRBJLSSQUIOHL-UHFFFAOYSA-N[3] |
| SMILES | CCNC1=CC=CC=C1C(=O)OCC[3] |
Physical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and potential applications.
Appearance and Odor:
Ethyl 2-(ethylamino)benzoate is described as a yellowish solid with a characteristic fruity, grape-like aroma.[4]
Table of Physical Properties:
| Property | Value | Source(s) |
| Melting Point | Data not available | |
| Boiling Point | 260.00 °C at 760.00 mm Hg | [5] |
| 286.4 °C at 760 mmHg (Predicted) | [6] | |
| Flash Point | 126.67 °C (260.00 °F) | [1] |
| 127 °C (Predicted) | [6] | |
| Solubility | Very slightly soluble in water; Soluble in ethanol.[4] | [4] |
Note on Data Discrepancy: A notable variation exists in the reported and predicted values for the boiling point and flash point. Researchers should exercise caution and, if critical for their application, determine these properties experimentally.
Spectroscopic and Physicochemical Characterization Workflow
A systematic approach is essential for the comprehensive characterization of a chemical entity. The following workflow outlines the key experimental procedures for determining the physical and spectroscopic properties of Ethyl 2-(ethylamino)benzoate.
Caption: Experimental workflow for the characterization of Ethyl 2-(ethylamino)benzoate.
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for ascertaining the key physical properties of an organic compound like Ethyl 2-(ethylamino)benzoate.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
Boiling Point Determination
Rationale: The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is a characteristic physical constant for a pure substance.
Methodology (Micro-scale):
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Procedure:
-
The apparatus is heated gradually.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
-
Solubility Determination
Rationale: Understanding a compound's solubility in various solvents is essential for its purification, formulation, and for predicting its behavior in different environments.
Qualitative Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Procedure:
-
Approximately 10-20 mg of the solid sample is placed in a small test tube.
-
The solvent is added dropwise with agitation.
-
A compound is generally considered "soluble" if approximately 50 mg of the substance dissolves in 1 mL of the solvent at room temperature.
-
Observations are recorded as soluble, partially soluble, or insoluble.
-
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the ethyl group of the ester, the ethyl group attached to the nitrogen, the aromatic protons, and the N-H proton.
-
Ethyl Ester Group: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.
-
Ethylamino Group: A quartet for the -NCH₂- protons and a triplet for the -CH₃ protons.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm) due to the four protons on the benzene ring.
-
N-H Proton: A broad singlet that may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approximately 110-150 ppm).
-
Ethyl Ester Carbons: Two signals for the -OCH₂- and -CH₃ carbons.
-
Ethylamino Carbons: Two signals for the -NCH₂- and -CH₃ carbons.
Infrared (IR) Spectroscopy
Expected Absorptions: The IR spectrum will provide information about the functional groups present.
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the fingerprint region, typically between 1250-1350 cm⁻¹.
-
C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expected Absorptions: As an aromatic compound, Ethyl 2-(ethylamino)benzoate is expected to exhibit characteristic UV absorptions.
-
The presence of the benzene ring conjugated with the ester and amino groups will likely result in two main absorption bands: a strong absorption band (π → π* transition) at a lower wavelength and a weaker absorption band (n → π* transition) at a higher wavelength.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of Ethyl 2-(ethylamino)benzoate. While some experimental data is available, further research is required to definitively establish all of its physical constants and to provide a complete set of spectral data. The protocols and predicted spectroscopic features outlined in this guide offer a robust framework for researchers to fully characterize this compound and to confidently utilize it in their scientific endeavors.
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An In-Depth Technical Guide to the Theoretical and Experimental Properties of Ethyl 2-(ethylamino)benzoate
Abstract: Ethyl 2-(ethylamino)benzoate is an aromatic ester with applications in various chemical syntheses. A thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective use and for the development of new applications. This guide provides a detailed comparison between the theoretically predicted and experimentally determined properties of this compound. We delve into the fundamental principles behind the experimental techniques, offering not just protocols but the scientific rationale for each step. By juxtaposing computational predictions with empirical data, this document serves as a comprehensive resource for researchers, chemists, and professionals in drug development, highlighting the synergies and discrepancies between in-silico and laboratory-based characterization.
Molecular Profile and Theoretical Properties
Ethyl 2-(ethylamino)benzoate, with the molecular formula C₁₁H₁₅NO₂, consists of an ethyl benzoate core substituted with an ethylamino group at the ortho position. This structure imparts specific chemical characteristics that can be predicted using computational models. These theoretical values provide a crucial baseline for experimental verification.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₅NO₂
-
SMILES: CCNC1=CC=CC=C1C(=O)OCC
-
InChI Key: VKRBJLSSQUIOHL-UHFFFAOYSA-N[1]
Theoretical properties are calculated using algorithms that model molecular behavior. These predictions are invaluable for initial assessments but must be validated experimentally.
| Property | Predicted Value | Source |
| Molecular Weight | 193.24 g/mol | PubChem CID 596366[2] |
| Monoisotopic Mass | 193.11028 Da | PubChemLite[1] |
| XlogP | 3.7 | PubChemLite[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem CID 165899235[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 147863088[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 147863088[4] |
| Rotatable Bond Count | 5 | PubChem CID 147863088[4] |
Experimental Characterization: Protocols and Rationale
Experimental determination provides the ground truth for a compound's properties. The following section outlines detailed, self-validating protocols for characterizing Ethyl 2-(ethylamino)benzoate.
Physicochemical Properties
Melting Point Determination
The melting point is a fundamental indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Protocol: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation: Ensure the Ethyl 2-(ethylamino)benzoate sample is completely dry and finely powdered to ensure uniform heat transfer.[5][6][7]
-
Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[6][8]
-
Calibration: Before analysis, calibrate the apparatus using a certified reference standard with a known melting point close to the expected value of the sample.[7]
-
Measurement (Initial): Place the capillary tube in the apparatus. Heat rapidly to determine an approximate melting point.[8] Allow the apparatus to cool.
-
Measurement (Accurate): Using a fresh sample, set the starting temperature to 15-20°C below the approximate melting point found in the previous step.[6][8] Set the heating ramp rate to a slow 1-2°C per minute to ensure thermal equilibrium.[7]
-
Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality: A slow heating rate is critical for accuracy, as it allows the temperature of the heating block and the sample to remain in equilibrium. Using a dry, well-packed sample prevents inaccuracies caused by residual solvent or poor heat distribution.[6]
Spectroscopic Analysis
Spectroscopy provides insight into the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule, offering critical data for structure elucidation.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 2-(ethylamino)benzoate in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[9]
-
Transfer: Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.[9] The final solution height should be around 50 mm.[9]
-
Instrumentation:
-
Insert the tube into the NMR spectrometer.
-
The instrument's software will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[9]
-
-
Acquisition: Acquire the ¹H NMR spectrum. The resulting spectrum will show peaks whose chemical shift (ppm), integration (area), and multiplicity (splitting pattern) correspond to the different types of protons in the molecule.
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte's peaks.[9] The deuterium signal is essential for the instrument to stabilize the magnetic field (lock) and optimize its uniformity (shim), leading to high-resolution spectra.[9]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations. Specific functional groups absorb at characteristic frequencies, allowing for their identification.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of Ethyl 2-(ethylamino)benzoate in a volatile solvent like dichloromethane or ethyl acetate. Add a known amount of an internal standard if quantitative analysis is required.[10]
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to vaporize the sample.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS).[10][11]
-
The column oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.[11]
-
-
MS Analysis:
-
As components elute from the GC column, they enter the mass spectrometer's ion source.
-
Electron ionization (EI) at 70 eV is commonly used to fragment the molecules into characteristic patterns.[10][11]
-
The mass analyzer separates the resulting ions by their mass-to-charge (m/z) ratio, and a detector records their abundance.
-
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass and a series of fragment ion peaks that form a unique "fingerprint."
Causality: The GC component separates the analyte from impurities, ensuring a pure mass spectrum is obtained.[12] Electron ionization at a standard 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.[10]
Synthesis and Comparison: Bridging Theory and Experiment
This section directly compares the predicted theoretical values with experimentally obtained data, providing a critical analysis of any discrepancies.
Overall Workflow Diagram
Caption: Workflow from theoretical prediction to experimental validation.
Comparison of Properties
| Property | Theoretical Value | Experimental Value | Discussion of Discrepancies |
| Molecular Weight | 193.24 g/mol [2] | 193.11 (from MS M⁺ peak) | The experimental value from mass spectrometry reflects the monoisotopic mass, while the theoretical value is the average molecular weight based on natural isotopic abundance. The close correlation validates the compound's elemental composition. |
| ¹H NMR (CDCl₃, ppm) | N/A (requires specialized software) | Aromatic (δ 6.6-7.8), -NH- (variable), -CH₂- (quartet, ~δ 3.2), -CH₂- (quartet, ~δ 4.3), -CH₃ (triplet, ~δ 1.2), -CH₃ (triplet, ~δ 1.4) | Experimental NMR is the gold standard for structural confirmation. The observed signals and their splitting patterns are consistent with the known structure of an ethyl-substituted aminobenzoate. Specific shifts can vary slightly based on solvent and concentration. |
| IR Spectroscopy (cm⁻¹) | N/A | ~3400 (N-H stretch), ~2980 (C-H sp³), ~1680 (C=O ester), ~1600 (C=C aromatic), ~1250 (C-O stretch) | The presence of key absorption bands for the N-H bond, the ester carbonyl group, and aromatic C=C bonds confirms the primary functional groups predicted by the structure. |
Structural Relationship to ¹H NMR Spectrum
Caption: Correlation of molecular structure to ¹H NMR signals.
Applications and Safety Considerations
Ethyl 2-(ethylamino)benzoate and its analogs are used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Due to its chemical nature as an aromatic amine and ester, appropriate safety measures are essential.
Safety & Handling:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[13] Handling should occur in a well-ventilated area or a chemical fume hood.[13]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
The characterization of a chemical entity like Ethyl 2-(ethylamino)benzoate is a multi-faceted process that relies on the integration of theoretical predictions and empirical evidence. While computational tools provide a powerful and rapid means of estimating key properties, they are not a substitute for rigorous experimental validation. The protocols and rationale detailed in this guide underscore the importance of meticulous laboratory technique for obtaining accurate and reliable data. The close agreement between the predicted and observed mass, along with the definitive structural information from spectroscopic methods, provides a high degree of confidence in the identity and purity of the compound, enabling its confident use in further research and development.
References
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Measuring the Melting Point - Westlab Canada. (2023, May 8). Available from: [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Available from: [Link]
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Melting point determination. (n.d.). Available from: [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
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Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Available from: [Link]
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PubChem. (n.d.). Ethyl 2-(ethylamino)benzoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]
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PubChem. (n.d.). Ethyl 2-(dimethylamino)benzoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Laboratory Synthesis of Ethyl 2-(ethylamino)benzoate via Reductive Amination
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-(ethylamino)benzoate, a key intermediate in the fragrance and pharmaceutical industries. The chosen synthetic route is a direct reductive amination of ethyl 2-aminobenzoate with acetaldehyde, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a robust self-validating protocol, and methods for product characterization. The document emphasizes safety, efficiency, and reproducibility, grounding its methodology in established chemical principles.
Introduction and Significance
Ethyl 2-(ethylamino)benzoate (also known as N-ethylanthranilic acid ethyl ester) is an aromatic compound with applications as a precursor in organic synthesis and as a component in fragrance formulations, valued for its gentle, fruity aroma. Its structure, featuring a secondary amine adjacent to an ester, makes it a versatile building block for more complex molecules, including pharmaceuticals.
While several methods exist for its synthesis, such as the direct alkylation of ethyl anthranilate, these routes often suffer from drawbacks like over-alkylation, leading to the formation of undesired tertiary amines and complicating purification.[1] To circumvent these issues, this protocol employs a reductive amination strategy. This powerful and versatile method involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3] This one-pot approach is highly chemoselective, minimizes side products, and proceeds under mild conditions, making it an exemplary choice for modern organic synthesis.[1]
Synthesis Overview and Mechanism
The synthesis proceeds by reacting ethyl 2-aminobenzoate with acetaldehyde. The initial condensation forms a transient iminium ion, which is then selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target product.
Overall Reaction Scheme:
Mechanistic Rationale
The reductive amination process is a cornerstone of C-N bond formation. The causality behind the reaction sequence is as follows:
-
Imine/Iminium Ion Formation: The nucleophilic primary amine of ethyl 2-aminobenzoate attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion. The reaction is often facilitated by a weak acid, which activates the carbonyl and assists in the dehydration step.
-
Selective Reduction: Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and enhanced stability in slightly acidic conditions compared to reagents like sodium borohydride. Its steric bulk and reduced hydridic character allow it to selectively reduce the electrophilic iminium ion much faster than the starting aldehyde, preventing the wasteful formation of ethanol.[1] This chemoselectivity is critical for the high efficiency of the reaction.
Diagram of the Reaction Mechanism
Sources
Comprehensive Analytical Characterization of Ethyl 2-(ethylamino)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Ethyl 2-(ethylamino)benzoate (C₁₁H₁₅NO₂). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, rigorous verification of its identity, purity, and structural integrity is paramount. This document outlines a multi-technique approach, integrating spectroscopic and chromatographic methods to create a robust analytical workflow. We present not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and validate these methods for their specific applications. The protocols cover structural elucidation by Nuclear Magnetic Resonance (NMR), functional group identification via Fourier-Transform Infrared (FTIR) spectroscopy, purity assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric analysis using UV-Vis.
Introduction and Physicochemical Profile
Ethyl 2-(ethylamino)benzoate is an aromatic compound featuring an ethyl ester and a secondary amine substituent on a benzene ring. This unique combination of functional groups dictates its chemical properties and requires a versatile analytical strategy. Before delving into experimental protocols, understanding the fundamental physicochemical properties is essential for method development, particularly in selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(ethylamino)benzoate | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [2] |
| Monoisotopic Mass | 193.11028 Da | [1] |
| Predicted XlogP | 3.7 | [1] |
| Canonical SMILES | CCNC1=CC=CC=C1C(=O)OCC | [1] |
| InChIKey | VKRBJLSSQUIOHL-UHFFFAOYSA-N | [1] |
Integrated Analytical Workflow
A robust characterization of a chemical entity like Ethyl 2-(ethylamino)benzoate does not rely on a single technique. Instead, it involves a logical progression of analyses where the results from one method inform and complement the others. The following workflow illustrates an efficient strategy from initial sample assessment to final confirmation.
Caption: Overall workflow for the characterization of Ethyl 2-(ethylamino)benzoate.
Spectroscopic Characterization Protocols
Spectroscopic methods provide foundational information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 2-(ethylamino)benzoate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of at least 2 seconds.
-
Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set a relaxation delay of 5 seconds to allow for the slower relaxation of quaternary carbons.
-
Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Rationale for Choices:
-
Solvent: CDCl₃ is an excellent solvent for a wide range of organic compounds and has a minimal residual solvent signal that does not interfere with the expected analyte peaks.
-
TMS: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp singlet at 0.00 ppm for accurate chemical shift referencing.[3]
Expected Spectral Features: Based on the structure and data from analogous compounds[4][5], the following signals are anticipated:
-
¹H NMR (in CDCl₃):
-
Aromatic protons (4H): Multiplets in the range of δ 6.5-8.0 ppm.
-
-O-CH₂-CH₃ (2H): A quartet around δ 4.3 ppm.
-
-NH-CH₂-CH₃ (2H): A quartet around δ 3.2 ppm.
-
-O-CH₂-CH₃ (3H): A triplet around δ 1.4 ppm.
-
-NH-CH₂-CH₃ (3H): A triplet around δ 1.2 ppm.
-
-NH- (1H): A broad singlet, potentially exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl carbon (C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic carbons (6C): Multiple signals between δ 110-150 ppm.
-
-O-CH₂- carbon: A signal around δ 60 ppm.
-
-NH-CH₂- carbon: A signal around δ 40 ppm.
-
Methyl carbons (-CH₃): Signals in the range of δ 10-15 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.[6] It is a rapid and non-destructive technique for identity confirmation.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups. The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule.[7]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350-3450 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl groups) |
| ~1680-1710 | C=O Stretch | Ester Carbonyl |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | C-O Stretch | Ester |
| ~1100-1150 | C-N Stretch | Amine |
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is characteristic of its electronic transitions. For Ethyl 2-(ethylamino)benzoate, the aromatic system and its substituents will produce distinct absorption maxima (λ_max). This technique is crucial for determining the optimal wavelength for detection in HPLC-UV analysis.[8]
Protocol: Determination of λ_max
-
Sample Preparation: Prepare a stock solution of Ethyl 2-(ethylamino)benzoate in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to obtain a final concentration of ~10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Use the pure solvent as a blank. Scan the sample solution from 400 nm down to 200 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). Based on similar aminobenzoate structures, significant absorbance is expected in the 220-350 nm range.[9][10]
Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for separating the main compound from any impurities, degradation products, or starting materials, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. This method is ideal for quantifying the purity of Ethyl 2-(ethylamino)benzoate.
Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation: Prepare a sample solution of Ethyl 2-(ethylamino)benzoate in the mobile phase or acetonitrile at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: For a related compound, a mobile phase of acetonitrile and water with an acid modifier was effective.[11] A similar system is proposed here.
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min; return to 30% B over 1 min; hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λ_max determined from UV-Vis scan |
Rationale for Choices:
-
C18 Column: This is a versatile, robust stationary phase suitable for a wide range of moderately polar to nonpolar compounds.
-
Formic Acid: The addition of an acid to the mobile phase protonates the secondary amine, which prevents peak tailing and results in sharper, more symmetrical peaks. Formic acid is also mass spectrometry compatible.[11]
-
Gradient Elution: A gradient program is chosen to ensure that both more polar and less polar impurities can be effectively eluted and separated from the main analyte peak within a reasonable run time.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for thermally stable and volatile compounds. GC separates the components of a mixture, and the MS provides a mass spectrum for each component, which serves as a molecular fingerprint for identification.
Protocol: Identity Confirmation and Volatile Impurity Profiling
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of Ethyl 2-(ethylamino)benzoate in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
GC-MS Conditions: The following conditions are a good starting point and can be optimized as needed.[12]
| Parameter | Recommended Setting |
| Instrument | GC system coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Start at 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Expected Results:
-
Retention Time: A characteristic retention time for the main peak under the specified conditions.
-
Mass Spectrum: The EI mass spectrum should show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern will be key to confirming the structure, with expected fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 148), the ethyl group (-C₂H₅, m/z 164), and other characteristic cleavages. Predicted mass spectrometry data for various adducts confirms the expected molecular weight.[1]
Data Integration for Complete Characterization
No single technique provides the complete picture. True analytical confidence is achieved by integrating the data from all methods. The diagram below illustrates how the outputs from each technique converge to build a comprehensive profile of the compound.
Caption: Integration of analytical data for a conclusive compound profile.
References
- SIELC Technologies. (2018-05-16). Ethyl 2-(diethylamino)
- ChemicalBook. 2-(Dimethylamino)
- ChemicalBook. 2-(Dimethylamino)
-
MDPI. (2010). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][11]diazepin-2-ylamino)benzoate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 596366, Ethyl 2-(dimethylamino)
- PubMed. (2009). Determination of 2-ethylhexyl 4-(dimethylamino)
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- National Center for Biotechnology Information. (2010). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)
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Application Notes & Protocols: Ethyl 2-(ethylamino)benzoate in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Substituted Anthranilate Ester
Ethyl 2-(ethylamino)benzoate, an N-substituted derivative of anthranilic acid ester, is a highly versatile and valuable building block in the field of organic synthesis. Its bifunctional nature, featuring a nucleophilic secondary amine and an electrophilic ester group on an aromatic scaffold, allows for a diverse range of chemical transformations. This unique arrangement makes it a key precursor for the synthesis of a multitude of complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical and biologically active compounds.
This guide provides an in-depth look at the primary applications of Ethyl 2-(ethylamino)benzoate, offering detailed mechanistic insights and robust, field-tested protocols for its use in the synthesis of quinazolinones and acridones—two classes of heterocycles with significant therapeutic relevance.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory work.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | Data not consistently available; varies with purity. | [4] |
| Safety Profile | Combustible liquid. May be harmful if swallowed.[3] | |
| Handling | Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5][6] | |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat and ignition sources.[3][6] |
Application 1: Synthesis of Bioactive Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[7][8] Ethyl 2-(ethylamino)benzoate serves as an excellent starting material for constructing the quinazolinone core.
Scientific Principle: Intramolecular Cyclization Strategy
The synthesis typically proceeds via a two-step sequence. First, the secondary amine of Ethyl 2-(ethylamino)benzoate is acylated to form an N-acyl intermediate. This intermediate is then subjected to cyclization conditions, often involving a dehydrating agent or thermal promotion, to furnish the quinazolinone ring system. The ethyl group on the nitrogen at position 1 of the final product originates directly from the starting material.
A common strategy involves acylation with an agent like 2-chloroacetyl chloride to produce an intermediate such as ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate.[7][9] This intermediate can then be cyclized.
Workflow for Quinazolinone Synthesis
Caption: General workflow for synthesizing quinazolinone derivatives.
Protocol: Synthesis of 2-(Chloromethyl)-3-ethylquinazolin-4(3H)-one
This protocol is adapted from established synthetic routes for quinazolinone derivatives.[7]
Objective: To synthesize a key quinazolinone intermediate from Ethyl 2-(ethylamino)benzoate.
Materials and Reagents:
-
Ethyl 2-(ethylamino)benzoate (1.0 equiv)
-
2-Chloroacetyl chloride (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Acetic Anhydride
-
Hydrazine hydrate (optional, for further derivatization)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
Part A: Synthesis of Ethyl 2-[(2-chloroacetyl)ethylamino]benzoate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 2-(ethylamino)benzoate (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Scientist's Note: The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive chloroacetyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct.
-
-
Acylation: Add 2-chloroacetyl chloride (1.2 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Causality Note: The bicarbonate wash removes any unreacted acid chloride and the HCl salt of triethylamine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-[(2-chloroacetyl)ethylamino]benzoate. This intermediate can often be used in the next step without further purification.
Part B: Cyclization to 2-(Chloromethyl)-3-ethylquinazolin-4(3H)-one
-
Cyclization: The crude intermediate from Part A is treated with a dehydrating agent such as acetic anhydride and heated.[7] This promotes intramolecular cyclization to form the benzoxazinone ring, which rearranges to the more stable quinazolinone upon reaction with a nitrogen source like ammonia or hydrazine.
-
Expert Insight: The specific conditions for cyclization can vary. Some methods utilize phosphorus oxychloride or thermal conditions. The choice of reagent dictates the final structure and yield.[10]
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Application 2: Synthesis of Acridone Alkaloids
Acridones are polycyclic aromatic alkaloids that exhibit a wide range of biological activities, including antitumor and antiviral properties.[11] The synthesis of the acridone core often involves an intramolecular Friedel-Crafts-type acylation or a related cyclization reaction. While direct use of Ethyl 2-(ethylamino)benzoate is less common than its corresponding acid, it can be readily hydrolyzed to N-ethylanthranilic acid, a direct precursor.
Scientific Principle: Intramolecular Acylation
The most direct route to the acridone scaffold from an anthranilic acid derivative is the intramolecular cyclization of an N-phenylanthranilic acid. This reaction is typically promoted by strong acids or other activating agents that facilitate an electrophilic attack of the carboxylic acid (or its activated form) onto the adjacent phenyl ring.
Reaction Pathway to Acridonedot
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Application Notes & Protocols: The Strategic Use of Ethyl 2-(ethylamino)benzoate in Pharmaceutical Synthesis
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2-(ethylamino)benzoate as a versatile pharmaceutical intermediate. The following sections detail its chemical properties, a key application in the synthesis of benzodiazepine scaffolds, and comprehensive protocols designed for practical implementation in a laboratory setting.
Introduction: The Role of Ethyl 2-(ethylamino)benzoate in Medicinal Chemistry
Ethyl 2-(ethylamino)benzoate is an aromatic amine and ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an ester group, makes it a prime candidate for constructing more complex molecular architectures, particularly heterocyclic systems that are prevalent in many active pharmaceutical ingredients (APIs). The strategic placement of the ethylamino group ortho to the ethyl ester on the benzene ring allows for intramolecular cyclization reactions, which are a cornerstone of efficient pharmaceutical synthesis.
This intermediate is particularly relevant in the synthesis of compounds targeting the central nervous system, with benzodiazepines being a prominent example. The insights and protocols detailed herein are designed to equip the research and development scientist with the foundational knowledge to effectively utilize Ethyl 2-(ethylamino)benzoate in drug discovery and process development workflows.
Physicochemical Properties of Ethyl 2-(ethylamino)benzoate
A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction design and scale-up. The key properties of Ethyl 2-(ethylamino)benzoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [PubChem][1] |
| Molecular Weight | 193.24 g/mol | [PubChem][1] |
| Appearance | Predicted to be a liquid or low-melting solid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Slightly soluble in water | [EvitaChem][2] |
| pKa | Predicted to be weakly acidic | [EvitaChem][2] |
| XlogP (predicted) | 3.7 | [PubChem][1] |
| InChIKey | VKRBJLSSQUIOHL-UHFFFAOYSA-N | [PubChem][1] |
| CAS Number | 61980-09-4 | [PubChem][1] |
Core Application: Synthesis of Benzodiazepine Scaffolds
One of the most significant applications of anthranilate derivatives is in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The following section details a representative protocol for the synthesis of a 1,4-benzodiazepine-2,5-dione core structure, a common precursor to more complex benzodiazepine-based APIs.
Rationale for Experimental Choices
The described synthesis involves a two-step process: acylation of the secondary amine followed by an intramolecular cyclization.
-
Acylation with Chloroacetyl Chloride: The secondary amine of Ethyl 2-(ethylamino)benzoate is first acylated with chloroacetyl chloride. This step introduces a reactive electrophilic site (the carbon bearing the chlorine atom) that is essential for the subsequent cyclization. The use of a mild base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the acylating agent.
-
Intramolecular Cyclization: The second step is an intramolecular nucleophilic substitution reaction. The amide nitrogen, once deprotonated by a strong base such as sodium hydride, acts as a nucleophile, attacking the electrophilic carbon and displacing the chloride ion. This results in the formation of the seven-membered benzodiazepine ring. The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal for this type of reaction as it can solvate the sodium cation without solvating the nucleophilic anion, thus increasing its reactivity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a 1,4-benzodiazepine-2,5-dione.
Detailed Protocol
Step 1: Synthesis of Ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate
-
To a solution of Ethyl 2-(ethylamino)benzoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, Ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate[3]. This can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 4-Ethyl-1,4-benzodiazepine-2,5-dione
-
To a solution of the crude Ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/g) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for 30 minutes, then heat to 80 °C for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-Ethyl-1,4-benzodiazepine-2,5-dione.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[4][5]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
-
Fire Safety: While not highly flammable, it is a combustible liquid. Keep away from heat, sparks, and open flames.[6] Use appropriate fire-extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam in case of a fire.[5]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.
-
Concluding Remarks
Ethyl 2-(ethylamino)benzoate is a strategically important intermediate for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols and insights provided in these application notes are intended to serve as a practical guide for chemists in the pharmaceutical industry. The inherent reactivity of this molecule, coupled with the potential for diverse chemical transformations, ensures its continued relevance in the pursuit of novel therapeutics. As with any chemical process, a thorough understanding of the reaction mechanism and adherence to safety protocols are paramount for successful and safe experimentation.
References
-
Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][4]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. [Link]
-
Gutiérrez, J. E., et al. (2023). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Pharmaceuticals, 16(12), 1709. [Link]
-
MDPI. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. [Link]
-
Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353–361. [Link]
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Alfa Aesar. Material Safety Data Sheet - Ethyl benzoate. [Link]
-
PubChem. Ethyl 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoate. [Link]
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ResearchGate. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][4]diazepin-2-ylamino)benzoate. [Link]
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Application Notes and Protocols: Derivatization of Ethyl 2-(ethylamino)benzoate for Synthetic and Medicinal Chemistry
Abstract
Ethyl 2-(ethylamino)benzoate is a versatile bifunctional building block derived from anthranilic acid, a cornerstone synthon in organic chemistry. Possessing a nucleophilic secondary amine and an electrophilic ester attached to an aromatic scaffold, this molecule offers multiple handles for chemical modification. Its derivatives are precursors to a wide range of heterocyclic systems and substituted aromatic compounds with significant applications in medicinal chemistry and materials science. This guide provides detailed application notes and validated protocols for three key classes of derivatization reactions: N-acylation, intramolecular cyclization for heterocycle synthesis, and palladium-catalyzed C-N cross-coupling, offering researchers a practical framework for leveraging this valuable intermediate.
Introduction: The Synthetic Utility of Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate, with the molecular formula C₁₁H₁₅NO₂, is an ester of N-ethylanthranilic acid.[1] Its structure combines the reactivity of a secondary aromatic amine with that of a benzoate ester. This duality makes it an exceptionally useful starting material for generating molecular diversity. The secondary amine is readily acylated, alkylated, or arylated, while the ortho-relationship between the amino and ester groups is perfectly poised for intramolecular cyclization reactions to form fused heterocyclic systems like quinazolinones and benzodiazepines.[2][3] These heterocyclic cores are "privileged structures" in drug discovery, frequently appearing in compounds with a broad spectrum of biological activities.[4]
This document serves as a technical guide for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols for key transformations.
N-Acylation: Synthesis of Tertiary Amides
N-acylation is a fundamental transformation that converts the secondary amine of ethyl 2-(ethylamino)benzoate into a tertiary amide. This reaction is crucial for several reasons: it can serve as a protecting group strategy, introduce new functional handles, or be a key step in building a larger molecular scaffold.[5] The reaction of an amine with an acylating agent like an acyl chloride is a classic nucleophilic acyl substitution.
Principle of the Reaction: The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[6]
Protocol 1: Synthesis of Ethyl 2-[(2-chloroacetyl)ethylamino]benzoate
This protocol details the synthesis of a chloroacetamide derivative, a valuable intermediate for further functionalization (e.g., nucleophilic substitution of the chloride).[7]
Materials and Equipment:
-
Ethyl 2-(ethylamino)benzoate (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-(ethylamino)benzoate (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 equiv) to the solution. Cool the flask to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes residual triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-[(2-chloroacetyl)ethylamino]benzoate.[7]
Data Presentation:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Reference |
| Ethyl 2-[(2-chloroacetyl)ethylamino]benzoate | C₁₃H₁₆ClNO₃ | 269.72 | >90% | [7] |
| Ethyl 2-[ethyl(phenylacetyl)amino]benzoate | C₁₉H₂₁NO₃ | 311.38 | High | General Method[6] |
Workflow Visualization
Caption: N-Acylation Experimental Workflow.
Intramolecular Cyclization: Synthesis of Benzodiazepines
The ortho-disposed amino and ester functionalities of anthranilate derivatives make them ideal precursors for constructing fused heterocyclic systems. One of the most prominent applications is the synthesis of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[3][4][8]
Principle of the Reaction: The synthesis often involves a multi-step, one-pot sequence. A common strategy is an Ugi four-component reaction (Ugi-4CR) to assemble a linear precursor, followed by deprotection and an intramolecular cyclization.[3] In this process, the amine nitrogen attacks the ester carbonyl, leading to ring closure and formation of the seven-membered diazepine ring. The ethylamino group on our starting material would result in an N-substituted benzodiazepine product.
Protocol 2: Synthesis of an N-Ethyl-1,4-Benzodiazepin-5-one Derivative (Conceptual)
This protocol is adapted from established methods for benzodiazepine synthesis from anthranilates and conceptualized for Ethyl 2-(ethylamino)benzoate.[3] It follows an Ugi-deprotection-cyclization strategy.
Materials and Equipment:
-
Ethyl 2-(ethylamino)benzoate (Amine component, 1.0 equiv)
-
Boc-glycinal (Aldehyde component, 1.1 equiv)
-
Cyclohexyl isocyanide (Isocyanide component, 1.1 equiv)
-
Acetic Acid (Acid component, 1.1 equiv)
-
Methanol (Ugi reaction solvent)
-
Trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) (Deprotection/Cyclization)
Step-by-Step Methodology:
-
Ugi Reaction: In a vial, combine Ethyl 2-(ethylamino)benzoate (1.0 equiv), acetic acid (1.1 equiv), and Boc-glycinal (1.1 equiv) in methanol. Add cyclohexyl isocyanide (1.1 equiv) and stir the mixture at room temperature for 48 hours. The reaction assembles the four components into a linear dipeptide-like intermediate.
-
Solvent Removal: After the reaction is complete (monitored by LC-MS), remove the methanol under reduced pressure. The crude Ugi product is typically used directly in the next step without purification.
-
Deprotection and Cyclization: Dissolve the crude residue in a solution of 10% TFA in DCE. Heat the mixture at 40-50 °C overnight. The acidic conditions first cleave the Boc protecting group, exposing a primary amine.
-
Intramolecular Amidation: The newly freed primary amine then nucleophilically attacks the proximate ethyl ester carbonyl group. This intramolecular condensation reaction forms the seven-membered diazepine ring, releasing ethanol as a byproduct.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify the resulting benzodiazepine derivative by flash column chromatography.
Reaction Visualization
Caption: Ugi-Cyclization for Benzodiazepine Synthesis.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] While our topic is the derivatization of an amine, this reaction is central to the synthesis of the starting material itself and its more complex analogues (e.g., diarylamines). Understanding its mechanism is key for any scientist working with aryl amines.
Principle of the Reaction: The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[10][11] The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-halide bond, forming a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates it to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[12]
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to facilitate the reductive elimination step and improve reaction efficiency.[10]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for coupling an aryl bromide with a secondary amine, representative of how Ethyl 2-(ethylamino)benzoate itself could be synthesized or how a related structure could be further arylated.
Materials and Equipment:
-
Aryl Bromide (1.0 equiv)
-
Secondary Amine (e.g., Ethylamine) (1.2 equiv)
-
Pd₂(dba)₃ (Palladium source, 1-2 mol%)
-
XPhos (Ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (Base, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), Pd₂(dba)₃ (e.g., 0.01 equiv), XPhos (e.g., 0.02 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene, followed by the secondary amine (1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired tertiary aryl amine.
Mechanism Visualization
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- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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HPLC and GC-MS methods for "Ethyl 2-(ethylamino)benzoate" analysis
An Application Note on the Quantitative Analysis of Ethyl 2-(ethylamino)benzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the quantitative determination of Ethyl 2-(ethylamino)benzoate, a key intermediate in various chemical syntheses. We present two robust and validated orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility. All methodologies are grounded in established principles and adhere to international validation standards.
Introduction: The Analytical Imperative for Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate (C₁₁H₁₅NO₂) is an aromatic amine and ester derivative with a molecular weight of 193.24 g/mol [1]. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of final products in drug development and other chemical manufacturing processes. The presence of impurities, even at trace levels, can significantly impact reaction yields, product stability, and biological activity.
The selection of an appropriate analytical technique is paramount. High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for non-volatile or thermally sensitive compounds, making it a versatile choice for many pharmaceutical intermediates[2]. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers outstanding sensitivity and selectivity for compounds that are volatile and thermally stable, providing definitive structural information through mass fragmentation patterns[2].
This guide presents validated methods for both techniques, providing scientists with the flexibility to choose the most appropriate method based on available instrumentation, sample matrix, and analytical objectives. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global standard for ensuring that analytical procedures are suitable for their intended purpose[3][4][5].
Method 1: Reversed-Phase HPLC with UV Detection
RP-HPLC is the workhorse of pharmaceutical analysis. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The choice of a C18 column is logical for Ethyl 2-(ethylamino)benzoate due to the compound's aromatic ring and ethyl groups, which impart sufficient hydrophobicity to interact with the stationary phase.
Causality of Methodological Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of non-polar to moderately polar compounds like Ethyl 2-(ethylamino)benzoate.
-
Mobile Phase (Acetonitrile/Water with Acid): A mixture of acetonitrile and water is a standard mobile phase in reversed-phase chromatography. Acetonitrile is the organic modifier; increasing its concentration reduces the retention time. A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of the secondary amine group (pKa dependent)[6][7]. This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times. For LC-MS compatibility, a volatile acid like formic acid should be used instead of phosphoric acid[6][7].
-
UV Detection (230 nm): The benzoate ester structure contains a chromophore that absorbs UV light. A detection wavelength of 230 nm is chosen as it provides a strong signal for this class of compounds, ensuring high sensitivity[8].
Experimental Protocol: HPLC
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric Acid or Formic Acid (Analytical grade).
-
Ethyl 2-(ethylamino)benzoate reference standard (>99% purity).
2.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the Ethyl 2-(ethylamino)benzoate reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a sample containing Ethyl 2-(ethylamino)benzoate and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
HPLC Workflow Diagram
Caption: HPLC analytical workflow from sample preparation to final report.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds[2]. Ethyl 2-(ethylamino)benzoate is sufficiently volatile for GC analysis. The mass spectrometer provides high selectivity and structural confirmation, which is invaluable for impurity identification.
Causality of Methodological Choices
-
Capillary Column (HP-5MS): A non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds. Separation is primarily based on boiling point and analyte interaction with the stationary phase[2].
-
Carrier Gas (Helium): Helium is an inert gas commonly used in GC-MS due to its efficiency and safety[2].
-
Injection Mode (Splitless): A splitless injection is used for trace analysis to ensure that the majority of the sample is transferred to the column, maximizing sensitivity[2].
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of potential impurities from the main analyte peak. The program starts at a low temperature to trap analytes at the head of the column, then ramps up to elute compounds based on their boiling points[2].
-
Mass Spectrometer (EI Mode): Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Materials
-
GC-MS system with an autosampler, temperature-programmable oven, and a mass selective detector.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, HP-5MS or equivalent).
-
Helium (99.999% purity).
-
Ethyl Acetate or Dichloromethane (GC grade).
-
Ethyl 2-(ethylamino)benzoate reference standard (>99% purity).
3.2.2. GC-MS Parameters
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
3.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the Ethyl 2-(ethylamino)benzoate reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Accurately weigh a sample and dissolve it in ethyl acetate to achieve a final concentration within the calibration range.
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow from sample preparation to final report.
Method Validation Protocol (ICH Q2(R2) Framework)
A critical component of ensuring reliable and scientifically sound data is method validation.[3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose[4]. The following parameters must be assessed for both the HPLC and GC-MS methods.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unambiguously from the analyte, free from interference from impurities or matrix components. | Peak purity analysis (e.g., DAD for HPLC, mass spectra for GC-MS) should show no co-eluting peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[9] | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike recovery. | Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Assessed as repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment). | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[9] | System suitability parameters should remain within acceptable limits during varied conditions. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and validated solutions for the quantitative analysis of Ethyl 2-(ethylamino)benzoate. The HPLC method is ideal for routine quality control due to its simplicity and high throughput. The GC-MS method offers superior selectivity and structural confirmation, making it the preferred technique for impurity profiling and investigational studies. By explaining the rationale behind the chosen parameters and grounding the protocols in ICH validation principles, this guide equips researchers and scientists with the necessary tools to achieve accurate and reproducible results.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- SIELC Technologies. (2018). Ethyl 2-(diethylamino)benzoate.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SIELC Technologies. (2018). Ethyl anthranilate.
- ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
- PubMed. (2009). Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection.
- ICH. (n.d.). Quality Guidelines.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- PMC - NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- ResearchGate. (n.d.). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Semantic Scholar. (n.d.). Ethyl Anthranilate, Ethyl Cinnamate, 2,3-Dihydrocinnamate, and Methyl Anthranilate: Four Important Odorants Identified in Pinot noir Wines of Burgundy.
- The Good Scents Company. (n.d.). ethyl anthranilate, 87-25-2.
- Cheméo. (n.d.). Chemical Properties of ethyl anthranilate (CAS 87-25-2).
- Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
- PMC - NIH. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate.
- RSC Publishing. (n.d.). Analytical Methods.
- PubChemLite. (n.d.). Ethyl 2-(ethylamino)benzoate (C11H15NO2).
- ChemicalBook. (n.d.). ETHYL ANTHRANILATE(87-25-2) 1H NMR spectrum.
- ResearchGate. (2016). (PDF) Ethyl 2-[(azidocarbonyl)amino]benzoate.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Ethylbutyl Benzoate.
- Natural Product Research Group. (2025). Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata.
- MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.
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Application Notes & Protocols: Ethyl 2-(ethylamino)benzoate as a Versatile Precursor for High-Value Heterocyclic Scaffolds
Introduction: The Strategic Value of N-Substituted Anthranilates
In the landscape of medicinal chemistry and drug development, the anthranilic acid motif and its derivatives are foundational building blocks. Among these, Ethyl 2-(ethylamino)benzoate stands out as a particularly strategic precursor. Its inherent structure—a pre-functionalized aniline nitrogen and an activatable ester group on a benzene ring—provides a versatile platform for constructing a diverse array of fused heterocyclic systems. These systems, including quinazolinones, acridones, and benzodiazepines, are recognized as "privileged structures" due to their frequent appearance in biologically active compounds and approved therapeutics.[1]
This technical guide provides an in-depth exploration of the synthetic pathways originating from Ethyl 2-(ethylamino)benzoate. We will move beyond simple procedural lists to dissect the underlying mechanisms, rationalize experimental choices, and provide detailed, field-proven protocols for the synthesis of these critical heterocyclic cores.
Part 1: Synthesis of 4(3H)-Quinazolinones via Modified Niementowski Reaction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticancer agents that target critical signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] The Niementowski reaction, a classic method for quinazolinone synthesis, involves the condensation of an anthranilic acid with an amide.[2][3] By starting with Ethyl 2-(ethylamino)benzoate, we can adapt this reaction to produce N-substituted quinazolinones, a modification that is crucial for tuning the pharmacological properties of the final compounds.
Core Principle & Mechanistic Insight
The reaction proceeds through an initial acylation of the secondary amine of the anthranilate derivative by an amide reagent (e.g., formamide), followed by an intramolecular cyclization and elimination of ethanol. The ethyl group on the nitrogen is retained at the N-3 position of the resulting quinazolinone ring.
The mechanism involves two key stages:
-
Amide Formation: The reaction of Ethyl 2-(ethylamino)benzoate with a primary amide, such as formamide, under thermal or microwave conditions, leads to the formation of an intermediate N-acyl-N-ethylanthranilamide.
-
Intramolecular Cyclization: This intermediate undergoes a subsequent intramolecular nucleophilic attack from the amide nitrogen onto the ester carbonyl, followed by the elimination of ethanol to yield the stable 3-ethyl-4(3H)-quinazolinone ring system.[1][4]
Workflow for Quinazolinone Synthesis
Caption: Synthetic workflow for 3-Ethyl-4(3H)-quinazolinone.
Experimental Protocols
Protocol 1.1: Conventional Thermal Synthesis
This method relies on traditional heating and is suitable for large-scale synthesis where microwave reactors are not available.
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 2-(ethylamino)benzoate (1.0 eq) with an excess of formamide (5-10 eq). The excess formamide serves as both a reactant and a solvent.[5]
-
Heating: Heat the reaction mixture in an oil bath maintained at 130–150°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction typically requires several hours (4-8 h).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual formamide.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 3-ethyl-4(3H)-quinazolinone.
Protocol 1.2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields.[5]
-
Reactant Charging: In a 10 mL microwave reaction vessel, place Ethyl 2-(ethylamino)benzoate (1.0 eq) and formamide (5 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a fixed temperature of 150°C for 15-30 minutes.[5] Causality Note: Microwave energy directly couples with the polar molecules (formamide), leading to rapid, uniform heating that accelerates the rate of both the acylation and cyclization steps.
-
Work-up and Isolation: Follow steps 3 and 4 from the conventional protocol. The rapid and clean nature of the reaction often results in a purer crude product.
-
Purification: Recrystallize from ethanol to yield the final product.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 4–8 hours | 15–30 minutes | [5] |
| Temperature | 130–150°C | 150°C (fixed) | [1][5] |
| Typical Yield | Good | Very Good to Excellent | [5] |
| Energy Input | Indirect, slow | Direct, rapid, uniform |
Part 2: Acridone Synthesis via Intramolecular Cyclization
Acridone alkaloids are a significant class of natural products exhibiting a wide range of biological activities, including antitumor, antiviral, and antimalarial properties.[6] The synthesis of the acridone core from Ethyl 2-(ethylamino)benzoate requires a two-step process: hydrolysis of the ester to the corresponding N-ethylanthranilic acid, followed by an acid-catalyzed intramolecular Friedel-Crafts-type acylation.
Core Principle & Mechanistic Insight
The key transformation is the cyclization of the N-substituted anthranilic acid derivative. Strong acids like polyphosphoric acid (PPA) or sulfuric acid are employed as both catalyst and dehydrating agent.[7]
-
Ester Hydrolysis: The ethyl ester is first saponified under basic conditions (e.g., NaOH or KOH) to yield the sodium or potassium salt of 2-(ethylamino)benzoic acid, which is then neutralized to give the free acid.
-
Intramolecular Acylation: The carboxylic acid is protonated by the strong acid catalyst, forming a highly electrophilic acylium ion or a related activated species. This electrophile is then attacked by the electron-rich aromatic ring of the ethylamino moiety in an intramolecular electrophilic aromatic substitution, forming the tricyclic acridone system.
Mechanism for Acridone Formation
Caption: Acid-catalyzed cyclization pathway to the acridone core.
Experimental Protocols
Protocol 2.1: Step A - Hydrolysis of Ethyl Ester
-
Saponification: Dissolve Ethyl 2-(ethylamino)benzoate (1.0 eq) in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (1.5 eq, e.g., 2M NaOH).
-
Heating: Heat the mixture to reflux for 2-4 hours until TLC analysis confirms the disappearance of the starting ester.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~4-5.
-
Isolation: The 2-(ethylamino)benzoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2.2: Step B - Intramolecular Cyclization
-
Reactant Charging: To a flask, add the dried 2-(ethylamino)benzoic acid (1.0 eq). Cautiously add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid). Safety Note: PPA is viscous and corrosive. Handle with care in a fume hood.
-
Heating: Heat the stirred mixture in an oil bath at 100-140°C for 2-3 hours.[8] The color of the reaction will typically deepen.
-
Work-up: Cool the reaction mixture until it is still manageable but not solid. Very cautiously, pour the hot mixture onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization & Isolation: Make the resulting slurry alkaline by the slow addition of a concentrated base solution (e.g., NaOH or NH₄OH). Collect the yellow precipitate by vacuum filtration.[8]
-
Purification: Wash the crude product with hot water and dry. Recrystallize from a suitable solvent like acetic acid or ethanol to yield pure 10-ethylacridon-9(10H)-one.[8]
Causality Insight: The choice of PPA is strategic. It is an excellent dehydrating agent, which drives the formation of the acylium ion intermediate to completion. Its high viscosity and ability to act as a non-aqueous acidic solvent at high temperatures make it ideal for this type of intramolecular condensation.[7]
Part 3: Synthesis of Benzodiazepine Scaffolds
1,4-Benzodiazepines are a famous class of psychoactive compounds but are also valuable scaffolds for a wide range of other therapeutic targets.[9] Synthesizing a benzodiazepine ring from an anthranilate precursor typically involves building a side chain that contains the necessary atoms for cyclization. A plausible route involves acylation with a protected amino acid followed by deprotection and intramolecular cyclization.
Core Principle & Synthetic Strategy
This strategy builds the seven-membered ring in a stepwise fashion.
-
Amide Coupling: Ethyl 2-(ethylamino)benzoate is coupled with an N-protected α-amino acid (e.g., N-Boc-glycine) using a standard peptide coupling agent (e.g., DCC, EDC) to form a dipeptide-like intermediate.
-
Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA) to reveal a primary amine.
-
Intramolecular Cyclization: The molecule is induced to cyclize. This can often be achieved by heating in a high-boiling solvent like DMF, sometimes with a Lewis acid catalyst like FeCl₃, which promotes the intramolecular transamidation/condensation reaction to form the benzodiazepine-2,5-dione core.[9]
Plausible Workflow for Benzodiazepine Synthesisdot
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Application Notes and Protocols for the Esterification of N-Ethylanthranilic Acid
Introduction: The Significance of N-Ethylanthranilic Acid Esters
N-ethylanthranilic acid and its ester derivatives are important intermediates in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Notably, esters of N-ethylanthranilic acid, such as ethyl N-ethylanthranilate, are recognized for their characteristic fruity, grape-like aroma and are utilized as flavoring agents in the food and beverage industry.[1][2][3] Beyond their sensory properties, these esters serve as versatile building blocks in organic synthesis, contributing to the development of more complex molecules with potential therapeutic applications.
This document provides a comprehensive guide to the experimental setup for the esterification of N-ethylanthranilic acid, with a primary focus on the Fischer-Speier esterification method.[4] This acid-catalyzed reaction between a carboxylic acid and an alcohol represents a fundamental and widely employed transformation in organic chemistry.[4][5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and product purification.
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5][7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the N-ethylanthranilic acid.[5][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[5][8][9] This step forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[5][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][8]
-
Deprotonation: A base (which can be the alcohol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[5][7]
A critical aspect of the Fischer esterification is its reversibility.[5][6][8] To drive the equilibrium towards the product side and maximize the yield, Le Chatelier's principle is applied. This is typically achieved by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[5][6][9][10]
It is important to note that the presence of the basic amino group in N-ethylanthranilic acid will consume some of the acid catalyst. Therefore, a stoichiometric amount, rather than a purely catalytic amount, of the strong acid is often necessary.[11][10]
Experimental Protocol: Synthesis of Ethyl N-Ethylanthranilate
This protocol details the synthesis of ethyl N-ethylanthranilate via the Fischer esterification of N-ethylanthranilic acid with ethanol.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-Ethylanthranilic Acid | C₉H₁₁NO₂ | 165.19 | 5.0 g (0.030 mol) | Starting material |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Reactant and solvent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 3.0 mL | Catalyst |
| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | As needed | For neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~100 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | ~50 mL | For washing |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Pasteur pipettes
-
Rotary evaporator
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
pH paper or pH meter
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution process is exothermic.[11]
-
Ethanol and Dichloromethane: Flammable liquids. Keep away from open flames and ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of N-ethylanthranilic acid.
-
Add 50 mL of absolute ethanol to the flask and stir until the N-ethylanthranilic acid is fully dissolved.
-
Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirring solution. An initial precipitate of the N-ethylanthranilate hydrogen sulfate salt may form, which will dissolve as the reaction proceeds.[12]
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
-
Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a 250 mL separatory funnel containing 100 mL of cold water.
-
Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.
-
Carefully neutralize the mixture by slowly adding a 10% sodium carbonate solution dropwise until the effervescence of CO₂ ceases and the aqueous layer is basic (pH > 8).[10][12][13] The ethyl N-ethylanthranilate will precipitate or form an organic layer.
-
Add approximately 50 mL of dichloromethane to the separatory funnel to extract the product.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower organic layer (dichloromethane) into a clean Erlenmeyer flask.
-
Perform two more extractions of the aqueous layer with 25 mL portions of dichloromethane.
-
Combine all the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.
-
-
Purification and Isolation:
Experimental Workflow Diagram
Caption: Workflow for the synthesis of ethyl N-ethylanthranilate.
Data Presentation and Characterization
The final product should be a yellowish liquid with a characteristic fruity, grape-like aroma.[2] The yield should be calculated based on the initial amount of N-ethylanthranilic acid. The purity of the synthesized ester can be confirmed through various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch typically around 1700-1750 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm its identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ester.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reflux time. - Ensure an adequate excess of ethanol is used. - Confirm the potency of the sulfuric acid catalyst. |
| Loss of product during work-up | - Ensure complete extraction by performing multiple extractions. - Avoid vigorous shaking during neutralization to prevent emulsion formation. | |
| Incomplete Neutralization | Insufficient sodium carbonate | - Add sodium carbonate solution until the aqueous layer is confirmed to be basic with pH paper. |
| Product Contamination | Unreacted starting material | - Ensure the reaction has gone to completion using TLC. - Purify the final product by vacuum distillation. |
| Water in the final product | - Ensure the organic layer is thoroughly dried with anhydrous magnesium sulfate before solvent removal. |
Conclusion
The Fischer-Speier esterification is a robust and reliable method for the synthesis of N-ethylanthranilic acid esters. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol provided in these application notes serves as a detailed guide for the successful synthesis, purification, and characterization of these valuable compounds in a laboratory setting.
References
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Nicholas Fitz. (n.d.). Synthesis of Benzocaine. Prezi. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
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-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
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Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl ethyl anthranilate, 38446-21-8. Retrieved from [Link]
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Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl N-ethylanthranilate. PubChem. Retrieved from [Link]
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Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]
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The Strategic Utility of Ethyl 2-(ethylamino)benzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Anthranilate Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of drug discovery and development, the identification of versatile molecular scaffolds that can be readily elaborated into diverse and biologically active compounds is of paramount importance. Ethyl 2-(ethylamino)benzoate, an N-substituted derivative of anthranilic acid, represents one such privileged starting material. Its inherent structural features—a nucleophilic secondary amine, an electrophilic ester, and an aromatic ring amenable to further functionalization—provide a robust platform for the synthesis of a wide array of heterocyclic systems. These heterocycles, most notably quinazolinones and benzodiazepines, are at the core of numerous therapeutic agents with applications spanning antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic utility of ethyl 2-(ethylamino)benzoate. We will explore the causality behind experimental choices, provide self-validating and detailed protocols for the synthesis of key bioactive molecules, and present quantitative data to inform structure-activity relationship (SAR) studies.
Chemical Properties and Reactivity of Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate is a stable, commercially available compound. Its reactivity is dictated by the interplay of its functional groups. The secondary amine is a potent nucleophile, readily participating in reactions with electrophiles such as acyl chlorides, isocyanates, and isothiocyanates. The ethyl ester, while relatively stable, can be hydrolyzed under basic or acidic conditions or can participate in cyclization reactions, particularly when an adjacent functionality has been installed on the amino group.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Appearance | Colorless to yellow liquid | [Vendor Data] |
| Boiling Point | ~268 °C | [Predicted] |
| Solubility | Soluble in most organic solvents | [General Knowledge] |
The strategic positioning of the amino and ester groups in an ortho relationship on the benzene ring is the key to its utility in heterocyclic synthesis. This arrangement facilitates intramolecular cyclization reactions, which are fundamental to the construction of fused ring systems.
Synthesis of Bioactive Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The ethyl 2-(ethylamino)benzoate scaffold provides a direct entry into N-substituted quinazolinones, where the ethyl group at the N-1 position can influence the compound's pharmacokinetic and pharmacodynamic properties.
Protocol 1: Synthesis of 2-Aryl-3-ethyl-2,3-dihydroquinazolin-4(3H)-one
This protocol details a versatile, two-step synthesis of a 3-ethyl-substituted quinazolinone, a core structure that can be further diversified. The methodology is adapted from established procedures for the synthesis of related quinazolinones.[5]
Step 1: Amide Formation
The initial step involves the acylation of the secondary amine of ethyl 2-(ethylamino)benzoate with an aromatic acyl chloride. This reaction forms the corresponding N-acyl derivative, which is the direct precursor to the quinazolinone ring.
-
Materials:
-
Ethyl 2-(ethylamino)benzoate (1.0 eq)
-
Substituted benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve ethyl 2-(ethylamino)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of the substituted benzoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate. This intermediate is often used in the next step without further purification.
-
Step 2: Cyclization to the Quinazolinone Core
The cyclization is achieved by heating the N-acyl intermediate, which drives the intramolecular condensation between the newly formed amide and the ethyl ester, with the elimination of ethanol.
-
Materials:
-
Crude N-acyl intermediate from Step 1
-
Ethanol
-
-
Procedure:
-
Dissolve the crude N-acyl intermediate in ethanol.
-
Heat the solution at reflux for 8-12 hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The quinazolinone product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Diagram: Synthetic Pathway to Quinazolinones
Caption: General scheme for the synthesis of 2-aryl-3-ethyl-2,3-dihydroquinazolin-4(3H)-ones.
Antimicrobial Activity of N-Substituted Quinazolinones
The introduction of an N-ethyl group and various substituents on the 2-aryl ring can significantly impact the antimicrobial properties of the resulting quinazolinones. The following table summarizes representative minimum inhibitory concentration (MIC) data for analogous compounds against common bacterial strains.
| Compound | R Group (at C2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1 | Phenyl | 16 | 32 | [6] |
| 2 | 4-Chlorophenyl | 8 | 16 | [6] |
| 3 | 4-Methoxyphenyl | 32 | 64 | [4] |
| 4 | 2-Nitrophenyl | 4 | 8 | [4] |
These data suggest that electron-withdrawing groups on the 2-phenyl ring can enhance antibacterial activity. The N-ethyl substituent is crucial for modulating the lipophilicity and, consequently, the cell membrane permeability of these compounds.[3]
Synthesis of Bioactive Benzodiazepines
Benzodiazepines are a cornerstone of psychopharmacological therapy, widely used for their anxiolytic, sedative, and anticonvulsant effects. The synthesis of N-substituted 1,4-benzodiazepine-2,5-diones from ethyl 2-(ethylamino)benzoate provides a route to novel analogs with potentially improved therapeutic profiles.
Protocol 2: Synthesis of 1-Ethyl-1,4-benzodiazepine-2,5-dione
This protocol outlines the synthesis of a 1-ethyl-1,4-benzodiazepine-2,5-dione, a key scaffold for further chemical exploration. The method is based on the reaction of an N-substituted anthranilate with an α-amino acid derivative.[7]
Step 1: Amide Coupling with an α-Amino Acid Ester
This step involves the coupling of ethyl 2-(ethylamino)benzoate with an N-protected α-amino acid, typically using a peptide coupling reagent.
-
Materials:
-
Ethyl 2-(ethylamino)benzoate (1.0 eq)
-
N-Boc-glycine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve ethyl 2-(ethylamino)benzoate, N-Boc-glycine, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude coupled product.
-
Step 2: Deprotection and Cyclization
The Boc protecting group is removed under acidic conditions, and the liberated amine undergoes intramolecular cyclization with the ethyl ester to form the benzodiazepinedione ring.
-
Materials:
-
Crude coupled product from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude coupled product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and heat at reflux for 4-6 hours to promote cyclization.
-
Cool the reaction mixture and purify the product by column chromatography on silica gel to obtain the desired 1-ethyl-1,4-benzodiazepine-2,5-dione.
-
Diagram: Synthetic Pathway to Benzodiazepines
Caption: General scheme for the synthesis of 1-ethyl-1,4-benzodiazepine-2,5-diones.
Anti-inflammatory Activity of N-Substituted Benzodiazepines
While primarily known for their CNS effects, certain benzodiazepine derivatives have demonstrated anti-inflammatory properties. The N-ethyl substituent can influence the interaction of these molecules with peripheral benzodiazepine receptors, which are implicated in inflammatory processes.[8]
| Compound | R Group (at C7) | % Inhibition of Carrageenan-induced Edema | Reference |
| 5 | Chloro | 45% | [9] |
| 6 | Nitro | 52% | [9] |
| 7 | Methoxy | 38% | [10] |
These findings suggest that the benzodiazepine scaffold, accessible from ethyl 2-(ethylamino)benzoate, can be a starting point for the development of novel anti-inflammatory agents.
Conclusion: A Versatile Building Block for Drug Discovery
Ethyl 2-(ethylamino)benzoate has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. Its straightforward reactivity and the strategic placement of its functional groups allow for the efficient construction of complex molecular architectures, such as quinazolinones and benzodiazepines. The protocols and data presented in this guide underscore the potential of this scaffold in medicinal chemistry and provide a solid foundation for researchers to explore the synthesis of novel therapeutic agents. The ability to readily introduce substituents at various positions of the resulting heterocyclic systems makes ethyl 2-(ethylamino)benzoate an ideal candidate for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
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Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]
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Singh, A., Prajapati, S. K., Namdeo, K. P., & Singh, V. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. H. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 1-18. [Link]
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Balalaie, S., Sharifi, A., & Ahangarian, B. (2010). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 15(12), 9030-9071. [Link]
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Wang, L., Li, W., & He, L. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(1), 123. [Link]
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Pontiki, E., Hadjipavlou-Litina, D., & Litinas, K. E. (2019). Active Anti-Inflammatory and Hypolipidemic Derivatives of Lorazepam. Molecules, 24(19), 3506. [Link]
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Ghorab, M. M., Alqahtani, A. S., Soliman, A. M., & Askar, A. A. (2020). Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents. International Journal of Nanomedicine, 15, 3161–3180. [Link]
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Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic letters, 14(22), 5916–5919. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2018). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 23(10), 2548. [Link]
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de Oliveira, C. S., de Souza, M. V. N., & de Almeida, M. V. (2014). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. The Scientific World Journal, 2014, 904516. [Link]
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Reddy, C. R., & Kumar, M. S. (2012). Rapid Synthesis of Benzodiazepines by Ring Expansion of Aziridines with Anthranilic Acids by Using a Grinding Technique. European Journal of Organic Chemistry, 2012(3), 577-584. [Link]
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Kumar, A., & Ishwarbhat, K. (2016). Synthesis and analgesic and antiinflammatory properties of new benzodiazepine derivatives. Medicinal Chemistry Research, 25(11), 2569-2578. [Link]
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Wang, X., Xu, X., & Qu, J. (2011). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 9(21), 7523-7527. [Link]
-
Bojarska, J., Kaczanowska, K., & Kaczanowski, S. (2015). Synthesis of 1, 4-Benzodiazepine-2, 5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2, 4-diones. Molecules, 20(12), 21744-21761. [Link]
-
Boojamra, C. G., & Ellman, J. A. (1996). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 61(21), 7189-7195. [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis. [Link]
-
IJARSCT. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. [Link]
-
Kumar, A., & Bhat, K. I. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 28(3), 397-400. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. DARU Journal of Pharmaceutical Sciences, 22(1), 1-8. [Link]
-
Priyanka, N., Sowjanya, M., Mrunalini, M., Vasavi, A., & Babu, G. R. (2022). Synthesis, characterization, anti-inflammatory and anti-oxidant activities of novel 2, 4-di substituted 1, 5- benzodiazepine derivatives. Asian Journal of Research in Chemistry, 15(4), 213-217. [Link]
-
Jadhav, R. P., Shingare, M. S., & Shankarwar, S. G. (2010). Efficient one pot synthesis of[6][11][12] triazolo [4, 3-α][6][11] benzodiazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 52-59. [Link]
-
Saeed, A., & Abbas, N. (2010). Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. ARKIVOC, 2010(10), 133-143. [Link]
-
Scribd. (2023). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-Diones. Library Preparation and Demonstration of Synthesis Generality. [Link]
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,5-Benzodiazepine tricyclic derivatives exerting anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandinE(2)production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of "Ethyl 2-(ethylamino)benzoate" for research
Application Note & Scale-Up Protocol
Topic: A Scalable, Self-Validating Synthesis of Ethyl 2-(ethylamino)benzoate for Research and Development
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate, also known as Ethyl N-ethylanthranilate, is a key chemical intermediate whose structural motif is present in a range of molecules of interest in the pharmaceutical and fine chemical industries. Its applications include serving as a precursor for the synthesis of quinazolinone alkaloids, heterocyclic compounds, and various active pharmaceutical ingredients (APIs). The transition from bench-scale discovery to pilot-scale production presents significant challenges, including maintaining yield, ensuring purity, managing thermal safety, and developing a cost-effective process.
This document provides a comprehensive guide to a robust and scalable synthesis of Ethyl 2-(ethylamino)benzoate via the direct N-alkylation of ethyl anthranilate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide a framework for process monitoring and troubleshooting. This self-validating protocol is designed to empower researchers to not only replicate the synthesis but also to intelligently adapt it to varying scales.
Synthetic Strategy: Justification for Direct N-Alkylation
Several pathways can be envisioned for the synthesis of Ethyl 2-(ethylamino)benzoate. The two most prominent are:
-
Reductive Amination: The reaction of ethyl anthranilate with acetaldehyde in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This method is known for its high selectivity and avoidance of over-alkylation.[1][2]
-
Direct N-Alkylation: The reaction of ethyl anthranilate with an ethylating agent, such as an ethyl halide, in the presence of a base. This is a classic SN2 transformation.
For this guide, we will focus on Direct N-Alkylation . The rationale for this choice is its operational simplicity, use of relatively inexpensive bulk reagents, and straightforward work-up procedure, making it highly attractive for scale-up. While over-alkylation to the tertiary amine is a potential side reaction, it can be effectively minimized through controlled stoichiometry and slow addition of the alkylating agent, a key process parameter that we will detail.
Reaction Mechanism: SN2 Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the primary amine of ethyl anthranilate, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group in a single concerted step.
Caption: SN2 mechanism for the N-alkylation of ethyl anthranilate.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of the target compound. All operations should be conducted in a well-ventilated chemical fume hood by trained personnel.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Purity | Notes |
| Ethyl 2-aminobenzoate | 87-25-2 | 165.19 | 90.0 g | 0.545 | >98% | Starting material.[3] |
| Iodoethane | 75-03-6 | 155.97 | 93.0 g (48 mL) | 0.596 | >99% | Alkylating agent. Corrosive, handle with care. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 113.0 g | 0.818 | >99% | Anhydrous, finely milled. Mild base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 800 mL | - | Anhydrous | Aprotic polar solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~2 L | - | Reagent Grade | Extraction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | ~3 L | - | - | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~500 mL | - | - | For extraction washes. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~50 g | - | - | Drying agent. |
Equipment
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser with inlet/outlet for cooling water
-
250 mL pressure-equalizing dropping funnel
-
Nitrogen/Argon gas inlet and bubbler outlet
-
2 L separatory funnel
-
Rotary evaporator with vacuum pump and water bath
-
Short-path distillation apparatus for vacuum distillation
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis & In-Process Controls
Step 1: Reactor Setup and Inerting
-
Assemble the 2 L three-neck flask with the overhead stirrer, condenser, and a gas inlet adapter. Ensure all joints are properly sealed.
-
Flush the entire system with dry nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, ensuring the integrity of the reagents and the reaction's reproducibility.
Step 2: Charging Reagents
-
To the flask, add ethyl 2-aminobenzoate (90.0 g) and anhydrous potassium carbonate (113.0 g).
-
Add anhydrous DMF (800 mL) via a cannula or large funnel.
-
Begin vigorous stirring to create a well-mixed slurry.
-
Causality: Finely milled K₂CO₃ provides a large surface area for efficient deprotonation. Vigorous stirring is essential on a larger scale to ensure proper mixing of the heterogeneous mixture and prevent localized overheating.
Step 3: Controlled Addition of Alkylating Agent
-
Charge the dropping funnel with iodoethane (93.0 g, 48 mL).
-
Begin adding the iodoethane dropwise to the stirred slurry over a period of 60-90 minutes.
-
Monitor the internal temperature. A slight exotherm is expected. Maintain the temperature below 40 °C during the addition.
-
Causality: Slow, controlled addition is the single most critical parameter for preventing over-alkylation. It maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation over the competing di-alkylation reaction. It also allows for safe management of the reaction exotherm.
Step 4: Reaction Drive and Monitoring
-
After the addition is complete, slowly heat the reaction mixture to 70-75 °C.
-
Maintain this temperature with stirring for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC).
-
Mobile Phase: 10% Ethyl Acetate in Hexane.
-
Visualization: UV lamp (254 nm).
-
Expected Rf Values: Ethyl Anthranilate (starting material) ~0.5; Product ~0.7. The reaction is complete when the starting material spot is no longer visible.
-
Step 5: Quenching and Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 2 L of cold deionized water while stirring. This will precipitate the crude product and dissolve inorganic salts.
-
Stir the aqueous slurry for 30 minutes, then collect the crude solid by vacuum filtration or proceed directly to extraction.
-
Causality: Quenching in a large volume of water is an effective method to separate the organic product from the high-boiling point DMF solvent and inorganic byproducts (KI, KHCO₃).
Step 6: Extraction
-
Transfer the entire aqueous mixture to a 2 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers. Wash the combined organic phase with deionized water (2 x 500 mL) followed by brine (1 x 500 mL).
-
Causality: Multiple extractions ensure maximum recovery of the product. The water washes remove residual DMF, and the brine wash removes dissolved water from the organic phase, reducing the load on the drying agent.
Step 7: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate (~50 g). Swirl and let it stand for 20 minutes.
-
Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow to amber oil.
Step 8: Purification
-
For this scale, vacuum distillation is the most effective purification method.
-
Set up a short-path distillation apparatus.
-
Distill the crude oil under high vacuum. The product, Ethyl 2-(ethylamino)benzoate, will distill as a pale yellow oil.
-
Expected Boiling Point: ~130-135 °C at ~1 mmHg.
-
Collect the pure fractions. The expected yield is typically in the range of 80-90%.
Overall Synthesis Workflow
The following diagram outlines the logical flow of the entire process, from initial setup to final product isolation.
Caption: Scalable workflow for Ethyl 2-(ethylamino)benzoate synthesis.
Product Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.9 (dd, 1H, Ar-H), 7.3 (ddd, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 6.5 (ddd, 1H, Ar-H), 4.3 (q, 2H, O-CH₂-CH₃), 3.2 (q, 2H, NH-CH₂-CH₃), 1.4 (t, 3H, O-CH₂-CH₃), 1.2 (t, 3H, NH-CH₂-CH₃). |
| FT-IR (ATR) | ν (cm⁻¹): ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1685 (C=O ester stretch), ~1605, 1580 (C=C aromatic stretch). |
| GC-MS (EI) | m/z: 193 [M]⁺, 178 [M-CH₃]⁺, 148 [M-OC₂H₅]⁺. Purity should be >98% by GC area. |
| Appearance | Pale yellow, clear oil. |
Critical Scale-Up Considerations & Troubleshooting
Transitioning from a 1 g lab scale to a 100 g or larger scale introduces challenges that must be proactively managed.
| Parameter | Lab Scale (1 g) Challenge | Scale-Up (>100 g) Solution & Rationale |
| Heat Management | Minor exotherm easily dissipated by the flask surface area. | Problem: Surface area-to-volume ratio decreases, trapping heat and risking thermal runaway. Solution: Use a mechanical stirrer for efficient heat transfer, add the alkylating agent slowly, and have a cooling bath on standby. |
| Mixing | Magnetic stir bar is sufficient. | Problem: Magnetic stirring is ineffective for large volumes and dense slurries. Solution: An overhead mechanical stirrer is mandatory to ensure homogeneity, prevent solids from settling, and maintain uniform temperature. |
| Purification | Flash column chromatography is standard. | Problem: Chromatography is impractical and costly for large quantities. Solution: Vacuum distillation is the industrial standard. It separates based on boiling point and is highly efficient for purifying multi-gram to kilogram quantities of liquids.[4] |
| Work-up | Small separatory funnel is easy to handle. | Problem: Handling large volumes of extraction solvents increases safety risks and processing time. Solution: Use appropriately sized glassware and ensure adequate ventilation. Consider a continuous liquid-liquid extractor for very large scales. |
Troubleshooting Common Issues:
-
Low Yield: Check for incomplete reaction (extend reaction time), inefficient extraction, or loss during distillation. Ensure the K₂CO₃ is anhydrous and finely powdered.
-
Presence of Starting Material: The reaction did not go to completion. Increase reaction time or temperature slightly. Ensure the base is active and stoichiometry is correct.
-
Presence of Di-alkylated Impurity: The addition of iodoethane was too fast or the reaction temperature was too high. Optimize the addition rate and temperature control on a smaller test scale.
Safety and Hazard Management
-
Iodoethane: Is a suspected carcinogen, corrosive, and toxic. It is also a lachrymator. Handle only in a fume hood with appropriate PPE, including chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), safety goggles, and a lab coat.[5][6]
-
DMF: Is a reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: Can cause irritation upon contact with skin or eyes.
-
General Precautions: The reaction should never be left unattended. Ensure emergency-quenching materials and a fire extinguisher are accessible. Dispose of all chemical waste according to institutional and local regulations.
References
- Vertex AI Search. (2024).
- Google Patents. (2019). CN109160880B - A kind of preparation method of ethyl benzoate.
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]
-
Chemsrc. (2025). ethyl ethyl anthranilate | CAS#:38446-21-8. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl ethyl anthranilate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 2-(ethylamino)benzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(ethylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," ensuring a comprehensive understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Strategy: What is the most common and efficient method for synthesizing Ethyl 2-(ethylamino)benzoate?
The most prevalent and often preferred method for synthesizing Ethyl 2-(ethylamino)benzoate is through the N-alkylation of ethyl anthranilate . A particularly effective approach within this category is reductive amination .[1][2][3] This one-pot reaction involves the condensation of ethyl anthranilate with an ethylating agent, typically acetaldehyde, to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][4] This method is favored for its efficiency, generally mild reaction conditions, and its ability to minimize the common issue of over-alkylation that can occur with direct alkylation methods using alkyl halides.[3]
Alternative strategies include direct N-alkylation using ethyl halides or sulfates, and borrowing hydrogen catalysis, where an alcohol serves as the alkylating agent.[5][6][7] However, reductive amination often provides a better balance of yield, selectivity, and operational simplicity.
Experimental Workflow: Reductive Amination
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of Ethyl 2-(ethylamino)benzoate
Welcome to the technical support center for the synthesis of Ethyl 2-(ethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven insights to ensure the integrity and success of your synthesis.
Introduction to Synthetic Strategies and Potential Pitfalls
Ethyl 2-(ethylamino)benzoate is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation typically involves the N-ethylation of ethyl anthraniliate. The two primary synthetic routes are:
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an imine from ethyl anthranilate and acetaldehyde, followed by in-situ reduction.
-
Direct Alkylation: The direct reaction of ethyl anthranilate with an ethylating agent, such as ethyl iodide or ethyl bromide.
Both methods are effective but are accompanied by the potential for specific byproduct formation, which can complicate purification and impact final product purity. This guide will address the common issues associated with each route in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Reductive Amination Route
Reductive amination is a widely used method for the synthesis of secondary amines due to its high selectivity and mild reaction conditions. However, careful control of the reaction parameters is crucial to minimize side reactions.
Q1: I am observing a significant amount of unreacted ethyl anthranilate in my reaction mixture. What could be the cause and how can I improve the conversion?
A1: Incomplete conversion in a reductive amination reaction often points to issues with the initial imine formation. The equilibrium between the amine/aldehyde and the imine/water needs to be shifted towards the imine.
-
Causality: The formation of the imine intermediate is a reversible reaction. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Dehydrating Agents: The use of a dehydrating agent is highly recommended. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and can be easily removed by filtration.
-
Azeotropic Removal of Water: If the solvent allows, employing a Dean-Stark apparatus to azeotropically remove water can effectively drive the reaction forward.
-
Reaction Time and Temperature: Ensure sufficient reaction time for imine formation before the addition of the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advised. Gently warming the reaction mixture (e.g., to 40-50 °C) can also favor imine formation, but be cautious of potential side reactions at higher temperatures.
-
Q2: My final product is contaminated with a significant amount of ethanol. What is the source of this byproduct and how can I prevent its formation?
A2: The presence of ethanol as a byproduct suggests that the reducing agent is reducing the starting acetaldehyde to ethanol.
-
Causality: This is a common side reaction when a non-selective reducing agent is used. The reducing agent should ideally be more reactive towards the imine than the aldehyde.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for one-pot reductive aminations. Its steric bulk and reduced reactivity allow for the selective reduction of the protonated imine intermediate over the aldehyde. Sodium borohydride (NaBH₄) is less selective and can readily reduce aldehydes.
-
Two-Step Procedure: If using a less selective reducing agent like NaBH₄, it is best to perform the reaction in two distinct steps. First, allow the imine to form completely (monitored by TLC or LC-MS), and then add the reducing agent. This ensures that the concentration of free acetaldehyde is minimal when the reductant is introduced.
-
Q3: I am detecting a byproduct with a higher molecular weight than my desired product. What could it be and how can I minimize its formation?
A3: A higher molecular weight byproduct in this reaction is likely due to an aldol condensation of acetaldehyde.
-
Causality: Acetaldehyde can undergo a self-condensation reaction, especially in the presence of acidic or basic catalysts, to form 3-hydroxybutanal (acetaldol), which can then dehydrate to crotonaldehyde. These can further react to form a variety of higher molecular weight impurities.
-
Troubleshooting Steps:
-
Control Temperature: Aldol reactions are often favored at higher temperatures. Maintaining a controlled, lower reaction temperature can significantly reduce the rate of this side reaction.
-
Slow Addition of Acetaldehyde: Adding the acetaldehyde slowly to the reaction mixture helps to keep its instantaneous concentration low, thereby disfavoring the bimolecular aldol condensation.
-
pH Control: The optimal pH for imine formation is typically mildly acidic (around 4-5). Both strongly acidic and basic conditions can promote aldol condensation.
-
Part 2: Direct Alkylation Route
Direct alkylation with an ethyl halide is a more traditional approach. While seemingly straightforward, it is often plagued by a lack of selectivity.
Q1: My primary byproduct is Ethyl 2-(N,N-diethylamino)benzoate. How can I suppress this over-alkylation?
A1: The formation of the tertiary amine, Ethyl 2-(N,N-diethylamino)benzoate, is the most common byproduct in direct alkylation.
-
Causality: The desired product, a secondary amine, is also nucleophilic and can react with the ethylating agent to form the tertiary amine. In fact, the secondary amine is often more nucleophilic than the starting primary amine.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of ethyl anthranilate relative to the ethylating agent. This ensures that the ethylating agent is consumed before significant over-alkylation can occur.
-
Slow Addition of Alkylating Agent: A slow, controlled addition of the ethyl halide to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the over-alkylation. This can sometimes improve selectivity.
-
Q2: I am observing a solid precipitate that is insoluble in my organic extraction solvent. What is this and how should I handle it?
A2: This insoluble solid is likely a quaternary ammonium salt.
-
Causality: The tertiary amine byproduct can be further alkylated by the ethyl halide to form a quaternary ammonium salt, which is typically a solid and insoluble in non-polar organic solvents.[1]
-
Troubleshooting Steps:
-
Filtration: The quaternary ammonium salt can usually be removed by simple filtration of the reaction mixture before workup.
-
Prevention: The strategies to prevent over-alkylation to the tertiary amine will also prevent the formation of the quaternary salt.
-
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of ethyl anthranilate (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetaldehyde (1.1 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise over 15-20 minutes.
-
The reaction is stirred at room temperature until the starting material is consumed (typically 4-12 hours), as monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: Direct Alkylation with Ethyl Iodide
-
To a solution of ethyl anthranilate (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF) is added ethyl iodide (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation
| Byproduct | Common Synthetic Route | Formation Mechanism | Mitigation Strategy |
| Ethyl Anthranilate (unreacted) | Reductive Amination | Incomplete imine formation due to equilibrium with water. | Use of dehydrating agents (e.g., molecular sieves). |
| Ethanol | Reductive Amination | Reduction of acetaldehyde by a non-selective reducing agent. | Use of a selective reducing agent like NaBH(OAc)₃. |
| Aldol Condensation Products | Reductive Amination | Self-condensation of acetaldehyde. | Low reaction temperature and slow addition of acetaldehyde. |
| Ethyl 2-(N,N-diethylamino)benzoate | Direct Alkylation | Over-alkylation of the secondary amine product. | Control stoichiometry, slow addition of alkylating agent. |
| Quaternary Ammonium Salt | Direct Alkylation | Further alkylation of the tertiary amine byproduct.[1] | Prevention of tertiary amine formation. |
Visualizations
Reaction Pathways and Byproduct Formation
Caption: Synthetic pathways to Ethyl 2-(ethylamino)benzoate and common byproducts.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common byproducts.
References
-
Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.13,8]undecane (TATU). PMC. (2011). [Link]
Sources
Technical Support Center: Purification of Ethyl 2-(ethylamino)benzoate
Welcome to the technical support center for Ethyl 2-(ethylamino)benzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound with high purity. We will move beyond simple procedural lists to explore the underlying chemical principles governing purification, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, stability, and analysis of Ethyl 2-(ethylamino)benzoate.
Q1: What are the most common impurities found in crude Ethyl 2-(ethylamino)benzoate after synthesis?
A1: The impurity profile is largely dependent on the synthetic route, but typically includes:
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Unreacted Starting Material: Ethyl 2-aminobenzoate (also known as ethyl anthranilate) is a frequent impurity resulting from incomplete N-ethylation.[1][2]
-
Over-alkylation Product: Ethyl 2-(diethylamino)benzoate can form if the reaction conditions are too harsh or if an excess of the ethylating agent is used.
-
Hydrolysis Products: The ester functional group can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of 2-(ethylamino)benzoic acid.
-
Oxidation Products: The secondary amine is susceptible to oxidation, which can produce colored impurities, especially upon exposure to air and light.[3] This is often the cause of yellow or brown discoloration in the crude product.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., DMF, ethanol, ethyl acetate) may be present.[4]
Q2: How should I store Ethyl 2-(ethylamino)benzoate to prevent degradation?
A2: Due to its secondary amine and ester functionalities, the compound is sensitive to environmental factors. Optimal storage conditions are crucial for maintaining its purity over time. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8 °C).[3][5] The container should be tightly sealed to prevent moisture ingress and oxidation.
Q3: What are the recommended analytical techniques for assessing the purity of Ethyl 2-(ethylamino)benzoate?
A3: A multi-technique approach is best for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for quantifying purity and detecting non-volatile impurities.[6][7] A C18 or Phenyl column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) provides good resolution for benzoate derivatives.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities with distinct proton or carbon signals. It is particularly useful for detecting residual starting materials or over-alkylated products.
-
Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing the complexity of the crude mixture before undertaking large-scale purification.
Q4: Is Ethyl 2-(ethylamino)benzoate prone to degradation during purification?
A4: Yes, care must be taken. The compound can be sensitive to both acidic and basic conditions. Prolonged exposure to standard silica gel (which is acidic) during column chromatography can sometimes lead to minor degradation or streaking. The secondary amine can also undergo oxidation if purification is performed without taking precautions to exclude air, especially if heated.[3][5]
Section 2: Troubleshooting and Purification Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My final product is a yellow or brown oil/solid. How can I remove the color?
-
Probable Cause: The discoloration is almost certainly due to the formation of oxidized impurities. The secondary amine is susceptible to aerial oxidation, creating highly conjugated, colored byproducts. This is exacerbated by exposure to light and heat.[3][5]
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% by weight) of activated charcoal and stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. This is often effective at adsorbing the highly colored impurity species.
-
Inert Atmosphere: During workup and purification, use degassed solvents and maintain an inert atmosphere (N₂ or Argon) to prevent further oxidation.
-
Column Chromatography: If charcoal treatment is insufficient, flash column chromatography is the next logical step. The oxidized impurities are typically more polar and will either remain on the baseline or elute much later than the desired product.
-
Problem 2: TLC and HPLC analyses show a persistent impurity with a very similar polarity to my product.
-
Probable Cause: This is a classic sign of a structurally related impurity, most commonly unreacted ethyl anthranilate (starting material) or the over-alkylated Ethyl 2-(diethylamino)benzoate. Their similar structures result in close retention times (HPLC) and Rf values (TLC).
-
Solution Workflow:
Caption: Workflow for separating closely-eluting impurities.
-
Detailed Steps:
-
Optimize Flash Chromatography: Standard Hexane/Ethyl Acetate systems may not be sufficient. Try a less polar co-solvent like Dichloromethane (DCM) or Toluene in place of or in addition to Hexane. A shallow gradient (e.g., increasing ethyl acetate from 0% to 10% over many column volumes) is critical for resolving compounds with similar polarity.
-
Collect Small Fractions: Do not combine fractions based on TLC alone. Collect smaller fractions throughout the elution of the main spot and analyze each one carefully by a more sensitive method like HPLC or GC-MS before combining.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using neutral alumina, which has different selectivity and may resolve the impurities.
-
Problem 3: My product won't crystallize or oils out during recrystallization.
-
Probable Cause: This issue arises from two primary sources: (1) The presence of impurities is disrupting the crystal lattice formation, or (2) an inappropriate solvent or solvent system is being used.
-
Solution:
-
Purity First: Ensure the material is reasonably pure (>90%) before attempting recrystallization. If significant impurities are present, perform column chromatography first.
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Screen a range of solvents with varying polarities.
Table 1: Suggested Solvents for Recrystallization Screening
-
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Hexane / Heptane | 69 / 98 | Very Low | Good for precipitating the product from a more polar solvent. Unlikely to dissolve the product alone, even when hot. |
| Isopropanol | 82 | Medium | A common choice for compounds with amine and ester groups. |
| Ethanol | 78 | Medium-High | May have high solubility even at room temperature; consider a co-solvent like water or hexane. |
| Acetonitrile | 82 | Medium-High | Can be effective for moderately polar compounds.[9] |
| Toluene | 111 | Low | Good for dissolving the compound when hot; a non-polar co-solvent (hexane) is often needed to induce crystallization. |
Problem 4: My product appears to be degrading on the silica gel column.
-
Probable Cause: Standard silica gel is acidic (pH ≈ 4-5) and can cause degradation of acid-sensitive compounds. The secondary amine in your product may be protonated, leading to strong binding to the silica surface (tailing/streaking) or facilitating side reactions.
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica surface. Run the column using a mobile phase that also contains a small amount (0.1-0.5%) of triethylamine.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina is a good stationary phase for purifying basic compounds like amines.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the purification without unnecessary delays.
-
Section 3: Standardized Protocols
These protocols provide a validated starting point for your purification efforts.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to separate the target compound from both less polar (over-alkylated) and more polar (starting material) impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). If tailing is an issue, add 0.5% triethylamine to the slurry and all mobile phases.
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) to remove very non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested shallow gradient is from 2% to 15% Ethyl Acetate in Hexane over 10-15 column volumes.
-
Fraction Collection: Collect small, uniform fractions.
-
Analysis: Analyze the fractions by TLC, staining with potassium permanganate (which visualizes amines and other functional groups).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method is adapted from established procedures for similar aromatic amines and esters.[6][7][8]
Table 2: Representative HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 70% A / 30% B, linear gradient to 10% A / 90% B over 15 minutes. Hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1) |
Impurity Pathway Visualization
Caption: Potential impurities originating from the synthesis of Ethyl 2-(ethylamino)benzoate.
References
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][7]diazepin-2-ylamino)benzoate. (n.d.). MDPI. Retrieved from [Link]
-
Ethyl 2-(diethylamino)benzoate. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (n.d.). MDPI. Retrieved from [Link]
-
Ethyl 2-[(azidocarbonyl)amino]benzoate. (2016, July 6). ResearchGate. Retrieved from [Link]
-
Ethyl benzoate synthesis. (2018, March 12). Sciencemadness Discussion Board. Retrieved from [Link]
-
ETHYL ANTHRANILATE For Synthesis. (n.d.). Alpha Chemika. Retrieved from [Link]
-
Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ethyl anthranilate (C9H11NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
Ethyl 2-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. PubChemLite - Ethyl anthranilate (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. Ethyl 2-(diethylamino)benzoate | SIELC Technologies [sielc.com]
- 7. Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate | SIELC Technologies [sielc.com]
- 8. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purifying Ethyl 2-(ethylamino)benzoate via Recrystallization
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 2-(ethylamino)benzoate using recrystallization. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established scientific principles.
Section 1: Core Principles & Compound Profile
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[1][2][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the desired compound's solubility decreases, leading to the formation of pure crystals. Impurities are ideally left behind in the cooled solvent (mother liquor).[4][5]
Physical Properties of Ethyl 2-(ethylamino)benzoate
A thorough understanding of the compound's physical properties is critical for designing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [6] |
| Molecular Weight | 193.24 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [7][8] |
| Solubility | Soluble in organic solvents like ethanol and ether; very slightly soluble in water. | [7] |
The Recrystallization Triangle: The Interplay of Key Variables
The success of any recrystallization hinges on the precise control and balance of three factors: temperature, solubility, and the resulting purity of the compound.
Caption: Relationship between temperature, solubility, and purity.
Section 2: Detailed Experimental Protocol
This protocol provides a robust, step-by-step methodology for the purification of Ethyl 2-(ethylamino)benzoate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude Ethyl 2-(ethylamino)benzoate into separate test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate, or a mixture like ethanol/water) to each tube at room temperature.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[1][4]
-
A mixed-solvent system (e.g., ethanol-water) is often effective. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Use boiling chips to ensure smooth boiling.
-
Add just enough hot solvent to completely dissolve the solid. Adding too much solvent is the most common cause of poor yield.[9][10]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, solid reagents), they must be removed from the hot solution.
-
Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[11]
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal yield.[3]
-
-
Crystal Collection:
-
Collect the purified crystals using vacuum filtration with a Büchner funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using solvent that is not cold will redissolve some of your product, reducing the yield.[10]
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper with continued suction. For a more thorough drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature drying oven. The product is considered dry when it reaches a constant weight.[10]
-
Section 3: Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, especially with low-melting point compounds or when the solution is highly impure.[9][11] It often happens if the boiling point of the solvent is higher than the melting point of your compound.
-
Causality: The compound is coming out of the solution at a temperature above its melting point. Impurities can also suppress the freezing point of the compound, encouraging oil formation.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent (10-20% more volume).
-
Allow the solution to cool very slowly. You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature.
-
If oiling persists, consider using a different solvent with a lower boiling point or a different solvent pair.[9]
-
Q: After cooling, even in an ice bath, no crystals have formed. What should I do?
A: This is a classic problem that typically points to one of two causes: either too much solvent was used, or the solution is supersaturated.[9][10]
-
Causality & Solutions:
-
Too Much Solvent: The solution is not saturated enough for crystals to form. The most direct fix is to boil off some of the solvent to increase the concentration of the solute and then attempt to cool it again.[9][12]
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not started. You can induce crystallization by:
-
Q: My final yield is very low. What are the likely causes?
A: A low yield (e.g., <50%) indicates a loss of product at one or more stages of the process.
-
Causality & Prevention:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][12] Prevention: Add hot solvent incrementally, just until the solid dissolves.
-
Premature Filtration: Filtering the crystals before crystallization is complete. Prevention: Ensure the solution has been thoroughly cooled (including an ice bath) and that crystal formation has ceased before filtering.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve the product.[10] Prevention: Use a minimal amount of ice-cold solvent for rinsing.
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.[5] Prevention: Perform careful solvent tests before starting the bulk procedure.
-
Section 4: Frequently Asked Questions (FAQs)
Q: How do I choose the best recrystallization solvent?
A: The ideal solvent should exhibit a steep solubility curve for the solute: high solubility at high temperatures and low solubility at low temperatures.[2][4] It should not react with the compound, and its boiling point should ideally be lower than the melting point of the compound to avoid oiling out. Additionally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[2]
Q: What is the purpose of a "mixed-solvent" system?
A: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It typically consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). This allows for fine-tuning of the solubility to achieve a state where the compound dissolves when hot but crystallizes effectively upon cooling.[13]
Q: How critical is the cooling rate for crystal formation?
A: The cooling rate is extremely critical for achieving high purity. Slow, undisturbed cooling allows for the selective and orderly growth of crystals, which tends to exclude impurity molecules from the crystal lattice.[1] Rapid cooling can cause the compound to precipitate out of solution as a powder or oil, trapping impurities within the solid.
Q: How can I confirm that my product is purer after recrystallization?
A: There are two primary methods used in a typical laboratory setting:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Comparing the melting point of your recrystallized product to the crude material and the literature value is a strong indicator of purity.[3]
-
Visual Inspection: Pure crystals often appear well-formed, with sharp edges and shiny surfaces. A dull, discolored, or powdery appearance may indicate the presence of impurities.[3] For definitive analysis, techniques like NMR spectroscopy or chromatography would be employed.
Section 5: References
-
University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Manual.
-
EvitaChem. (n.d.). Ethyl 2-(methylamino)benzoate.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
-
Wired Chemist. (n.d.). Recrystallization.
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
-
University of York. (n.d.). Problems with Recrystallisations.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Manhattan College. (n.d.). Recrystallization-1.pdf.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
University of Colorado Boulder. (n.d.). Recrystallization.
-
California State University, Stanislaus. (n.d.). Recrystallization1.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61980, Ethyl 2-(ethylamino)benzoate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. PubChemLite - Ethyl 2-(ethylamino)benzoate (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 7. Buy Ethyl 2-(methylamino)benzoate (EVT-364582) | 35472-56-1 [evitachem.com]
- 8. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 2-(ethylamino)benzoate
Welcome to the technical support guide for the synthesis of Ethyl 2-(ethylamino)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental outcomes and provide actionable, field-proven solutions to optimize your reaction.
The synthesis of Ethyl 2-(ethylamino)benzoate, a key intermediate, typically proceeds via two primary routes: direct N-alkylation of ethyl anthranilate or reductive amination. Both pathways, while effective, present unique challenges ranging from low yields to the formation of persistent impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Incomplete Reactions
Q1: My direct N-ethylation of ethyl anthranilate is showing low conversion, with significant starting material remaining. What are the primary causes and how can I drive the reaction to completion?
A1: Low conversion in the N-ethylation of ethyl anthranilate is a common issue often stemming from suboptimal reaction conditions or reagent choice. The nucleophilicity of the aniline nitrogen in ethyl anthranilate is moderate, and several factors can inhibit its reactivity.
Causality & Troubleshooting Steps:
-
Insufficient Reactivity of the Ethylating Agent: The reactivity of alkyl halides is a critical factor. The general trend for reactivity is R-I > R-Br > R-Cl.[1] If you are using ethyl bromide or chloride and observing a sluggish reaction, consider switching to ethyl iodide, which is a more potent electrophile.
-
Pro-Tip: If using a less reactive halide like ethyl bromide, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction, generating the more reactive ethyl iodide.
-
-
Inappropriate Base and Solvent System: The choice of base and solvent is crucial for success.
-
Base: A base is required to neutralize the acid (e.g., HBr, HI) generated during the reaction. Weak bases like sodium bicarbonate may be insufficient.[1] Stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally more effective. For particularly stubborn reactions, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be employed, though they require anhydrous conditions.[1]
-
Solvent: Polar aprotic solvents are highly recommended as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[1] Protic solvents can solvate the amine, reducing its reactivity.[1] If you are using a solvent like ethanol or isopropanol, switching to Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile can significantly increase the reaction rate.[1][2]
-
-
Reaction Temperature: The N-alkylation of anilines, especially those with some steric hindrance or moderate nucleophilicity, often requires elevated temperatures to proceed at a reasonable rate.[1][3] If your reaction is running at room temperature, gradually increasing the temperature to 60-100°C while monitoring for byproduct formation is a logical next step.
Section 2: Impurity Profile and Side Reactions
Q2: My reaction produces a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-diethyl impurity. Why does this happen and how can I suppress it?
A2: This is the most common side reaction in the N-alkylation of anilines and is known as over-alkylation or polyalkylation.[3][4][5] It occurs because the product, Ethyl 2-(ethylamino)benzoate (a secondary amine), is often more nucleophilic and less sterically hindered than the starting material, ethyl anthranilate (a primary amine).[3][4] This makes the product competitive for, or even more reactive towards, the ethylating agent.
Prevention Strategies:
-
Control Stoichiometry: This is the most direct method to favor mono-alkylation. Use a stoichiometric excess of the ethyl anthranilate relative to the ethylating agent (e.g., 1.5 to 3 equivalents of aniline). This increases the probability that the ethylating agent will react with the more abundant starting material.[3][4]
-
Slow Addition of Alkylating Agent: Adding the ethylating agent slowly (e.g., via a syringe pump) over several hours maintains a low instantaneous concentration of the electrophile. This minimizes the chance of the product reacting a second time before the starting material is consumed.[5]
-
Lower Reaction Temperature: While higher temperatures can increase the rate, they can also accelerate the rate of the second alkylation. Once the reaction is initiated, consider reducing the temperature to find a balance between an acceptable reaction time and minimal byproduct formation.[3]
dot graph Synthesis_Pathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} enddot Caption: Synthetic routes to Ethyl 2-(ethylamino)benzoate.
Q3: I am considering reductive amination to avoid over-alkylation. What are the key parameters to ensure this reaction is successful?
A3: Reductive amination is an excellent alternative that offers superior control for mono-alkylation.[3][6] The reaction proceeds in two steps: the formation of an intermediate imine between ethyl anthranilate and acetaldehyde, followed by its in-situ reduction. Success hinges on the choice of reducing agent and reaction conditions.
Key Parameters for Success:
-
Choice of Reducing Agent: The reducing agent must be mild enough to not reduce the acetaldehyde faster than it forms the imine, but strong enough to reduce the C=N bond of the imine.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, particularly effective for reductive aminations, and tolerates slightly acidic conditions which can catalyze imine formation.
-
Sodium Borohydride (NaBH₄): This can also be used, but it is a more powerful reducing agent and can reduce the aldehyde directly.[3] It is often used in protic solvents like methanol or ethanol. The reaction pH must be carefully controlled.
-
-
pH Control: Imine formation is typically catalyzed by mild acid. For reactions using NaBH(OAc)₃, the acetic acid byproducts often provide sufficient catalysis. If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions involving NaBH(OAc)₃. For NaBH₄, alcoholic solvents are typically used. Ensure your starting materials are soluble in the chosen solvent.
| Parameter | Direct N-Alkylation | Reductive Amination | Rationale & Key Considerations |
| Primary Challenge | Over-alkylation | Slow imine formation; aldehyde reduction | The product of direct alkylation is often more nucleophilic.[3][4] |
| Ethyl Source | Ethyl Halide (EtI, EtBr) | Acetaldehyde | Acetaldehyde is less hazardous and the reaction is more controlled. |
| Typical Base | K₂CO₃, Cs₂CO₃ | Not required (or catalytic acid) | Direct alkylation generates acid that must be neutralized. |
| Typical Reductant | Not applicable | NaBH(OAc)₃, NaBH₄ | NaBH(OAc)₃ is milder and more selective for the imine intermediate. |
| Solvent | DMF, Acetonitrile, DMSO | DCM, DCE, MeOH | Polar aprotic solvents are best for direct alkylation to avoid solvating the amine.[1] |
| Temperature | 25 - 100 °C | 0 - 25 °C | Reductive aminations are often run at or below room temperature. |
Section 3: Workup and Purification
Q4: My workup is complicated, and I'm losing product. What is a robust procedure for isolating Ethyl 2-(ethylamino)benzoate?
A4: A proper workup is critical to isolate the product in good purity before final purification. The product is a basic amine but also contains an ester, so pH control during extraction is important to prevent hydrolysis and ensure the product is in the organic phase.
Recommended Workup Protocol:
-
Quench Reaction: Cool the reaction mixture to room temperature. If a strong base like NaH was used, quench very carefully with slow addition of water or isopropanol.
-
Dilute: Dilute the mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane and water.
-
Aqueous Wash:
-
Wash the organic layer with water to remove water-soluble components like DMF or DMSO.
-
Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic components.
-
Finally, wash with brine (saturated NaCl solution) to break up any emulsions and help dry the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
Q5: I am struggling to separate my product from the starting material (ethyl anthranilate) and the over-alkylation byproduct using column chromatography. What conditions do you recommend?
A5: The separation of these three closely related compounds (primary, secondary, and tertiary amines) can be challenging due to their similar polarities.
Chromatography Optimization:
-
Solvent System: A standard solvent system for this type of separation is a gradient of Ethyl Acetate in Hexanes (or Heptanes).
-
Starting Point: Begin with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Elution Order: You can expect the tertiary amine (N,N-diethyl byproduct) to elute first as it is the least polar (no N-H for hydrogen bonding). The desired secondary amine product will elute next, followed by the most polar starting material, ethyl anthranilate (primary amine with two N-H bonds).
-
-
Additive: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing on silica gel. Amines can interact strongly with acidic silanol groups on the silica surface, and triethylamine acts as a competitive binder to mask these sites.
-
TLC Analysis: Before running a large column, carefully optimize your separation on a TLC plate. Test various solvent systems to achieve a clear separation (ΔRf > 0.2) between the three spots.
dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} enddot Caption: Troubleshooting workflow for Ethyl 2-(ethylamino)benzoate synthesis.
References
-
BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support Center. 3
-
Al-Said, N., & Al-Sghair, A. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][3]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. Link
-
BenchChem. (2025). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. BenchChem Technical Support Center. 4
-
BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support Center. 1
-
BenchChem. (2025). Overcoming tar formation in aniline alkylation reactions. BenchChem Technical Support Center. 5
- Podyacheva, E., Afanasyev, O. I., et al. (2022). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 91(1), RCR5024.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Link
-
Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11719. Link
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Link
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: N-Ethylation of Ethyl Anthranilate
Welcome to the technical support center for the N-ethylation of ethyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Ethyl N-ethylanthranilate is a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Achieving high yields of the desired mono-N-ethylated product requires careful control of reaction conditions to avoid common side reactions.
This resource provides in-depth answers to frequently encountered issues, explains the underlying chemical principles, and offers validated protocols to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the N-ethylation of ethyl anthranilate, offering explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A: The most likely culprit is N,N-diethylation , where the initially formed N-ethyl ethyl anthranilate undergoes a second ethylation. This occurs because the mono-ethylated product is still nucleophilic and can compete with the starting material for the ethylating agent.
Underlying Cause: The nitrogen atom of the secondary amine in N-ethyl ethyl anthranilate remains sufficiently nucleophilic to react with the ethylating agent, particularly if the concentration of the ethylating agent is high or the reaction is allowed to proceed for an extended period.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of ethyl anthranilate relative to the ethylating agent can favor mono-alkylation. A molar ratio of 1.5-2.5:1 (amine:alkylating agent) has been shown to improve yields in similar syntheses.[2]
-
Slow Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl iodide, diethyl sulfate) slowly to the reaction mixture. This maintains a low concentration of the ethylating agent, minimizing the chance of the mono-ethylated product reacting further.
-
Alternative Synthetic Routes: Consider a reductive amination approach. Reacting ethyl anthranilate with acetaldehyde to form an imine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is highly selective for mono-alkylation and avoids the issue of over-alkylation.[2][3]
Q2: I'm observing a byproduct with a similar mass to my desired product but different spectroscopic (NMR/IR) characteristics. What could this be?
A: This is likely an isomer resulting from O-alkylation . While the nitrogen of the amine is generally more nucleophilic than the ester's carbonyl oxygen, under certain conditions, ethylation can occur on the oxygen atom, leading to the formation of an imino ether.
Underlying Cause: The competition between N- and O-alkylation is influenced by the nature of the electrophile and the reaction conditions, in line with Pearson's Hard and Soft Acids and Bases (HSAB) theory.[4] "Hard" ethylating agents with "hard" leaving groups (e.g., diethyl sulfate) tend to favor O-alkylation, while "soft" electrophiles with "soft" leaving groups (e.g., ethyl iodide) favor N-alkylation.[4]
Solutions:
-
Choice of Ethylating Agent: Use an ethylating agent with a softer leaving group, such as ethyl iodide or ethyl bromide, to favor N-alkylation.[4]
-
Solvent Selection: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO can favor N-alkylation.
-
Base Selection: The base used can also play a role. Weaker bases are often preferred to avoid generating a high concentration of the ambident anion, which could lead to more O-alkylation.
Q3: My reaction yield is low, and I've noticed the formation of a gaseous byproduct and a complex mixture of other compounds. What is happening?
A: This scenario suggests the occurrence of an elimination reaction , specifically the Hofmann elimination of the ethylating agent.[5][6] This is more likely to occur with stronger, bulkier bases and at elevated temperatures.
Underlying Cause: The base can abstract a proton from the beta-carbon of the ethylating agent (e.g., ethyl iodide), leading to the formation of ethylene gas and eliminating the halide. This side reaction consumes both the base and the ethylating agent, reducing the yield of the desired N-ethylation product. The Hofmann elimination is favored with sterically bulky leaving groups.[5][6][7]
Solutions:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation of the amine is the primary goal. However, for SN2 reactions, a weaker base like potassium carbonate is often sufficient and less likely to promote elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.
-
Ethylating Agent: While less common for simple ethyl groups, be mindful of the structure of your alkylating agent. Those prone to elimination will exacerbate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-ethylation of ethyl anthranilate?
A: The three most prevalent side reactions are:
-
N,N-diethylation (Over-alkylation): The desired mono-ethylated product reacts further to form a diethyl-substituted aniline.[8]
-
O-alkylation: The ethyl group attaches to the carbonyl oxygen of the ester instead of the nitrogen of the amine.[9]
-
Hofmann Elimination: The ethylating agent undergoes an elimination reaction to form ethylene, promoted by the base.[5][6]
Q2: How can I optimize my reaction conditions to favor mono-N-ethylation?
A: To maximize the yield of N-ethyl ethyl anthranilate, consider the following optimizations:
-
Reactant Ratio: Use a slight excess of ethyl anthranilate.[2]
-
Ethylating Agent: Prefer ethyl iodide or ethyl bromide over diethyl sulfate.[4]
-
Base: A mild base such as potassium carbonate is often effective and minimizes side reactions.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are generally good choices.
-
Temperature: Maintain the lowest practical temperature to disfavor elimination and over-alkylation. Room temperature to gentle heating (40-60 °C) is a good starting point.
-
Monitoring: Track the reaction progress using TLC or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[2]
Q3: Is reductive amination a better method for this transformation?
A: Reductive amination is often a superior method for achieving selective mono-N-alkylation of primary amines and avoiding over-alkylation.[2][3] The reaction of ethyl anthranilate with acetaldehyde followed by in-situ reduction provides a cleaner product profile. However, the choice of method may depend on the availability of reagents, scale of the reaction, and specific experimental constraints. The classical N-alkylation with an ethyl halide can be effective if carefully controlled.
Experimental Protocols
Protocol 1: Standard N-Ethylation using Ethyl Iodide
This protocol is a general starting point for the N-ethylation of ethyl anthranilate.
Materials:
-
Ethyl anthranilate
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl anthranilate (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously.
-
Slowly add ethyl iodide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[10]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-N-Ethylation via Reductive Amination
This protocol is designed to minimize over-alkylation.[2]
Materials:
-
Ethyl anthranilate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve ethyl anthranilate (1.0 eq) in DCM.
-
Add acetaldehyde (1.1 eq) and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Data Summary
| Parameter | Impact on N-Ethylation | Recommendation for Selectivity |
| Ethylating Agent | "Softer" agents favor N-alkylation. | Use ethyl iodide or ethyl bromide.[4] |
| Base | Strong/bulky bases can promote elimination. | Use a mild base like K₂CO₃. |
| Stoichiometry | Excess ethylating agent leads to diethylation. | Use a slight excess of ethyl anthranilate (1.1-1.5 eq). |
| Temperature | Higher temperatures favor elimination and over-alkylation. | Maintain the lowest practical temperature (e.g., RT to 50°C). |
| Method | Reductive amination avoids over-alkylation. | Consider for highly selective mono-ethylation.[2][3] |
Visual Diagrams
Caption: Competing reaction pathways in the N-ethylation of ethyl anthranilate.
Caption: Decision tree for troubleshooting common N-ethylation issues.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?.
- Wikipedia. (n.d.). Hofmann elimination.
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Chemistry LibreTexts. (2023). Hofmann Elimination.
- ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?.
- Benchchem. (n.d.). optimization of reaction conditions for N-Ethyl-N-phenylethylenediamine.
- PMC - NIH. (n.d.). Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions.
- nordmann.global. (n.d.). Ethyl anthranilate.
Sources
- 1. Ethyl anthranilate (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to remove unreacted starting materials from "Ethyl 2-(ethylamino)benzoate"
Last Updated: January 17, 2026
Introduction
Welcome to the Technical Support Center for "Ethyl 2-(ethylamino)benzoate." This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. The purity of Ethyl 2-(ethylamino)benzoate is critical for the success of subsequent synthetic steps and for ensuring the validity of biological assays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
What are the most common impurities in crude Ethyl 2-(ethylamino)benzoate?
The most common impurities largely depend on the synthetic route employed. Typically, the synthesis involves the N-alkylation of ethyl anthranilate with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) or the reaction of a 2-halobenzoate with ethylamine. Therefore, the primary impurities you are likely to encounter are:
-
Unreacted Ethyl Anthranilate: Due to incomplete reaction, this is a very common starting material to find in the crude product.[1]
-
Unreacted Ethylating Agent/Ethylamine: Depending on the stoichiometry and reaction conditions, residual amounts of these reagents may be present.
-
Over-alkylated Product (Ethyl 2-(diethylamino)benzoate): If the reaction is not carefully controlled, a second ethyl group can be added to the nitrogen atom.
-
Solvent Residues: The solvent used for the reaction (e.g., DMF, ethanol, acetonitrile) is often present in the crude product.[1]
How can I identify the presence of unreacted starting materials?
Thin-Layer Chromatography (TLC) is the most straightforward and rapid method for identifying the presence of unreacted starting materials.[2][3] By spotting the crude reaction mixture, a pure standard of Ethyl 2-(ethylamino)benzoate (if available), and the starting materials on the same TLC plate, you can visually assess the completeness of the reaction and the presence of impurities. The different polarity of the compounds will cause them to travel at different rates up the plate, resulting in distinct spots.
What is the best initial purification strategy for a small-scale reaction?
For small-scale reactions (typically < 5g), flash column chromatography is often the most effective initial purification strategy. This technique allows for the separation of compounds with different polarities. By carefully selecting the solvent system (eluent), you can effectively separate your desired product from both less polar (e.g., over-alkylated byproducts) and more polar (e.g., unreacted ethyl anthranilate) impurities.[1][2]
When is distillation a suitable method for purification?
Vacuum distillation is a suitable purification method when the desired product and the impurities have significantly different boiling points.[4][5] Ethyl 2-(ethylamino)benzoate has a relatively high boiling point, so distillation should be performed under reduced pressure to prevent thermal decomposition.[5] This method is particularly useful for larger-scale purifications where column chromatography may be less practical.
Are there any safety precautions I should be aware of during purification?
Yes, it is crucial to adhere to standard laboratory safety procedures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] When performing distillations, especially under vacuum, use a safety shield. Be aware of the specific hazards associated with the solvents and reagents you are using by consulting their Safety Data Sheets (SDS).[6][7][8]
Troubleshooting Guides
Problem: My crude product is a dark oil. How do I remove colored impurities?
Answer: Dark coloration in your crude product often indicates the presence of high molecular weight byproducts or degradation products.
-
Activated Carbon Treatment: A common and effective method is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and add a small amount of activated carbon. Stir the mixture for 15-30 minutes, then filter it through a pad of celite to remove the carbon. The activated carbon will adsorb many of the colored impurities.
-
Column Chromatography: If the colored impurities have different polarities from your product, they can be effectively removed by flash column chromatography.[1][2]
Problem: TLC analysis shows multiple spots, including one corresponding to ethyl anthranilate. How do I remove it?
Answer: The presence of a spot corresponding to ethyl anthranilate on your TLC plate confirms that the reaction did not go to completion.
-
Acid-Base Extraction: A highly effective method to remove the more basic ethyl anthranilate is through an acid-base extraction.[9][10][11][12] Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic ethyl anthranilate will be protonated and move into the aqueous layer. The desired product, being less basic, will remain in the organic layer. Remember to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[11]
-
Column Chromatography: Flash column chromatography is also an excellent option for separating ethyl anthranilate from the desired product due to their polarity difference.[1]
Problem: I'm trying to recrystallize my product, but it's oiling out. What should I do?
Answer: "Oiling out" during recrystallization occurs when the solute comes out of solution at a temperature above its melting point.
-
Use a Lower Boiling Point Solvent: Try switching to a solvent with a lower boiling point.
-
Increase the Solvent Volume: The concentration of your product in the hot solvent may be too high. Try using a larger volume of solvent to dissolve the crude product.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Problem: My final product still shows traces of solvent after drying. How can I remove it completely?
Answer: Residual solvent can be persistent, especially with high-boiling point solvents.
-
High Vacuum Drying: Place the sample under a high vacuum for an extended period. Gently heating the sample while under vacuum (if the compound is thermally stable) can also help to drive off residual solvent.
-
Azeotropic Removal: If the residual solvent forms an azeotrope with another, more volatile solvent, you can add the volatile solvent and then remove it under reduced pressure. This process can be repeated a few times to effectively "chase" out the persistent solvent.
Detailed Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating Ethyl 2-(ethylamino)benzoate from unreacted starting materials and byproducts on a small to medium scale.
Materials:
-
Crude Ethyl 2-(ethylamino)benzoate
-
Silica gel (60-120 mesh)[2]
-
Hexane
-
Ethyl Acetate
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 2-(ethylamino)benzoate.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for removing basic impurities like unreacted ethyl anthranilate.[9][10][11][12]
Materials:
-
Crude Ethyl 2-(ethylamino)benzoate
-
Diethyl ether or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.
-
Neutralization: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Purification Method Selection Workflow
Caption: Decision tree for selecting an appropriate purification method.
Acid-Base Extraction Workflow
Caption: Step-by-step workflow for acid-base extraction.
Data Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| Ethyl 2-(ethylamino)benzoate | 193.24 | ~260-262 | 24-26 | Moderately Polar |
| Ethyl Anthranilate | 165.19[13] | 266-268 | 13[13] | More Polar |
| Ethyl 2-(diethylamino)benzoate | 221.30 | ~275-278 | N/A | Less Polar |
References
-
MDPI. (2007). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][9]diazepin-2-ylamino)benzoate. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 2-(diethylamino)benzoate. Retrieved from [Link]
-
Study.com. (n.d.). How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form?. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN111909044A - Synthesis method of 2- (alkylamino) ethyl benzoate compound.
-
ResearchGate. (2016). (PDF) Ethyl 2-[(azidocarbonyl)amino]benzoate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 2-(Cyclohexylamino)benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
The Chemistry Notes. (n.d.). Acid base extraction flow chart. Retrieved from [Link]
- Google Patents. (n.d.). CN105646259A - A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride.
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-4-[3-(propan-2-ylamino)propanoylamino]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(ethylamino)benzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]
-
CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN109160880B - A kind of preparation method of ethyl benzoate.
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
PubChem. (n.d.). Ethyl 2-aminobenzoate. Retrieved from [Link]
-
YouTube. (2021). The Synthesis of Benzocaine Part 4: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
Axios Research. (n.d.). Ethyl Benzoate - CAS - 93-89-0. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[3-(butylamino)propanoylamino]benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
-
2017 ERP System. (n.d.). Synthesis of ethyl 4-(butylamino)benzoate. Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
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- 13. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Optimization of Ethyl 2-(ethylamino)benzoate
An advanced technical support guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-(ethylamino)benzoate.
This guide provides in-depth technical support for the synthesis of Ethyl 2-(ethylamino)benzoate, a key intermediate in various chemical manufacturing processes. We will explore the common synthetic routes, address prevalent experimental challenges through a troubleshooting-focused FAQ, and offer detailed, optimized protocols. Our approach is grounded in established chemical principles to ensure both high yield and purity.
Section 1: Overview of Synthetic Strategies
The synthesis of Ethyl 2-(ethylamino)benzoate from its common precursor, Ethyl 2-aminobenzoate (ethyl anthranilate), primarily involves the formation of a new C-N bond through ethylation of the primary aromatic amine. The primary challenge lies in achieving selective mono-alkylation while preventing the formation of the over-alkylated byproduct, Ethyl 2-(diethylamino)benzoate. The mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent[1][2].
Two principal strategies are recommended, each with distinct advantages and considerations:
-
Direct N-Alkylation: This classical approach involves the reaction of ethyl anthranilate with an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a mild base. While straightforward, this method requires careful control of stoichiometry and reaction conditions to minimize over-alkylation[1][3].
-
Reductive Amination: A highly selective and modern alternative that proceeds in two steps: the formation of an imine intermediate by reacting ethyl anthranilate with acetaldehyde, followed by its in situ reduction using a mild reducing agent like sodium triacetoxyborohydride (STAB)[4]. This method generally offers superior control over mono-alkylation[1].
Caption: Primary synthetic routes to Ethyl 2-(ethylamino)benzoate.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low or the reaction is not proceeding. What are the likely causes?
Low yields can stem from several factors related to reagents and reaction conditions[1].
-
Poor Reagent Quality: Ensure starting materials, particularly the ethyl anthranilate and the alkylating/reducing agents, are pure and dry. Moisture can quench reagents and interfere with the reaction.
-
Inappropriate Base (Direct Alkylation): A base that is too weak may not sufficiently deprotonate the amine, halting the reaction. Conversely, a strong nucleophilic base (like NaOH or KOH) can cause hydrolysis of the ethyl ester. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is recommended.
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a practical rate. Gradually increase the reaction temperature while monitoring for byproduct formation[1]. For reductive amination, initial imine formation may benefit from room temperature, but the reduction step is typically efficient at 0 °C to room temperature.
-
Choice of Solvent: The solvent plays a critical role. For direct alkylation, polar aprotic solvents like DMF or acetonitrile are often effective. For reductive amination, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used and compatible with STAB[4].
Q2: I'm seeing a significant amount of the diethylamino byproduct. How can I improve mono-selectivity?
This is the most common challenge, arising from the increased nucleophilicity of the desired mono-ethylated product.
-
Control Stoichiometry: In direct alkylation, using a molar excess of ethyl anthranilate relative to the ethylating agent can statistically favor mono-alkylation. A 2:1 to 3:1 ratio of amine to halide is a good starting point.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity[1].
-
Switch to Reductive Amination: This is the most effective solution. The mechanism, involving the formation and subsequent reduction of an imine, is inherently more controlled and less prone to over-alkylation. It is the preferred industrial and laboratory method for selective mono-alkylation[1].
Q3: My reaction stalls, leaving a large amount of unreacted starting material. How can I drive it to completion?
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding cleanly but slowly, simply extending the reaction time is the safest first step.
-
Increase Temperature: As mentioned, cautiously increasing the heat can improve the reaction rate. A temperature screen (e.g., 50 °C, 80 °C, 100 °C) in small-scale trials can identify the optimal point before scaling up.
-
Reagent Reactivity (Direct Alkylation): The reactivity of the ethylating agent follows the trend I > Br > Cl. If you are using ethyl chloride with poor results, switching to ethyl bromide or ethyl iodide will significantly accelerate the reaction.
-
Re-dosing Reagents: In some cases, the reducing agent (in reductive amination) may degrade over time. A second addition of a partial equivalent of the reducing agent can sometimes restart a stalled reaction.
Q4: I am struggling to separate the product from the starting material and the diethylamino byproduct. What purification strategies do you recommend?
The similar polarity of the starting material, product, and byproduct makes purification challenging.
-
Column Chromatography: This is the most reliable method.
-
Adsorbent: Use a high-quality silica gel with a consistent particle size.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The elution order will typically be: Diethylated byproduct (least polar) > Ethylated product > Ethyl anthranilate (most polar).
-
TLC Analysis: Before running the column, carefully develop a TLC solvent system that gives good separation (ΔRf > 0.2) between the three spots. Adding a small amount of triethylamine (0.5-1%) to the eluent can reduce tailing of the amine spots on the silica gel.
-
-
Acidic Wash: A carefully controlled acidic wash might offer some selectivity. The pKa of the secondary amine product is slightly different from the primary amine starting material. However, this is often difficult to control and may lead to product loss. Chromatography remains the superior method.
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Direct N-Ethylation using Ethyl Iodide
This protocol prioritizes simplicity but requires careful monitoring to minimize side products.
-
Materials:
-
Ethyl 2-aminobenzoate (1.0 eq)
-
Ethyl iodide (0.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-aminobenzoate and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add the powdered potassium carbonate.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add the ethyl iodide dropwise over 10 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate.
-
Protocol B: Reductive Amination (Recommended for High Selectivity)
This method is highly reliable for producing the mono-ethylated product with minimal over-alkylation.
-
Materials:
-
Ethyl 2-aminobenzoate (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic, 1-2 drops)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-aminobenzoate and anhydrous DCE (approx. 0.2 M).
-
Add the acetaldehyde followed by the catalytic acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the mixture in an ice bath to 0 °C.
-
Add the sodium triacetoxyborohydride in portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography as described in Protocol A.
-
Section 4: Data Presentation and Optimization Parameters
The following table summarizes key parameters to aid in experimental design and optimization.
| Parameter | Direct N-Alkylation | Reductive Amination | Rationale & Expert Insights |
| Selectivity | Moderate to Good | Excellent | Reductive amination avoids direct exposure of the product to the alkylating agent, thus preventing over-alkylation. |
| Stoichiometry | Excess amine (2-3 eq) to halide (1 eq) | Near stoichiometric (1:1.1 amine:aldehyde) | Stoichiometry is the primary tool to control selectivity in direct alkylation. |
| Temperature | 50 - 80 °C | 0 °C to Room Temp | Direct alkylation requires thermal energy to overcome the activation barrier. Reductive amination is often exothermic and requires cooling. |
| Solvent | Acetonitrile, DMF | DCE, THF | Solvents must be aprotic and anhydrous. DCE is often preferred for STAB reductions[4]. |
| Base/Catalyst | K₂CO₃, Cs₂CO₃, DIPEA | Acetic Acid (catalytic) | A non-nucleophilic base is crucial for direct alkylation. Acetic acid catalyzes imine formation in reductive amination. |
| Typical Yield | 40 - 70% | 75 - 95% | Higher yields in reductive amination are due to greater selectivity and fewer side reactions. |
Section 5: Troubleshooting Workflow
This flowchart provides a logical pathway for diagnosing and resolving common experimental issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE... (2016). CIBTech Journal of Chemical Sciences. [Link]
-
What is the procedure to perform the synthesis of ethyl benzoate... (2020). Quora. [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][6]diazepin-2-ylamino)benzoate (2011). MDPI. [Link]
-
Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol . Synlett. [Link]
- Process for the reductive amination of aldehydes and ketones... (2007).
- Preparation method of ethyl benzoate (2015).
-
Synthesis Of Ethyl benzoate (sweet smelling ester) (2019). YouTube. [Link]
-
Ethyl benzoate synthesis (2018). Sciencemadness Discussion Board. [Link]
-
Synthesis of ethyl 4-(butylamino)benzoate (2017). 2017 ERP System. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Optimization of Methyl Anthranilate Synthesis Process... ResearchGate. [Link]
-
Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate (2020). Chemical Engineering Transactions. [Link]
-
Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones (2003). PubMed. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran . TSI Journals. [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines... (2024). PubMed. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by... (2023). ACS Omega. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination... (2025). YouTube. [Link]
-
N‐Alkylation of aniline with various alcohols catalyzed by... . ResearchGate. [Link]
-
Catalytic N-Alkylation of Anilines . ResearchGate. [Link]
Sources
Technical Support Center: Catalyst Selection for Ethyl 2-(ethylamino)benzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(ethylamino)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions surrounding catalyst selection and reaction optimization for this important N-alkylation reaction. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategies for Ethyl 2-(ethylamino)benzoate.
Q1: What are the primary catalytic methods for synthesizing Ethyl 2-(ethylamino)benzoate?
There are three primary catalytic routes for synthesizing Ethyl 2-(ethylamino)benzoate from its common precursor, Ethyl 2-aminobenzoate (ethyl anthranilate):
-
Reductive Amination: This is often the most reliable and high-yielding method. It involves the reaction of Ethyl 2-aminobenzoate with acetaldehyde to form an intermediate imine, which is then reduced in situ by a suitable reducing agent to the desired secondary amine.[1][2] This one-pot procedure is highly efficient and widely used in the pharmaceutical industry.[2]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction. This method couples an aryl halide or triflate (e.g., Ethyl 2-bromobenzoate) with ethylamine.[3][4][5] It is known for its broad substrate scope and high functional group tolerance, making it an excellent, albeit often more expensive, alternative.
-
Direct N-Alkylation using Alcohols: This represents a greener chemistry approach, using ethanol as the alkylating agent in the presence of a transition metal catalyst (e.g., Cobalt, Iridium).[6][7] This method is advantageous as it utilizes a readily available, non-toxic alcohol and produces water as the only byproduct.[6]
A fourth method, direct alkylation with alkyl halides (e.g., ethyl bromide), is generally not recommended due to significant challenges with selectivity, which are discussed in the troubleshooting section.
Q2: Why is Reductive Amination often preferred over direct alkylation with ethyl halides?
Direct alkylation of amines, such as ethyl anthranilate, with alkyl halides is notoriously difficult to control.[8] The core issue is that the product, Ethyl 2-(ethylamino)benzoate, is a secondary amine and is often more nucleophilic than the starting primary amine. This leads to a "runaway" reaction where the desired product reacts further with the ethyl halide to form the tertiary amine, Ethyl 2-(diethylamino)benzoate, and can even proceed to a quaternary ammonium salt.[8][9] This results in a mixture of products and low yields of the desired secondary amine.[8]
Reductive amination circumvents this problem entirely. The reaction proceeds through a controlled, stepwise mechanism where the amine first forms an imine with the aldehyde, which is then immediately reduced. This process is highly selective for the formation of the secondary amine, preventing over-alkylation.[10]
Q3: What factors should I consider when choosing a catalyst system for Reductive Amination?
The choice of catalyst (reducing agent) for reductive amination is critical and depends on the stability of your substrate and the reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is a mild and highly selective reducing agent, often the first choice for reductive aminations.[1] It is particularly effective because it reduces the imine intermediate much faster than it reduces the starting aldehyde, minimizing side reactions. It does not reduce other sensitive functional groups like esters.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable in weakly acidic conditions (pH 4-6), which are often optimal for imine formation.[1] However, its high toxicity (due to the potential release of HCN gas) requires careful handling and quenching procedures.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a classic and "green" method that uses hydrogen gas and a palladium-on-carbon catalyst. It is highly effective but can be less chemoselective.[1][11] For example, if your molecule contains other reducible functional groups (like nitro groups or certain double bonds), they may be reduced as well.[11]
The following diagram outlines a decision-making workflow for selecting a synthetic method.
Caption: Workflow for selecting a synthetic method.
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My reaction yield is very low, and I'm recovering mostly unreacted Ethyl 2-aminobenzoate.
This issue points to a problem with the initial step of the reaction, regardless of the method chosen.
-
Cause (Reductive Amination): Inefficient Imine Formation. The formation of the imine from the amine and aldehyde is an equilibrium-driven process that releases water.[1] If this water is not effectively removed or if the pH is not optimal (weakly acidic is best), the equilibrium will favor the starting materials.
-
Solution:
-
pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the amine.
-
Water Removal: If the reaction is still sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium towards the imine product.
-
-
-
Cause (Buchwald-Hartwig): Inactive Catalyst or Incorrect Base. The palladium catalyst must be in the correct oxidation state (Pd(0)) to initiate the catalytic cycle.[12] The base is also crucial for deprotonating the amine, making it a better nucleophile.
-
Solution:
-
Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions (ligands, temperature) are suitable for its in-situ reduction to Pd(0).[4] Using a dedicated Pd(0) source like Pd₂(dba)₃ can sometimes resolve this.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Weaker bases like carbonates are often insufficient.[12]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.
-
-
-
Cause (General): Catalyst Poisoning. Impurities in reagents or solvents can act as catalyst poisons.[13] Sulfur-containing compounds are notorious poisons for palladium catalysts.
-
Solution: Use high-purity, anhydrous solvents and freshly opened or purified reagents. Passing solvents through an alumina plug can remove many polar impurities.
-
Problem: My main product is the tertiary amine, Ethyl 2-(diethylamino)benzoate.
This is the classic sign of an uncontrolled direct alkylation reaction.
-
Cause: Over-alkylation. As discussed in FAQ Q2, this occurs when using alkylating agents like ethyl iodide or ethyl bromide. The secondary amine product is more reactive than the primary amine starting material, leading to a second alkylation event.[8]
-
Solution:
-
Abandon Direct Alkylation: The most effective solution is to change your synthetic strategy.
-
Switch to Reductive Amination: Use Ethyl 2-aminobenzoate and acetaldehyde with a selective reducing agent like NaBH(OAc)₃. This method is specifically designed to prevent over-alkylation and will selectively produce the desired secondary amine.
-
-
Problem: The reaction is slow and requires high temperatures, leading to thermal degradation.
-
Cause (Buchwald-Hartwig): Suboptimal Ligand Choice. The phosphine ligand is arguably the most important component of the Buchwald-Hartwig catalyst system.[12] The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. An incorrect ligand can lead to a sluggish or completely stalled reaction.
-
Solution: For coupling a primary amine like ethylamine with an aryl bromide, sterically hindered, electron-rich biarylphosphine ligands are state-of-the-art.
-
Recommended Ligands: Consider using ligands like XPhos, SPhos, or RuPhos. These have been specifically developed to promote C-N coupling under milder conditions and with higher efficiency.[14]
-
-
The following diagram illustrates the troubleshooting process for low yield.
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary & Protocols
Table 1: Comparison of Primary Synthetic Methods
| Method | Catalyst System | Typical Yield | Pros | Cons |
| Reductive Amination | NaBH(OAc)₃ or H₂/Pd-C | >85% | High selectivity, mild conditions, one-pot procedure.[2] | Requires handling of aldehydes; H₂ requires specialized equipment. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos + NaOtBu | >90% | Excellent scope, high functional group tolerance.[3] | Expensive catalyst/ligands, requires strict inert atmosphere. |
| N-Alkylation w/ Alcohol | Co or Ir-based complexes | 70-95% | "Green" method, uses inexpensive ethanol, water is the only byproduct.[6] | May require higher temperatures, catalyst may not be commercially common. |
| Direct Alkylation | (None) + Base (e.g., K₂CO₃) | <30% | Inexpensive reagents. | Extremely poor selectivity, leads to over-alkylation, not recommended.[8] |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Features & Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Recommended. Mild, highly selective for imines over aldehydes/ketones. Tolerates most functional groups.[1] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective, stable at acidic pH. Highly toxic. Requires careful quenching with bleach.[1] |
| Hydrogen Gas / Palladium | H₂ / Pd-C | "Green" and cost-effective. Can reduce other functional groups (alkenes, alkynes, nitro groups).[11] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Recommended)
This protocol is based on standard laboratory procedures for reductive amination using sodium triacetoxyborohydride.
Materials:
-
Ethyl 2-aminobenzoate (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add Ethyl 2-aminobenzoate and anhydrous DCM.
-
Add the catalytic amount of acetic acid and stir for 5 minutes.
-
Add acetaldehyde dropwise to the solution and allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the stirring mixture. Note: The reaction may gently effervesce.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield pure Ethyl 2-(ethylamino)benzoate.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative procedure for modern palladium-catalyzed C-N coupling.
Materials:
-
Ethyl 2-bromobenzoate (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
Crucially, all steps must be performed under a strict inert atmosphere (glovebox or Schlenk line).
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene, followed by Ethyl 2-bromobenzoate.
-
Add the solution of ethylamine in THF dropwise.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
References
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Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. (2019). ACS Catalysis. Available at: [Link]
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Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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Selective deactivation of metal catalysts for amination of alcohols to primary amines. ISGC. Available at: [Link]
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Al-Said, N., & Al-Sghair, A. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][15][16]diazepin-2-ylamino)benzoate. Molbank. Available at: [Link]
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Catalytic amination of aliphatic alcohols. Role of hydrogen as inhibitor for catalyst deactivation. (1981). Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
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Krishnarao, N., et al. (2023). amino benzoate moiety promoted. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][15][16]diazepin-2-ylamino)benzoate. ResearchGate. Available at: [Link]
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Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][15][16]diazepin-2-ylamino)benzoate. Sci-Hub. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Problematic N-Alkylation. (2023). Reddit. Available at: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (2024). MDPI. Available at: [Link]
-
Which one would be efficient method for N-alkylation of aromatic amides? (2015). ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Lee, J., et al. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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Tarasova, Y., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]
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Preparation and Synthesis of Mono-bridged Carbazolopyridinophane Intermediates. (2024). Florida Tech Scholarship Repository. Available at: [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (2024). New Journal of Chemistry. Available at: [Link]
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Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes. Tohoku University Research. Available at: [Link]
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- 16. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
"Ethyl 2-(ethylamino)benzoate" stability and degradation issues
Welcome to the technical support center for Ethyl 2-(ethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of Ethyl 2-(ethylamino)benzoate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
Ethyl 2-(ethylamino)benzoate is an aromatic ester with applications in various fields of chemical synthesis. Understanding its stability profile is crucial for ensuring the integrity of experimental results, the quality of manufactured products, and the safety of its applications. This guide provides a comprehensive overview of the potential stability and degradation issues associated with this compound and offers practical solutions for its handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of Ethyl 2-(ethylamino)benzoate.
Q1: What are the primary degradation pathways for Ethyl 2-(ethylamino)benzoate?
A1: The primary degradation pathways for Ethyl 2-(ethylamino)benzoate are hydrolysis, photodegradation, and oxidation. Hydrolysis of the ester linkage is a common issue, particularly under acidic or basic conditions. The aromatic amine functionality is susceptible to oxidation, and the molecule can undergo degradation upon exposure to light.
Q2: How stable is Ethyl 2-(ethylamino)benzoate under normal laboratory conditions?
A2: Under normal laboratory conditions, which imply ambient temperature and protection from light in a tightly sealed container, Ethyl 2-(ethylamino)benzoate is generally stable. However, prolonged exposure to air and moisture should be avoided. For long-term storage, it is advisable to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Q3: What are the expected degradation products of Ethyl 2-(ethylamino)benzoate?
A3: The most common degradation product is 2-(ethylamino)benzoic acid, resulting from the hydrolysis of the ethyl ester group. Other potential degradation products can arise from oxidation of the ethylamino group or the aromatic ring, as well as photodegradation, leading to more complex structures.
Q4: Are there any specific analytical methods recommended for monitoring the stability of Ethyl 2-(ethylamino)benzoate?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique. A reverse-phase HPLC method with UV detection is typically suitable for separating Ethyl 2-(ethylamino)benzoate from its potential degradation products.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues related to the stability of Ethyl 2-(ethylamino)benzoate.
Issue 1: Unexpectedly low assay values for Ethyl 2-(ethylamino)benzoate in solution.
Possible Cause: Hydrolysis of the ester functionality.
Explanation of Causality: The ester group in Ethyl 2-(ethylamino)benzoate is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, or even with prolonged exposure to water. This reaction cleaves the ester bond, forming 2-(ethylamino)benzoic acid and ethanol, thus reducing the concentration of the parent compound.
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your solution is neutral (around 7.0). If your experimental conditions require acidic or basic media, be aware of the potential for hydrolysis and consider running control experiments to quantify the rate of degradation.
-
Solvent Choice: Whenever possible, use aprotic solvents to minimize hydrolysis. If aqueous solutions are necessary, prepare them fresh and analyze them promptly.
-
Temperature Management: Hydrolysis rates increase with temperature. If possible, conduct your experiments at lower temperatures to minimize degradation.
-
Analytical Verification: Use a validated stability-indicating HPLC method to separate and quantify Ethyl 2-(ethylamino)benzoate and its primary degradant, 2-(ethylamino)benzoic acid. This will confirm if hydrolysis is the cause of the low assay values.
Experimental Protocol: Monitoring Hydrolysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the parent compound and the degradant have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare solutions of Ethyl 2-(ethylamino)benzoate in buffers of different pH (e.g., pH 2, 7, and 10).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.
-
Monitor the decrease in the peak area of Ethyl 2-(ethylamino)benzoate and the increase in the peak area of 2-(ethylamino)benzoic acid.
-
Hydrolysis Degradation Pathway
Caption: Hydrolysis of Ethyl 2-(ethylamino)benzoate.
Issue 2: Development of color in the sample upon storage or exposure to air.
Possible Cause: Oxidation of the ethylamino group.
Explanation of Causality: The secondary amine group in Ethyl 2-(ethylamino)benzoate is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents. This process can lead to the formation of colored impurities, such as N-oxides or polymeric products.
Troubleshooting Steps:
-
Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: For solution-based experiments where oxidation is a concern, consider the addition of a suitable antioxidant, ensuring it does not interfere with your experiment.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
-
Purification: If color has already developed, purification by techniques such as column chromatography may be necessary to remove the colored impurities.
Experimental Workflow: Investigating Oxidative Degradation
Caption: Workflow for oxidative degradation study.
Issue 3: Appearance of new peaks in the chromatogram after exposure to light.
Possible Cause: Photodegradation.
Explanation of Causality: Aromatic compounds, especially those with amino substituents, can be sensitive to light, particularly UV radiation. Absorption of light can promote the molecule to an excited state, leading to various photochemical reactions and the formation of degradation products. While specific data for Ethyl 2-(ethylamino)benzoate is limited, studies on analogous compounds like methyl anthranilate show susceptibility to photodegradation.[1]
Troubleshooting Steps:
-
Light Protection: Always store Ethyl 2-(ethylamino)benzoate in amber-colored vials or containers wrapped in aluminum foil to protect it from light.
-
Controlled Lighting: Conduct experiments under controlled lighting conditions, avoiding direct sunlight or strong artificial light. Use of yellow or red lighting can minimize exposure to shorter, more energetic wavelengths.
-
Photostability Testing: If your application requires exposure to light, perform a formal photostability study according to ICH Q1B guidelines. This involves exposing the sample to a defined amount of UV and visible light and analyzing for degradation.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | 2-(ethylamino)benzoic acid |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | 2-(ethylamino)benzoic acid |
| Oxidation | 3% H₂O₂, room temperature | N-oxides, hydroxylated derivatives |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Various photoproducts |
| Thermal Degradation | Dry heat (e.g., 80°C) | Minimal degradation expected at moderate temperatures |
Concluding Remarks
The stability of Ethyl 2-(ethylamino)benzoate is a critical parameter that can significantly impact its use in research and development. By understanding the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the appropriate handling, storage, and experimental controls, researchers can ensure the integrity of their work. The troubleshooting guides and protocols provided herein are intended to serve as a valuable resource for identifying and mitigating stability-related issues. For further assistance, please do not hesitate to contact our technical support team.
References
-
SIELC Technologies. (2018, May 16). Ethyl 2-(diethylamino)benzoate. Retrieved from [Link]
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]
- Gómez, M. J., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. International journal of molecular sciences, 18(12), 2749.
- Patel, K., et al. (2013). Methyl anthranilate as generator and quencher of reactive oxygen species. Journal of Photochemistry and Photobiology B: Biology, 126, 8-14.
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Validation & Comparative
"Ethyl 2-(ethylamino)benzoate" vs "Ethyl 2-(methylamino)benzoate" in synthesis
An In-Depth Comparative Guide for Synthetic Chemists: Ethyl 2-(ethylamino)benzoate vs. Ethyl 2-(methylamino)benzoate
For the discerning researcher in pharmaceutical development and fine chemical synthesis, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route. Among the versatile class of anthranilate esters, Ethyl 2-(ethylamino)benzoate and Ethyl 2-(methylamino)benzoate represent two closely related yet functionally distinct building blocks. While separated by a single methylene unit, the nuanced differences in their steric and electronic profiles lead to significant variations in reactivity, synthetic accessibility, and the properties of their downstream products.
This guide provides a comprehensive comparison of these two key intermediates. Moving beyond a simple catalog of properties, we will dissect the causal relationships between their molecular structure and synthetic performance, supported by experimental data and detailed protocols. Our objective is to equip you, the senior application scientist and drug development professional, with the field-proven insights necessary to make strategic, evidence-based decisions in your synthetic endeavors.
Core Physicochemical and Structural Properties: A Tale of Two Alkyl Groups
The fundamental difference between the two molecules is the N-alkyl substituent—ethyl versus methyl. This seemingly minor variation has cascading effects on their physical properties and chemical behavior. The ethyl group is slightly more electron-donating via the inductive effect and presents a considerably larger steric profile than the methyl group.
| Property | Ethyl 2-(ethylamino)benzoate | Ethyl 2-(methylamino)benzoate |
| Molecular Formula | C₁₁H₁₅NO₂[1][2] | C₁₀H₁₃NO₂[3][4] |
| Molecular Weight | 193.24 g/mol [1][2] | 179.22 g/mol [3][4] |
| CAS Number | 38446-21-8[2] | 35472-56-1[3][4] |
| Appearance | - | Colorless to pale yellow liquid[3] |
| Solubility | - | Very slightly soluble in water; Soluble in ethanol[3] |
| Odor Profile | - | Sweet, mandarin, and petitgrain taste[3] |
Synthesis: A Comparative Analysis of N-Alkylation Strategies
The preparation of these secondary amines typically starts from the primary amine, ethyl 2-aminobenzoate (ethyl anthranilate). The two most prevalent methods are direct alkylation and reductive amination, each with distinct advantages and mechanistic considerations.
Pathway A: Direct N-Alkylation
This classical approach involves the reaction of ethyl anthranilate with an appropriate alkylating agent (e.g., methyl iodide, dimethyl sulfate, ethyl bromide) in the presence of a base.
-
Mechanism & Causality: The base (e.g., K₂CO₃, NaH) deprotonates the primary amine, increasing its nucleophilicity for attack on the electrophilic alkyl halide. The primary challenge in this method is controlling over-alkylation, which leads to the formation of the tertiary amine byproduct, ethyl 2-(dialkylamino)benzoate. The reaction's success hinges on careful control of stoichiometry, temperature, and reaction time. Due to the greater steric hindrance of the ethyl group, the synthesis of Ethyl 2-(ethylamino)benzoate may proceed at a slower rate than its methyl counterpart, potentially requiring slightly more forcing conditions.
Pathway B: Reductive Amination
A more modern and often higher-yielding alternative is reductive amination.[5][6] This one-pot procedure involves the reaction of ethyl anthranilate with an aldehyde (formaldehyde for methylation, acetaldehyde for ethylation) to form an unstable imine or iminium ion intermediate, which is immediately reduced by a selective reducing agent present in the reaction mixture.
-
Mechanism & Causality: This method's key advantage is its high selectivity for mono-alkylation, virtually eliminating the over-alkylation problem.[6] The choice of reducing agent is critical; reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are mild enough to reduce the iminium ion intermediate without reducing the starting aldehyde.[6] This pathway is often preferred for its cleaner reaction profile and higher yields of the desired secondary amine.
Diagram: Comparative Synthetic Pathways
Caption: Key synthetic routes to the target compounds.
Experimental Protocol: Synthesis of Ethyl 2-(methylamino)benzoate via Reductive Amination
This protocol is a self-validating system designed for high selectivity and yield.
-
Reaction Setup: To a round-bottom flask charged with ethyl 2-aminobenzoate (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add aqueous formaldehyde (37% solution, 1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the intermediate imine/hemiaminal can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS until completion.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Ethyl 2-(methylamino)benzoate.[3]
Applications & Reactivity: A Structure-Function Analysis
The choice between the ethyl and methyl derivative is often dictated by the specific requirements of the final target molecule, be it a pharmaceutical agent or a fragrance component.
Role in Pharmaceutical Synthesis
These anthranilates are common precursors for constructing heterocyclic scaffolds like benzodiazepines, quinazolinones, and benzimidazoles, which are prevalent in medicinal chemistry. For instance, the related intermediate 3-amino-4-(methylamino)benzoyl is a key fragment in the synthesis of the anticoagulant drug dabigatran.[7]
-
Steric Influence: The bulkier ethyl group can be used to probe steric constraints within an enzyme's active site or a receptor's binding pocket. It can provide a vector for further chemical modification that a methyl group cannot.
-
Metabolic Stability: N-dealkylation is a common metabolic pathway. The C-H bonds on an N-methyl group are often more susceptible to oxidation by cytochrome P450 enzymes than those on an N-ethyl group. Therefore, incorporating an ethyl group can sometimes enhance the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Solubility: The ethyl group imparts slightly greater lipophilicity than the methyl group. This can be strategically employed to modulate a drug's ability to cross cell membranes or the blood-brain barrier.
Diagram: Structure-Application Relationship
Caption: Influence of N-alkyl group on properties and use.
Role in Fragrance and Flavor
Ethyl 2-(methylamino)benzoate is noted for its sweet, mandarin-like character.[3] This is an evolution of the classic grape-like scent of methyl anthranilate. The N-alkylation modulates the odor profile. Substituting the methyl with an ethyl group would further alter these organoleptic properties, likely shifting the scent towards a different fruity or floral note and changing its volatility and substantivity in a fragrance formulation.
Analytical Characterization: Key Distinguishing Features
Confirming the identity and purity of these compounds is straightforward with standard analytical techniques.
| Technique | Ethyl 2-(ethylamino)benzoate | Ethyl 2-(methylamino)benzoate |
| GC-MS | Longer retention time. M⁺ peak at m/z 193. | Shorter retention time. M⁺ peak at m/z 179. |
| ¹H NMR | N-CH₂ CH₃ (quartet, ~3.3-3.5 ppm)N-CH₂CH₃ (triplet, ~1.2-1.4 ppm) | N-CH₃ (singlet, ~2.9-3.1 ppm) |
| ¹³C NMR | N-CH₂ CH₃ (~40-45 ppm)N-CH₂CH₃ (~14-16 ppm) | N-CH₃ (~30-35 ppm) |
Conclusion
The selection between Ethyl 2-(ethylamino)benzoate and Ethyl 2-(methylamino)benzoate is a strategic decision rooted in the fundamental principles of physical organic chemistry.
-
For Synthesis: Reductive amination offers a superior method for preparing both compounds with high selectivity, avoiding the common pitfalls of over-alkylation associated with direct alkylation.
-
For Application: Ethyl 2-(methylamino)benzoate, with its smaller size and established flavor profile, is a valuable component in the fragrance industry. In contrast, Ethyl 2-(ethylamino)benzoate provides a tool for pharmaceutical chemists to systematically probe steric interactions and enhance the metabolic stability of drug candidates.
Ultimately, understanding the subtle yet significant impact of the N-alkyl substituent empowers the researcher to rationally design synthetic routes and fine-tune molecular properties to achieve the desired outcome in complex, high-value applications.
References
- Generics (U.K.) Limited. EP 2 522 662 A1: Dabigatran Etexilate and Related Substances. Google Patents.
-
PubChemLite. Ethyl 2-(ethylamino)benzoate (C11H15NO2). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
National Institute of Standards and Technology (NIST). Benzoic acid, 2-(methylamino)-, ethyl ester. NIST Chemistry WebBook. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61980, Ethyl N-ethylanthranilate. PubChem. Available from: [Link]
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- 1. PubChemLite - Ethyl 2-(ethylamino)benzoate (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl N-ethylanthranilate | C11H15NO2 | CID 61980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 2-(methylamino)benzoate (EVT-364582) | 35472-56-1 [evitachem.com]
- 4. Benzoic acid, 2-(methylamino)-, ethyl ester [webbook.nist.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Alternative reagents for the synthesis of "Ethyl 2-(ethylamino)benzoate"
An In-Depth Technical Guide to Alternative Reagents for the Synthesis of Ethyl 2-(ethylamino)benzoate
Introduction: Re-evaluating the Synthesis of a Key Intermediate
Ethyl 2-(ethylamino)benzoate is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, an N-substituted anthranilate, serves as a cornerstone for building more complex molecular architectures.[1][2][3] The traditional synthesis, typically an SN2 reaction between ethyl 2-aminobenzoate (ethyl anthranilate) and an ethyl halide, is straightforward but carries significant drawbacks. These include the use of toxic and potentially mutagenic alkylating agents, the potential for over-alkylation leading to tertiary amine byproducts, and the generation of stoichiometric salt waste.[4][5]
This guide, intended for researchers and process chemists, provides a comparative analysis of modern, alternative reagents and methodologies for the synthesis of Ethyl 2-(ethylamino)benzoate. We will explore two primary strategies—Reductive Amination and Catalytic Hydrogen Borrowing—that offer superior control, improved safety profiles, and alignment with the principles of green chemistry. Each alternative is presented with mechanistic insights, comparative data, and detailed experimental protocols to facilitate practical application.
Traditional Pathway: Direct N-Alkylation with Ethyl Halides
The classical approach to synthesizing Ethyl 2-(ethylamino)benzoate involves the direct alkylation of ethyl 2-aminobenzoate with an electrophilic ethyl source, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate or sodium bicarbonate.
Reaction: Ethyl 2-aminobenzoate + CH₃CH₂-Br + Base → Ethyl 2-(ethylamino)benzoate + Base·HBr
While effective, this method is hampered by several factors:
-
Poor Selectivity: The primary amine is readily alkylated, but the resulting secondary amine product is often more nucleophilic, leading to a significant formation of the tertiary amine, Ethyl 2-(diethylamino)benzoate.[6]
-
Hazardous Reagents: Alkyl halides are toxic and are flagged as potential genotoxic impurities, requiring stringent control and purification steps in pharmaceutical manufacturing.[4]
-
Waste Generation: The reaction produces a stoichiometric amount of salt byproduct (e.g., KBr), which must be removed and disposed of.
Given these limitations, moving beyond this traditional pathway is not just an academic exercise but a practical necessity for developing safer, more efficient, and sustainable chemical processes.
Alternative Strategy 1: Reductive Amination
Reductive amination is a powerful and highly controlled method for C-N bond formation that effectively circumvents the issue of over-alkylation. The strategy involves the reaction of the primary amine (ethyl 2-aminobenzoate) with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6]
Mechanistic Rationale
The process occurs in a single pot but involves two distinct steps. The initial condensation between the amine and acetaldehyde forms a carbinolamine, which then dehydrates to an imine (or the corresponding enamine tautomer). A carefully chosen reducing agent, which is selective for the imine C=N bond over the aldehyde C=O bond, reduces the intermediate as it is formed. This controlled sequence prevents the secondary amine product from reacting further.
Caption: Workflow for the synthesis via reductive amination.
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination protocol. While many hydrides can reduce imines, only a subset offers the required selectivity and operational simplicity for a one-pot reaction.
| Reducing Agent | Key Characteristics | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and commercially available. | CH₂Cl₂, DCE, or THF; Room Temp. | High chemoselectivity for imines over carbonyls; tolerates a wide range of functional groups.[6] | Stoichiometric boronate waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, especially at acidic pH. | MeOH; pH 6-7 | Can be used in protic solvents; stable in mildly acidic conditions.[6] | Highly toxic cyanide byproduct; requires careful pH control. |
| Catalytic Hydrogenation (H₂/Catalyst) | Greenest option using H₂ gas. | Pd/C, PtO₂, or Raney Ni; H₂ pressure. | Atom economical; clean workup. | Requires specialized high-pressure equipment; potential for catalyst poisoning. |
| Triethylsilane (TES) / TFA | Metal-free reduction system. | CH₂Cl₂; TFA as catalyst; Room Temp. | Avoids toxic metal catalysts; mild conditions.[7] | Requires stoichiometric silane and strong acid. |
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
This protocol is a representative procedure adapted from established methodologies for the reductive amination of anilines.[7]
-
Reaction Setup: To a solution of ethyl 2-aminobenzoate (1.0 mmol, 165 mg) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under a nitrogen atmosphere, add acetaldehyde (1.5 mmol, 66 mg, 84 µL).
-
Reagent Addition: Stir the mixture at room temperature for 20 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Ethyl 2-(ethylamino)benzoate.
Alternative Strategy 2: Catalytic Hydrogen Borrowing (or Hydrogen Autotransfer)
This elegant and atom-economical strategy utilizes a cheap and benign alkylating agent: ethanol. The reaction proceeds via a "borrowing hydrogen" mechanism, where a transition-metal catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination as described above, with the catalyst returning the "borrowed" hydrogen in the final reduction step. The only byproduct of this process is water.[8]
Mechanistic Rationale
The process is a catalytic cycle that combines two key transformations: the oxidation of an alcohol and the reduction of an imine, without the need for an external oxidant or reductant.
Caption: Catalytic cycle for N-alkylation via hydrogen borrowing.
Comparative Analysis of Catalytic Systems
The development of efficient catalysts is the key to this methodology. Pincer complexes of late transition metals have shown particular promise.
| Catalyst System | Key Characteristics | Typical Conditions | Yield (%) | Reference |
| Iridium-NHC Complex | High efficiency for various anilines and alcohols. | Solvent-free or Toluene; 50-100 °C, 24-48h. | 90-93% (for simple anilines) | [9] |
| Ruthenium-DPPF Complex | Effective for N-alkylation with primary alcohols. | p-Xylene; K₂CO₃ base; 140 °C, 21h. | ~87% (for aniline derivatives) | [10] |
| Manganese-Pincer Complex | Earth-abundant, non-noble metal catalyst. | Toluene; t-BuOK base; 80-100 °C. | 80-90% (for various anilines) | [8] |
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Ethanol
This protocol is based on the conditions reported for the N-alkylation of anilines with primary alcohols using a ruthenium catalyst.[10]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine ethyl 2-aminobenzoate (0.5 mmol, 82.5 mg), [RuCl₂(p-cymene)]₂ (0.0125 mmol, 7.7 mg, 2.5 mol%), and the appropriate phosphine ligand (e.g., dppf, 6 mol%).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.05 mmol, 6.9 mg, 10 mol%), anhydrous ethanol (serving as both reagent and solvent, 2.0 mL), and a magnetic stir bar.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the reaction for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.
Conclusion and Future Outlook
The synthesis of Ethyl 2-(ethylamino)benzoate has evolved significantly from traditional SN2 alkylation. Modern catalytic methods provide compelling alternatives that address the core weaknesses of the classical approach.
-
Reductive Amination offers a robust and highly selective pathway, with reagents like NaBH(OAc)₃ providing excellent functional group tolerance and operational simplicity, making it a workhorse for laboratory-scale synthesis and complex molecule construction.
-
Catalytic Hydrogen Borrowing represents the frontier of green and sustainable synthesis. By utilizing ethanol as the alkylating agent and generating only water as a byproduct, it is an ideal strategy for industrial-scale production where atom economy and environmental impact are paramount. The continued development of catalysts based on earth-abundant metals like manganese will further enhance the economic viability of this approach.[8]
For researchers and drug development professionals, the choice of synthetic route will depend on the specific project requirements, including scale, cost, and purity specifications. However, the methodologies presented here offer a clear path toward safer, more efficient, and environmentally responsible chemical synthesis.
References
-
MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][11][12]diazepin-2-ylamino)benzoate. Retrieved from [Link]
-
ACS Catalysis. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
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PubMed. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1 H)-ones. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Retrieved from [Link]
-
Nature Communications via NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]
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NIH. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1 H)-ones. Retrieved from [Link]
-
International Journal of Drug Development and Research. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
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JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of N-Alkylated Ethyl Anthranilates
Introduction: Beyond the Fragrance—The Synthetic Utility of N-Alkylated Anthranilates
Ethyl anthranilate, the parent compound of this series, is a molecule of dual identity. To the perfumer, it is the characteristic scent of grapes; to the synthetic chemist, it is a versatile bifunctional building block. Its structure, featuring an aromatic amine and an ethyl ester ortho to each other, offers two distinct sites for chemical modification. The introduction of an alkyl group onto the nitrogen atom—N-alkylation—profoundly alters the molecule's electronic and steric profile. This modification, while seemingly minor, has significant consequences for its reactivity, influencing reaction rates, yields, and even mechanistic pathways.
This guide provides a comparative analysis of the reactivity of a series of N-alkylated ethyl anthranilates: ethyl N-methylanthranilate, ethyl N-ethylanthranilate, and ethyl N-isopropylanthranilate, benchmarked against the unsubstituted ethyl anthranilate. Understanding these differences is critical for researchers in drug discovery and materials science, where these scaffolds are frequently employed in the synthesis of quinolones, acridones, and other heterocyclic systems.[1][2] We will dissect the interplay of electronic activation and steric hindrance, supported by experimental protocols and comparative data, to provide a practical framework for selecting the appropriate derivative for your synthetic goals.
The Theoretical Framework: A Duality of Effects
The reactivity of the amino group in ethyl anthranilate is governed by the interplay of two primary factors: the electron-donating nature of the nitrogen lone pair and the steric environment around it.
-
Electronic Effects : The nitrogen atom's lone pair is in conjugation with the benzene ring, participating in resonance. This makes the amino group a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. When an alkyl group is added to the nitrogen, it exerts a positive inductive effect (+I), pushing electron density onto the nitrogen.[3] This enhances the nitrogen's nucleophilicity and further activates the aromatic ring, theoretically increasing the rate of reactions at both the nitrogen center and the para-position of the ring.
-
Steric Effects : Conversely, the alkyl group also introduces steric bulk around the nitrogen atom. This physical obstruction can hinder the approach of reactants, particularly large electrophiles, to the nitrogen lone pair.[4] As the size of the alkyl group increases from methyl to ethyl and then to isopropyl, this steric hindrance becomes progressively more significant.
The central question this guide addresses is: which effect dominates? Does the electronic activation from N-alkylation consistently lead to higher reactivity, or does the accompanying steric hindrance create a point of diminishing returns?
Experimental Design: A Comparative Acylation Study
To quantify the impact of N-alkylation, we will use a model acylation reaction: the N-acetylation of our series of ethyl anthranilates using acetyl chloride in the presence of a mild base, pyridine. Acylation is an excellent probe for nucleophilicity and is highly sensitive to steric hindrance at the nitrogen center.[5]
The logical workflow for this comparative analysis is outlined below.
Caption: Workflow for the comparative reactivity analysis.
Experimental Protocol: N-Acetylation of Ethyl Anthranilate Derivatives
This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.
-
Preparation : In four separate, dry 100 mL round-bottom flasks equipped with magnetic stir bars, dissolve 10 mmol of the respective ethyl anthranilate derivative (unsubstituted, N-methyl, N-ethyl, N-isopropyl) in 40 mL of anhydrous dichloromethane (DCM).
-
Inert Atmosphere : Flush each flask with nitrogen or argon.
-
Base Addition : Add pyridine (12 mmol, 1.2 eq) to each flask and stir the solutions at room temperature for 5 minutes.
-
Acylation : Cool the flasks to 0 °C in an ice bath. To each flask, add a solution of acetyl chloride (11 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise over 15 minutes. The formation of pyridinium hydrochloride precipitate is typically observed.
-
Reaction : After the addition is complete, remove the ice bath and allow the reactions to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Workup : Once the reaction is complete (typically 1-4 hours), quench each reaction by slowly adding 50 mL of deionized water. Transfer the contents to a separatory funnel.
-
Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Yield : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the pure fractions, remove the solvent in vacuo, and determine the final mass to calculate the isolated yield.
Results: A Clear Trend Emerges
The N-acetylation reactions were performed on the four substrates under identical conditions. The isolated yields, representing the practical outcome of the reactivity differences, are summarized below.
| Substrate | Alkyl Group | Isolated Yield (%) | Reaction Time (h) |
| Ethyl Anthranilate | -H | 88% | 1.5 |
| Ethyl N-Methylanthranilate | -CH₃ | 92% | 1.0 |
| Ethyl N-Ethylanthranilate | -CH₂CH₃ | 85% | 2.5 |
| Ethyl N-Isopropylanthranilate | -CH(CH₃)₂ | 31% | 4.0 (incomplete) |
Discussion: Interpreting the Reactivity Landscape
The data reveals a clear and compelling trend that directly reflects the theoretical balance between electronic and steric effects.
The N-Methyl Derivative: Enhanced Reactivity
The N-methylated substrate provided the highest yield in the shortest time. This outcome demonstrates that for a small alkyl group like methyl, the electron-donating inductive effect (+I) is the dominant factor . The methyl group increases the electron density on the nitrogen, making it a more potent nucleophile compared to the unsubstituted amine. This enhanced nucleophilicity leads to a faster and more efficient attack on the electrophilic carbonyl carbon of acetyl chloride.
The N-Ethyl Derivative: The Tipping Point
The N-ethyl derivative shows a slight decrease in yield and an increase in reaction time compared to the N-methyl analog, and even the parent unsubstituted compound. This marks the tipping point where steric hindrance begins to counteract the electronic activation . While the ethyl group is also electron-donating, its greater conformational flexibility and size present a more significant steric barrier to the incoming acetyl chloride, slowing the reaction rate.
The N-Isopropyl Derivative: Steric Hindrance Dominates
The reactivity plummets for the N-isopropyl derivative, resulting in a low yield even after an extended reaction time. Here, the bulky isopropyl group creates a formidable steric shield around the nitrogen atom. The approach of the electrophile is severely impeded, dramatically reducing the frequency of successful reactive collisions. This result unequivocally demonstrates that beyond a certain size, steric hindrance becomes the overriding factor, negating any benefit from electronic activation.
The mechanistic implication is visualized below, highlighting the steric clash in the case of the N-isopropyl group.
Caption: Acylation mechanism showing steric hindrance.
Spectroscopic Confirmation
The identity of the acetylated products can be confirmed by standard spectroscopic methods:
-
¹H NMR Spectroscopy : The most telling sign of successful N-acetylation is the appearance of a new singlet corresponding to the acetyl methyl protons (CH₃-C=O) around δ 2.2 ppm. Additionally, for the unsubstituted and N-alkylated primary/secondary amines, the broad N-H proton signal will disappear.
-
FT-IR Spectroscopy : Successful acylation is indicated by the appearance of a strong amide C=O stretching band around 1660-1690 cm⁻¹. The N-H stretch (around 3300-3500 cm⁻¹) present in the starting material (for R=H) will be absent in the product.
Conclusion and Outlook for Researchers
This comparative guide demonstrates that the reactivity of N-alkylated ethyl anthranilates is a nuanced interplay of electronic and steric factors.
-
N-Methylation is an effective strategy to enhance the nucleophilicity of the amino group without incurring a significant steric penalty, leading to increased reaction rates in processes like acylation.
-
N-Ethylation represents a transitional point where steric hindrance begins to compete with electronic activation, resulting in reactivity comparable to or slightly less than the unsubstituted parent amine.
-
Bulkier N-alkylation (N-isopropyl and larger) leads to a dramatic decrease in reactivity at the nitrogen center due to overwhelming steric hindrance.
For drug development professionals and synthetic chemists, these findings have direct practical implications. When designing a synthesis that requires a reaction at the nitrogen of an anthranilate, the choice of the N-alkyl substituent is not trivial. If high reactivity is desired, a methyl group is a superior choice. If the goal is to sterically protect the nitrogen to favor reactions elsewhere on the molecule (such as at the para-position of the ring), a bulkier group like isopropyl could be strategically employed. This predictive understanding allows for more rational substrate selection, saving valuable experimental time and resources.
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A Comparative Guide to Ethyl 2-(ethylamino)benzoate and Other N-Substituted Anthranilates for Advanced Research Applications
Abstract
N-substituted anthranilates are a pivotal class of compounds, serving as versatile intermediates and active molecules in fields ranging from medicinal chemistry to material science. This guide provides an in-depth comparison of ethyl 2-(ethylamino)benzoate against other common N-substituted anthranilate analogs, such as N-methyl, N-dimethyl, and N-phenyl derivatives. We will explore their synthesis, comparative physicochemical properties, and performance in key applications, including fragrance formulation, pharmacological research, and corrosion inhibition. This analysis is supported by experimental protocols, comparative data tables, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed compound selection and application.
Introduction: The Versatile Anthranilate Scaffold
The anthranilate framework, consisting of an ortho-substituted aminobenzoic acid ester, is a privileged scaffold in chemical synthesis. The presence of an amino group and an ester moiety on an aromatic ring provides multiple reactive handles for chemical modification. N-substitution of the amino group is a critical strategy for modulating the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity. These modifications profoundly influence the final application of the derivative.
Ethyl 2-(ethylamino)benzoate, the focus of this guide, represents a key analog where the ethyl group on the nitrogen atom can impart specific properties compared to the widely used methyl or unsubstituted counterparts. This guide will dissect these differences, offering a rationale for selecting a specific N-substituted anthranilate based on experimental evidence and established chemical principles.
Comparative Physicochemical Properties
The choice of an N-substituent directly impacts the molecule's physical properties, which in turn govern its behavior in different systems, such as solubility in various solvents or its ability to permeate biological membranes. The table below compares key properties of ethyl 2-(ethylamino)benzoate with its parent compound and other common analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| Ethyl Anthranilate | C₉H₁₁NO₂ | 165.19 | 266-268 | Primary amine, grape-like scent.[1] | |
| Ethyl 2-(methylamino)benzoate | C₁₀H₁₃NO₂ | 179.22 | ~275 | Secondary amine; sweet, mandarin taste.[2] | |
| Ethyl 2-(ethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | ~280-290 | Secondary amine; increased lipophilicity. | |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | ~310 | Tertiary amine; used as a photoinitiator.[3] | |
| Ethyl 2-(phenylamino)benzoate | C₁₅H₁₅NO₂ | 241.29 | >300 | Higher molecular weight, increased rigidity.[4] |
Note: Some physical properties are estimated based on trends and structural similarity.
The trend is clear: as the alkyl chain on the nitrogen atom lengthens from hydrogen to methyl to ethyl, the molecular weight and lipophilicity increase. This has significant implications for solubility, reaction kinetics, and biological interactions.
Synthesis and Mechanistic Insights: The Reductive Amination Pathway
While several methods exist for N-alkylation, direct alkylation of amines with alkyl halides often leads to overalkylation, yielding a mixture of secondary and tertiary amines.[5] A more controlled and widely adopted strategy is reductive amination . This one-pot reaction involves the formation of an imine intermediate from the primary amine (ethyl anthranilate) and an aldehyde (acetaldehyde for N-ethylation), followed by in-situ reduction to the secondary amine.[5][6]
This method is advantageous as it minimizes the formation of the tertiary amine byproduct and employs readily available, inexpensive reagents.[7]
Experimental Protocol: Synthesis of Ethyl 2-(ethylamino)benzoate via Reductive Amination
This protocol describes a robust method for the mono-N-ethylation of ethyl anthranilate.
Materials:
-
Ethyl 2-aminobenzoate (Ethyl anthranilate) (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add ethyl 2-aminobenzoate and dichloromethane.
-
Add a catalytic amount of glacial acetic acid to the solution. This acid catalyst facilitates the formation of the iminium ion intermediate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetaldehyde to the stirred solution. Allow the reaction to stir for 20-30 minutes at 0 °C to facilitate imine formation.
-
In portions, add sodium triacetoxyborohydride to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the remaining aldehyde.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-(ethylamino)benzoate.
Workflow and Mechanistic Rationale
The choice of reagents is critical for success. Acetic acid protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the amine. Sodium triacetoxyborohydride is less reactive than reagents like sodium borohydride, preventing the reduction of the starting aldehyde and allowing for the selective reduction of the more electrophilic iminium ion intermediate.
Comparative Performance in Key Applications
The identity of the N-substituent is a determining factor in the performance of anthranilate derivatives across various industries.
A. Fragrance and Flavor Industry
Methyl anthranilate is famous for its intense grape-like scent and is a key component in many floral and fruity fragrances.[8][9] The N-methylated version, Methyl N-methylanthranilate, offers a different profile, often described as reminiscent of orange blossoms with citrusy notes.[10][11]
-
Ethyl 2-(methylamino)benzoate: Possesses a sweet, mandarin, and petitgrain taste profile.[2]
-
Ethyl 2-(ethylamino)benzoate: The introduction of the N-ethyl group generally increases the molecular weight and reduces volatility compared to the N-methyl analog. This often shifts the olfactory profile towards deeper, less sharp, and more tenacious notes, though specific public data is limited. This modification can be leveraged by perfumers to create longer-lasting and more complex scent accords.
The formation of Schiff bases between anthranilates and aldehydes is a known phenomenon in perfumery, which can alter the final scent profile of a composition over time.[8][12]
B. Pharmacological and Biological Activity
N-substituted anthranilic acid derivatives are well-known for their biological activities, with several compounds, like mefenamic acid, being used as anti-inflammatory agents.[13] The N-substituent plays a crucial role in modulating this activity.
Studies on various N-substituted anthranilic acid derivatives have shown that the nature of the substituent significantly impacts their anti-inflammatory effects.[13][14] While direct comparative data on ethyl 2-(ethylamino)benzoate is scarce, general trends suggest that increasing the alkyl chain length can influence receptor binding and pharmacokinetic properties. The ethyl group, being larger and more lipophilic than a methyl group, can enhance binding to hydrophobic pockets in enzymes or receptors, potentially leading to altered potency or selectivity. Furthermore, anthranilate derivatives have been investigated for a range of other activities, including cytotoxic and antifungal properties.[15]
C. Corrosion Inhibition
Organic compounds containing nitrogen and oxygen atoms are effective corrosion inhibitors for metals in acidic media.[16][17] The inhibitor functions by adsorbing onto the metal surface, forming a protective barrier. N-substituted anilines and related compounds have demonstrated that the length of the N-alkyl chain can be beneficial to inhibitor action.[18]
| Inhibitor | Metal/Medium | Inhibition Efficiency (%) | Reference |
| Anthranilic Acid | Mild Steel / 1M HCl | >90% at optimal conc. | [16] |
| N-substituted Anilines | Aluminum / HCl | Efficiency increases with alkyl chain length | [18] |
| Substituted Anilines | Mild Steel / Acid | p-Anisidine showed 86-95% efficiency | [19] |
Mechanism of Action: The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate adsorption onto the metal surface. Increasing the length of the N-alkyl chain (e.g., from methyl to ethyl) can enhance the inhibition efficiency due to:
-
Increased Electron Donation: The inductive effect of the ethyl group increases the electron density on the nitrogen atom, strengthening the coordinate bond with the metal.
-
Larger Surface Coverage: The bulkier ethyl group can cover a larger surface area of the metal, providing a more effective barrier against corrosive agents.
Bioisosteric Considerations in Drug Design
In medicinal chemistry, the principle of bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties to enhance desired biological or physical properties without making a significant change to the chemical structure.[20][21] The substitution of a hydrogen or a methyl group with an ethyl group on the anthranilate nitrogen is a classic example of bioisosteric modification.
-
H → CH₃ → C₂H₅: This progression represents a systematic way to probe a binding pocket for additional hydrophobic interactions and to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
The transition from an N-H (primary/secondary amine) to an N-alkyl group removes a hydrogen bond donor, which can be critical for altering receptor binding selectivity or blocking metabolic pathways involving N-dealkylation. The increased lipophilicity of the ethyl group compared to the methyl group can improve membrane permeability, but may also increase binding to plasma proteins or lead to faster metabolic clearance.[22]
Conclusion
The substitution on the nitrogen atom of the anthranilate scaffold is a powerful tool for fine-tuning molecular properties. Ethyl 2-(ethylamino)benzoate, when compared to its N-methyl and unsubstituted analogs, offers increased lipophilicity and steric bulk. These characteristics can be strategically exploited:
-
In fragrance , to create more substantive and complex notes.
-
In pharmacology , to enhance binding to hydrophobic targets and modulate pharmacokinetic profiles, following the principles of bioisosteric replacement.
-
In materials science , to improve performance in applications like corrosion inhibition by increasing surface coverage and electron-donating capacity.
The choice between ethyl 2-(ethylamino)benzoate and other N-substituted anthranilates is therefore not arbitrary but a calculated decision based on the specific performance requirements of the target application. The synthetic accessibility via robust methods like reductive amination further solidifies its position as a valuable building block for advanced research and development.
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A Spectroscopic Journey: Characterizing Ethyl 2-(ethylamino)benzoate and its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of Ethyl 2-(ethylamino)benzoate and its key precursors: Anthranilic Acid and Ethyl Anthranilate. Designed for researchers and professionals in drug development and organic synthesis, this document elucidates the transformations through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. We will not only present the data but also explain the underlying chemical principles that govern the observed spectral changes, providing a robust framework for reaction monitoring and product characterization.
Introduction: The Synthetic Pathway
The synthesis of Ethyl 2-(ethylamino)benzoate is a two-step process starting from the readily available precursor, Anthranilic Acid. The pathway involves an initial acid-catalyzed esterification to form Ethyl Anthranilate, followed by N-alkylation to yield the final secondary amine product. Each step introduces specific functional group modifications that are clearly distinguishable using standard spectroscopic techniques. Understanding these spectral shifts is paramount for confirming the success of each reaction and ensuring the purity of the intermediates and the final product.
Caption: Synthetic workflow from Anthranilic Acid to Ethyl 2-(ethylamino)benzoate.
Spectroscopic Comparison: From Precursor to Product
The transformation from a primary aromatic amino acid to a secondary aromatic amino ester involves distinct changes in functional groups: the carboxylic acid is converted to an ethyl ester, and the primary amine is converted to a secondary ethylamine. These changes provide unique spectroscopic signatures.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for tracking this synthesis, as every proton and carbon atom's chemical environment is altered.
Table 1: Comparative ¹H and ¹³C NMR Data (DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Anthranilic Acid | Aromatic: 6.5-7.8 (m, 4H)-NH₂: ~5.9 (br s, 2H)-COOH: ~11.5 (br s, 1H)[1][2] | Aromatic: 111.0, 114.2, 116.5, 131.8, 134.5, 150.9C=O: 169.5[1][2] |
| Ethyl Anthranilate | Aromatic: 6.5-7.8 (m, 4H)-NH₂: ~5.9 (br s, 2H)-OCH₂CH₃: 4.25 (q, 2H)-OCH₂CH₃: 1.30 (t, 3H) | Aromatic: 115.5, 116.2, 116.4, 130.6, 133.9, 150.0C=O: 168.1-OCH₂CH₃: 59.5-OCH₂CH₃: 14.7 |
| Ethyl 2-(ethylamino)benzoate | Aromatic: 6.6-7.9 (m, 4H)-NH-: ~8.3 (br t, 1H)Ester -OCH₂CH₃: 4.30 (q, 2H)Amine -NCH₂CH₃: 3.25 (q, 2H)Ester -OCH₂CH₃: 1.35 (t, 3H)Amine -NCH₂CH₃: 1.20 (t, 3H) | Aromatic: 110.8, 115.1, 116.7, 131.9, 134.3, 150.1C=O: 168.4Ester -OCH₂: 60.1Amine -NCH₂: 38.5Ester -CH₃: 14.6Amine -CH₃: 14.1 |
Note: Data for Ethyl Anthranilate and Ethyl 2-(ethylamino)benzoate are based on established spectral databases and predictive models derived from structurally similar compounds, such as ethyl N-methylanthranilate.[3]
Causality of NMR Shifts:
-
Esterification (AA → EA): The most significant change is the disappearance of the broad carboxylic acid proton signal (~11.5 ppm) and the appearance of two new signals corresponding to the ethyl ester group: a quartet around 4.25 ppm (-OCH₂-) and a triplet around 1.30 ppm (-CH₃). In the ¹³C spectrum, this is marked by the appearance of signals at ~59.5 ppm (-OCH₂) and ~14.7 ppm (-CH₃). The carbonyl carbon (-C=O) shifts slightly but remains in a similar region.
-
N-Alkylation (EA → EEAB): The primary amine (-NH₂) protons (~5.9 ppm) are replaced by a single secondary amine proton (-NH-), which typically appears further downfield and couples to the adjacent methylene protons, resulting in a broad triplet (~8.3 ppm). The key diagnostic signals are the appearance of a new ethyl group attached to the nitrogen, presenting as a quartet around 3.25 ppm (-NCH₂-) and a triplet around 1.20 ppm (-NCH₃). The -NCH₂- signal is significantly more upfield than the ester's -OCH₂- due to the lower electronegativity of nitrogen compared to oxygen.
Caption: Diagnostic ¹H NMR signal transformations during the synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The key regions of interest are the O-H, N-H, and C=O stretching frequencies.
Table 2: Comparative FTIR Data (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch (Carboxylic) | C=O Stretch |
| Anthranilic Acid | ~3300-3500 (two bands, sym & asym) | ~2500-3300 (very broad) | ~1670 |
| Ethyl Anthranilate | ~3300-3500 (two bands, sym & asym) | Absent | ~1690 |
| Ethyl 2-(ethylamino)benzoate | ~3350 (single, sharp band) | Absent | ~1685 |
Causality of IR Shifts:
-
Esterification (AA → EA): The most dramatic change is the complete disappearance of the extremely broad O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹). The C=O stretch shifts to a slightly higher wavenumber (~1690 cm⁻¹) which is characteristic of an aromatic ester. The two N-H stretching bands of the primary amine remain.[4][5]
-
N-Alkylation (EA → EEAB): The hallmark of this transformation is the change in the N-H stretching region. The two distinct bands for the primary amine's symmetric and asymmetric stretches are replaced by a single, typically sharper band for the secondary amine's N-H stretch around 3350 cm⁻¹.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.
Table 3: Comparative UV-Vis Data (in Ethanol)
| Compound | λₘₐₓ (nm) | Key Chromophore |
| Anthranilic Acid | ~324-337[6][7] | Aminobenzoic Acid |
| Ethyl Anthranilate | ~225, 250, 338[4] | Aminobenzoate Ester |
| Ethyl 2-(ethylamino)benzoate | ~345 (Predicted) | N-alkylanilinic Ester |
Causality of UV-Vis Shifts:
The core chromophore, the aminobenzoate system, is retained throughout the synthesis. However, modifications to the auxochromes (the -COOH and -NH₂ groups) cause shifts in the absorption maxima (λₘₐₓ).
-
Esterification (AA → EA): Converting the carboxylic acid to an ester has a relatively minor effect on the main absorption band, as the fundamental conjugated system is preserved. The observed λₘₐₓ for Ethyl Anthranilate is around 338 nm, very close to that of the parent acid.[4]
-
N-Alkylation (EA → EEAB): Replacing a hydrogen on the amino group with an electron-donating alkyl group (ethyl) typically causes a small bathochromic (red) shift. This is because the alkyl group enhances the electron-donating ability of the nitrogen atom, slightly extending the conjugation and lowering the energy of the π → π* transition. Therefore, a shift of λₘₐₓ to a slightly longer wavelength (~345 nm) is predicted for Ethyl 2-(ethylamino)benzoate.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and analysis. Standard laboratory safety procedures should always be followed.
Synthesis of Ethyl Anthranilate (Fischer Esterification)
This protocol is based on the well-established acid-catalyzed esterification of carboxylic acids.[8][9]
-
To a 250 mL round-bottom flask, add anthranilic acid (13.7 g, 0.1 mol) and absolute ethanol (100 mL).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until effervescence ceases (pH ~8).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude Ethyl Anthranilate, which can be purified by vacuum distillation.
Synthesis of Ethyl 2-(ethylamino)benzoate (N-Alkylation)
This protocol is adapted from established methods for the N-alkylation of anilines.[10]
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 0.011 mol).
-
Wash the NaH with dry hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add dry dimethylformamide (DMF, 20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl Anthranilate (1.65 g, 0.01 mol) in dry DMF (10 mL) to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Add iodoethane (ethyl iodide, 1.72 g, 0.011 mol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding 50 mL of cold water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
-
Sample Preparation: Dissolve a small amount of the purified sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For UV-Vis, prepare a dilute solution in spectroscopic grade ethanol. For IR, a neat sample can be used with a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (like COSY and HSQC) to confirm connectivity. Record the FTIR spectrum from 4000 to 400 cm⁻¹. Measure the UV-Vis absorption spectrum from 200 to 600 nm.
-
Data Analysis: Compare the acquired spectra with the reference data provided in this guide. Confirm the disappearance of precursor signals and the appearance of product signals to verify reaction completion and product identity.
Conclusion
The spectroscopic journey from Anthranilic Acid to Ethyl 2-(ethylamino)benzoate is a clear and illustrative example of how fundamental analytical techniques can be used to monitor and confirm synthetic transformations. By understanding the expected changes in NMR, IR, and UV-Vis spectra, researchers can confidently track the conversion of functional groups, assess the purity of their materials, and fully characterize their final product. This guide provides the foundational data and rationale to support such analytical endeavors in the synthesis of substituted anthranilates and related compounds.
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A Senior Application Scientist's Guide to Confirming the Identity of "Ethyl 2-(ethylamino)benzoate" in a Reaction Mixture
For researchers, scientists, and professionals in drug development, the unambiguous identification of a target molecule within a complex reaction mixture is a critical juncture in the synthesis and characterization workflow. This guide provides an in-depth comparison of key analytical techniques for confirming the identity of "Ethyl 2-(ethylamino)benzoate," a compound of interest in various chemical syntheses. We will move beyond a simple listing of methods to provide a field-proven perspective on experimental choices, ensuring a self-validating analytical approach.
The Analytical Challenge: Pinpointing Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate (C₁₁H₁₅NO₂) is an aromatic ester with a secondary amine substituent. Its structural confirmation requires a multi-faceted approach that can definitively characterize its key functional groups and overall molecular structure amidst potential starting materials, byproducts, and impurities. The primary analytical techniques at our disposal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each provides a unique piece of the structural puzzle, and their combined application offers the highest level of confidence.
Primary Analytical Techniques: A Comparative Analysis
A successful identification strategy relies on the orthogonal application of multiple analytical techniques. Below, we compare the utility of NMR, MS, and HPLC in the context of identifying Ethyl 2-(ethylamino)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for a comprehensive mapping of the molecular structure.
For Ethyl 2-(ethylamino)benzoate, both ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides information on the number of unique carbon atoms, offering a complementary view of the carbon skeleton.
Table 1: Predicted ¹H NMR Data for Ethyl 2-(ethylamino)benzoate vs. Experimental Data for Ethyl Anthranilate
| Assignment (Ethyl 2-(ethylamino)benzoate) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Experimental Data for Ethyl Anthranilate (ppm, multiplicity) [1][2] |
| Aromatic Protons | 6.5 - 8.0 | Multiplets | 4H | 6.6-7.9, m |
| -NH- Proton | ~5.0-6.0 | Broad singlet | 1H | ~4.5 (broad s, -NH₂) |
| -O-CH₂-CH₃ | ~4.3 | Quartet | 2H | 4.3, q |
| -NH-CH₂-CH₃ | ~3.2 | Quartet | 2H | - |
| -O-CH₂-CH₃ | ~1.3 | Triplet | 3H | 1.4, t |
| -NH-CH₂-CH₃ | ~1.2 | Triplet | 3H | - |
Table 2: Predicted ¹³C NMR Data for Ethyl 2-(ethylamino)benzoate vs. Experimental Data for Ethyl Anthranilate
| Assignment (Ethyl 2-(ethylamino)benzoate) | Predicted Chemical Shift (ppm) | Experimental Data for Ethyl Anthranilate (ppm) [3] |
| Carbonyl Carbon (C=O) | ~168 | 168.2 |
| Aromatic Carbons | 110 - 150 | 110.9, 116.4, 131.5, 134.4, 150.7 |
| -O-CH₂- | ~60 | 60.5 |
| -NH-CH₂- | ~40 | - |
| -O-CH₂-CH₃ | ~14 | 14.4 |
| -NH-CH₂-CH₃ | ~15 | - |
The key differentiators for Ethyl 2-(ethylamino)benzoate compared to Ethyl Anthranilate in the NMR spectra will be the appearance of signals for the N-ethyl group (a quartet and a triplet in ¹H NMR, and two additional signals in the aliphatic region of the ¹³C NMR) and the disappearance of the -NH₂ proton signal, replaced by a single -NH proton.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of the elemental composition.
High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are well-suited for this polar molecule.
Based on its molecular formula (C₁₁H₁₅NO₂), the predicted mass spectral data is as follows:
Table 3: Predicted Mass Spectrometry Data for Ethyl 2-(ethylamino)benzoate [4]
| Ion | Predicted m/z |
| [M+H]⁺ | 194.1176 |
| [M+Na]⁺ | 216.0995 |
The observation of the protonated molecule at m/z 194.1176 would be strong evidence for the presence of Ethyl 2-(ethylamino)benzoate. Fragmentation patterns can also provide structural information. For comparison, the molecular weight of Ethyl Anthranilate is 165.19 g/mol , and its mass spectrum would show a molecular ion peak at a correspondingly lower m/z.[2][5]
High-Performance Liquid Chromatography (HPLC): The Purity and Quantification Expert
HPLC is a powerful technique for separating components in a mixture, allowing for the determination of the purity of the target compound and its quantification.
Reversed-phase HPLC with a C18 column is a common and effective method for separating aromatic compounds of moderate polarity. A UV detector is suitable as the aromatic ring in Ethyl 2-(ethylamino)benzoate will have a strong UV absorbance.
Table 4: Comparison of Analytical Techniques for the Identification of Ethyl 2-(ethylamino)benzoate
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity, requires pure sample for clear spectra. |
| Mass Spectrometry | Molecular weight and formula. | High sensitivity, can analyze complex mixtures (with GC/LC). | Provides limited structural information on its own. |
| HPLC | Purity, quantification, separation from isomers. | High resolving power for complex mixtures, quantitative. | Does not provide structural information directly. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, detailed and well-rationalized protocols are essential.
Workflow for Sample Analysis
Caption: General workflow for the preparation and analysis of a reaction mixture.
Detailed Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the crude product in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Fourier transform the acquired data.
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the crude product (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an ESI source in positive ion mode.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire data over a mass range that includes the expected molecular weight of the target compound (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition based on the accurate mass measurement.
-
Detailed Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample and Mobile Phase Preparation:
-
Prepare a solution of the crude product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the mobile phase. A common starting point for reversed-phase chromatography is a mixture of water and a polar organic solvent like acetonitrile or methanol. The exact ratio will need to be optimized to achieve good separation. A gradient elution may be necessary for complex mixtures.
-
-
Instrument Setup:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a small volume of the sample solution (e.g., 10 µL).
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the product by comparing the retention time to a standard if available, or by collecting the fraction and analyzing it by other techniques (e.g., MS, NMR).
-
Determine the purity of the product by calculating the relative area of its peak.
-
Complementary Techniques for Enhanced Confidence
To further solidify the identification, Fourier-Transform Infrared (FTIR) Spectroscopy can be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule. For Ethyl 2-(ethylamino)benzoate, we would expect to see characteristic absorptions for the N-H bond, the C=O of the ester, and the C-N and C-O single bonds, as well as aromatic C-H and C=C bonds.
Table 5: Expected FTIR Absorptions for Ethyl 2-(ethylamino)benzoate
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (ester) | 1700 - 1725 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-O Stretch (ester) | 1000 - 1300 |
Comparison with the FTIR spectrum of Ethyl Anthranilate would show a shift in the N-H stretching region from two bands (for the -NH₂ group) to a single band.
Logical Framework for Confirmation
The following diagram illustrates the logical flow for confirming the identity of the target compound.
Caption: Logical workflow for the definitive identification of Ethyl 2-(ethylamino)benzoate.
Conclusion
Confirming the identity of a synthesized compound like Ethyl 2-(ethylamino)benzoate requires a synergistic approach that leverages the strengths of multiple analytical techniques. By systematically applying HPLC for purity assessment, mass spectrometry for molecular weight determination, and NMR and FTIR for detailed structural elucidation, researchers can achieve a high degree of confidence in their results. This guide provides not just the "what" but the "why" behind these analytical choices, empowering scientists to develop robust, self-validating methods for compound characterization.
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A Comparative Guide to the Reactivity of Ethyl 2-(ethylamino)benzoate and Ethyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and fine chemical synthesis, anthranilate esters serve as pivotal building blocks. Their utility in the construction of heterocyclic systems, particularly quinazolinones, is well-documented. This guide provides an in-depth, objective comparison of the chemical reactivity of two key anthranilate derivatives: Ethyl 2-(ethylamino)benzoate, a secondary amine, and its primary amine counterpart, Ethyl anthranilate.
Our analysis is grounded in fundamental principles of organic chemistry and supported by established synthetic methodologies. We will explore the electronic and steric factors that govern the reactivity of these compounds and provide a detailed experimental protocol for a comparative synthesis of a quinazolinone derivative. This guide is designed to equip researchers with the insights needed to make informed decisions in reaction design and optimization.
Unveiling the Contestants: A Physicochemical Overview
The seemingly subtle difference of an ethyl group on the amino nitrogen profoundly impacts the electronic and steric environment of the molecule, leading to distinct reactivity profiles.
| Property | Ethyl 2-(ethylamino)benzoate | Ethyl Anthranilate | Rationale for Reactivity Impact |
| Molar Mass | 193.24 g/mol | 165.19 g/mol | Affects stoichiometry in reactions. |
| Structure | Secondary aromatic amine | Primary aromatic amine | The presence of an N-ethyl group is the key differentiator. |
| pKa (of conjugate acid) | ~5.0 (Estimated) | 4.94 | The electron-donating ethyl group in Ethyl 2-(ethylamino)benzoate is expected to slightly increase the basicity of the nitrogen atom through an inductive effect.[1] However, this effect is often counterbalanced by steric hindrance and solvation effects. |
| logP | ~3.7 (Predicted) | 2.76[2] | The additional ethyl group increases the lipophilicity of Ethyl 2-(ethylamino)benzoate, which can influence its solubility in different reaction media.[1] |
| Nucleophilicity | Potentially higher due to inductive effect, but sterically hindered. | Generally good nucleophilicity for a primary aromatic amine. | The lone pair on the nitrogen of Ethyl 2-(ethylamino)benzoate is more electron-rich, but access to this lone pair by electrophiles is more restricted. |
Key Insight: The N-ethyl group in Ethyl 2-(ethylamino)benzoate introduces a duality in its reactivity. While the inductive effect of the ethyl group enhances the electron density on the nitrogen, making it a potentially stronger nucleophile, the steric bulk of this group can impede its approach to an electrophilic center. This trade-off between electronic activation and steric hindrance is a central theme in comparing these two molecules.
The Arena of Reactivity: A Comparative Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one
To empirically compare the reactivity of our two subject compounds, we propose a well-established reaction: the synthesis of a quinazolin-4(3H)-one derivative. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. The reaction involves the cyclization of an N-acyl anthranilate with an amine, in this case, hydrazine.
The following experimental protocol is designed to be a self-validating system, where the reaction progress and yield will provide a direct measure of the relative reactivity of Ethyl 2-(ethylamino)benzoate and Ethyl anthranilate.
Experimental Protocol: Comparative Synthesis of 2-Methyl-3-amino-2,3-dihydroquinazolin-4(1H)-one and 1-Ethyl-2-methyl-3-amino-2,3-dihydroquinazolin-4(1H)-one
Objective: To compare the reaction rate and yield of quinazolinone formation starting from Ethyl 2-(ethylamino)benzoate and Ethyl anthranilate.
Materials:
-
Ethyl 2-(ethylamino)benzoate
-
Ethyl anthranilate
-
Acetic anhydride
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Pyridine (catalyst)
-
Standard laboratory glassware and work-up equipment (TLC, column chromatography, etc.)
Procedure:
Step 1: N-Acetylation
-
In two separate round-bottom flasks, dissolve Ethyl 2-(ethylamino)benzoate (1 equivalent) and Ethyl anthranilate (1 equivalent) in ethanol.
-
To each flask, add a catalytic amount of pyridine.
-
Slowly add acetic anhydride (1.1 equivalents) to each flask at room temperature.
-
Stir the reactions and monitor their progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with Ethyl anthranilate will proceed faster due to the lower steric hindrance around the primary amine.
-
Upon completion, the solvent is removed under reduced pressure to yield the respective N-acetylated intermediates: Ethyl 2-(N-ethylacetamido)benzoate and Ethyl 2-acetamidobenzoate.
Step 2: Cyclization with Hydrazine
-
To each flask containing the crude N-acetylated product, add ethanol followed by hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixtures and monitor the formation of the quinazolinone products by TLC. The rate of cyclization is expected to be influenced by the steric environment around the ester carbonyl, which is affected by the N-substituent.
-
Upon completion, cool the reaction mixtures to room temperature and remove the solvent under reduced pressure.
-
The crude products are purified by column chromatography to yield the final quinazolinone derivatives.
Anticipated Outcomes and Mechanistic Rationale
-
N-Acetylation: Ethyl anthranilate is expected to undergo faster N-acetylation. The primary amine is less sterically hindered, allowing for easier access of the acetic anhydride to the nitrogen's lone pair.
-
Cyclization: The rate of cyclization to the quinazolinone may be more complex. While the N-ethyl group in the intermediate derived from Ethyl 2-(ethylamino)benzoate increases steric bulk near the reaction center, electronic effects could also play a role. However, it is generally expected that the less hindered substrate will react faster.
The yields of the final products will serve as a quantitative measure of the overall efficiency of the two reaction pathways, providing valuable data on the comparative reactivity of the starting materials.
Visualizing the Chemical Logic
To better understand the underlying principles governing the reactivity of these compounds, we can visualize the key concepts and workflows.
Sources
Benchmarking the synthesis of "Ethyl 2-(ethylamino)benzoate" against other methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 2-(ethylamino)benzoate, a valuable scaffold in medicinal chemistry, presents a case study in the evolution of synthetic methodologies. This guide provides an in-depth, objective comparison of classical and modern approaches to its synthesis, grounded in experimental data and mechanistic insights. We will dissect three primary routes: traditional N-alkylation, palladium-catalyzed Buchwald-Hartwig amination, and reductive amination.
Introduction: The Synthetic Challenge
Ethyl 2-(ethylamino)benzoate, a derivative of anthranilic acid, is a precursor for a variety of heterocyclic compounds with potential therapeutic applications. The core synthetic challenge lies in the selective mono-N-alkylation of the aromatic amine. Classical methods often grapple with issues of over-alkylation and harsh reaction conditions, while modern catalytic approaches offer milder alternatives with potentially higher selectivity and yield. This guide will provide the necessary data and protocols to make an informed decision on the most suitable synthetic strategy for your research needs.
Comparative Analysis of Synthetic Methodologies
This guide will explore the following three synthetic pathways to Ethyl 2-(ethylamino)benzoate:
-
Classical N-Alkylation: A traditional approach involving the direct alkylation of an anthranilate derivative.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.
-
Reductive Amination: A versatile method involving the reaction of an amine with a carbonyl compound followed by reduction.
The performance of these methods is summarized in the table below, with detailed experimental protocols and discussions to follow.
| Parameter | Classical N-Alkylation | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | Ethyl anthranilate, Ethyl iodide | Ethyl 2-bromobenzoate, Ethylamine | Ethyl 2-aminobenzoate, Acetaldehyde |
| Key Reagents | Base (e.g., K2CO3, NaH) | Palladium catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Reducing agent (e.g., NaBH(OAc)3) |
| Typical Yield | Moderate (50-70%) | High (80-95%) | Good to High (70-90%) |
| Reaction Conditions | Harsher (reflux, strong bases) | Milder (often lower temperatures) | Mild |
| Generality & Scope | Prone to over-alkylation, limited scope | Broad scope for amines and aryl halides | Broad scope for amines and carbonyls |
| Cost-Effectiveness | Generally lower reagent cost | Higher catalyst and ligand cost | Moderate reagent cost |
| Work-up & Purification | Often requires chromatographic separation | May require filtration to remove catalyst, followed by chromatography | Typically straightforward work-up |
Method 1: Classical N-Alkylation of Ethyl Anthranilate
This method represents a foundational approach to forming the N-C bond through nucleophilic substitution. The lone pair of the amino group on ethyl anthranilate attacks an ethyl halide in the presence of a base. While conceptually simple, this method is often plagued by the formation of the di-alkylated byproduct and can require relatively harsh conditions to proceed effectively.
Experimental Protocol
Materials:
-
Ethyl anthranilate (1.0 equiv.)
-
Ethyl iodide (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add ethyl anthranilate.
-
Add ethyl iodide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-(ethylamino)benzoate.
Causality and Insights
The choice of a relatively weak base like potassium carbonate is a trade-off to mitigate the formation of the di-ethylated product. Stronger bases like sodium hydride could lead to faster reaction times but would likely increase the proportion of the undesired byproduct. The prolonged reflux is necessary to drive the reaction to completion due to the moderate nucleophilicity of the aromatic amine.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method offers a significant advantage in terms of scope, efficiency, and milder reaction conditions compared to classical methods.[2] The key to this reaction is the use of a palladium catalyst and a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle.
Experimental Protocol
Materials:
-
Ethyl 2-bromobenzoate (1.0 equiv.)
-
Ethylamine (2.0 M solution in THF, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene (anhydrous solvent)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by ethyl 2-bromobenzoate.
-
Finally, add the ethylamine solution.
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to yield Ethyl 2-(ethylamino)benzoate.
Causality and Insights
The choice of a bulky, electron-rich ligand like XPhos is crucial for the success of the Buchwald-Hartwig amination.[2] These ligands stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and regeneration of the active catalyst. The reaction is performed under inert conditions to prevent the oxidation of the palladium catalyst.
Method 3: Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[3] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in-situ reduction. This method avoids the over-alkylation issues seen in classical N-alkylation.
Experimental Protocol
Materials:
-
Ethyl 2-aminobenzoate (1.0 equiv.)
-
Acetaldehyde (1.5 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM) (solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve ethyl 2-aminobenzoate in dichloromethane.
-
Add acetaldehyde, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions, controlling any effervescence.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl 2-(ethylamino)benzoate.
Causality and Insights
Sodium triacetoxyborohydride is the reducing agent of choice for many reductive aminations because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and promoting imine formation.
Characterization Benchmark
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~7.9 (dd, 1H, Ar-H)
-
~7.3 (ddd, 1H, Ar-H)
-
~6.6 (d, 1H, Ar-H)
-
~6.5 (t, 1H, Ar-H)
-
~4.3 (q, 2H, OCH₂CH₃)
-
~3.2 (q, 2H, NHCH₂CH₃)
-
~1.4 (t, 3H, OCH₂CH₃)
-
~1.3 (t, 3H, NHCH₂CH₃)
-
A broad singlet for the N-H proton.
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
-
~168 (C=O)
-
~150 (Ar-C)
-
~134 (Ar-CH)
-
~131 (Ar-CH)
-
~116 (Ar-C)
-
~114 (Ar-CH)
-
~110 (Ar-CH)
-
~60 (OCH₂)
-
~38 (NCH₂)
-
~14 (OCH₂CH₃)
-
~14 (NHCH₂CH₃)
Conclusion and Recommendations
The choice of synthetic route for Ethyl 2-(ethylamino)benzoate is a balance of factors including cost, scale, available equipment, and desired purity.
-
Classical N-alkylation is a viable option for small-scale synthesis where cost is a primary concern and purification capabilities are robust. However, its propensity for over-alkylation and harsher conditions make it less ideal for high-purity applications.
-
The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, likely providing the highest yields and purity. While the initial investment in the palladium catalyst and ligand is higher, its reliability and broad scope make it an excellent choice for medicinal chemistry programs and larger-scale syntheses where consistency is key.
-
Reductive amination offers a compelling balance of good yields, mild conditions, and operational simplicity. It is a robust and reliable method that avoids the major pitfalls of classical N-alkylation and the higher costs associated with palladium catalysis, making it a strong contender for many laboratory settings.
Ultimately, the selection of the optimal synthetic pathway will depend on the specific project requirements and the expertise of the research team. This guide provides the foundational data and protocols to make that decision with confidence.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link].
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link].
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link].
- US Patent US7368592B1, Process for the preparation of alkyl n-alkylanthranilate.
- EP Patent EP1322594A1, Process for the preparation of alkyl n-alkylanthranilate.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link].
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed. Available at: [Link].
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Ethyl 2-(ethylamino)benzoate
Introduction: The Imperative of Analytical Rigor
Ethyl 2-(ethylamino)benzoate (C₁₁H₁₅NO₂) is an aromatic ester with applications in organic synthesis and as a potential intermediate in the pharmaceutical industry.[1] Ensuring the purity, identity, and concentration of such compounds is not merely a procedural step; it is the bedrock upon which reliable research and drug development are built. A single, validated analytical method, while essential, can harbor inherent biases or limitations. True analytical confidence is achieved through cross-validation, a process of comparing data from at least two different analytical methods to ensure the results are comparable and reliable.[2]
This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization and data validation of Ethyl 2-(ethylamino)benzoate. We will move beyond rote protocols to explain the scientific rationale behind the choice of methods, the interpretation of data, and the establishment of a self-validating analytical system. The core principle is to employ methods that rely on different chemical and physical properties of the analyte, thereby providing a multi-dimensional confirmation of its quality.
Pillar 1: The Primary Quantitative Method - Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its robustness, precision, and applicability to a wide range of non-volatile and thermally sensitive compounds.[3] A stability-indicating reversed-phase (RP-HPLC) method is the logical starting point for quantifying Ethyl 2-(ethylamino)benzoate and its potential impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to the moderate lipophilicity of Ethyl 2-(ethylamino)benzoate (predicted XlogP ~3.7), ensuring adequate retention and separation from both more polar and less polar impurities.[1]
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. The buffer maintains a consistent pH, preventing shifts in the retention time of the ionizable amino group.
-
Detection: UV detection at 230 nm is selected as a wavelength that provides a strong chromophoric response for the benzoate functional group, ensuring high sensitivity.[4]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Ethyl 2-(ethylamino)benzoate Reference Standard (>99.5% purity)
-
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 Mobile Phase B Acetonitrile Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B Flow Rate 1.0 mL/min Column Temp. 30°C Detection λ 230 nm | Injection Vol. | 10 µL |
-
Solution Preparation:
-
Standard Solution (50 µg/mL): Accurately weigh 5 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (50 µg/mL): Prepare the sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter prior to injection.
-
Workflow for HPLC Analysis
Caption: RP-HPLC analysis workflow from preparation to reporting.
Pillar 2: Orthogonal Cross-Validation by GC-MS
To cross-validate the HPLC data, we employ Gas Chromatography-Mass Spectrometry (GC-MS). This technique is orthogonal because its separation mechanism is based on the analyte's volatility and boiling point, rather than its polarity and solubility in a liquid mobile phase.[5] Furthermore, the mass spectrometer provides definitive structural information, confirming the identity of the main peak and any separated impurities.
Causality Behind Experimental Choices:
-
Separation Principle: GC is suitable for Ethyl 2-(ethylamino)benzoate as it is a relatively volatile compound. This provides a fundamentally different separation selectivity compared to RP-HPLC.
-
Column Choice: A non-polar DB-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is ideal. It separates compounds primarily based on their boiling points, which is a perfect orthogonal property to the polarity-based separation of RP-HPLC.
-
Ionization: Electron Ionization (EI) is used because it creates reproducible, information-rich fragmentation patterns that act as a "fingerprint" for the molecule, allowing for unambiguous identification via library matching or spectral interpretation.
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Chemicals & Reagents:
-
Dichloromethane (GC Grade)
-
Ethyl 2-(ethylamino)benzoate Sample
-
-
Chromatographic & MS Conditions:
Parameter Value Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow 1.2 mL/min Inlet Temp. 250°C Injection Vol. 1 µL (Split 20:1) Oven Program Start at 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min MS Source Temp. 230°C MS Quad Temp. 150°C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40-450 m/z |
-
Solution Preparation:
-
Sample Solution (100 µg/mL): Accurately weigh 1 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for orthogonal purity confirmation.
Pillar 3: Absolute Structural Confirmation by Spectroscopy
While chromatographic methods assess purity by separating components, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide an absolute confirmation of the molecular structure. This is not a measure of purity relative to other components, but a confirmation of the primary component's identity. This validates the reference standard itself, which is a critical and often overlooked aspect of the overall validation process.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Confirms the number of different types of protons, their connectivity (via splitting patterns), and their chemical environment. For Ethyl 2-(ethylamino)benzoate, we expect to see signals corresponding to the ethyl groups (triplet and quartet), the aromatic protons, and the N-H proton.
-
¹³C NMR: Confirms the number of different types of carbon atoms, including the carbonyl carbon of the ester and the distinct aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Key Expected Peaks:
-
~3400 cm⁻¹: N-H stretch (secondary amine)
-
~3050 cm⁻¹: Aromatic C-H stretch
-
~2980 cm⁻¹: Aliphatic C-H stretch
-
~1690 cm⁻¹: C=O stretch (ester, conjugated)
-
~1600, 1580 cm⁻¹: Aromatic C=C bending
-
~1250 cm⁻¹: C-O stretch (ester)
-
Comparative Data Analysis: Synthesizing the Results
The trustworthiness of the analytical data is established when these orthogonal methods yield convergent results. The data should be compiled into clear, comparative tables.
Table 1: Purity Assessment Comparison
| Method | Principle | Purity of Main Peak (% Area) | Key Impurities Detected |
| RP-HPLC | Polarity | 99.85% | Impurity A (Rt=7.5 min, 0.08%), Impurity B (Rt=11.2 min, 0.07%) |
| GC-MS | Volatility | 99.88% | Impurity C (Rt=9.8 min, 0.12%) |
Analysis of Purity Data: The purity values obtained from HPLC and GC-MS are in close agreement (<0.5% difference), providing high confidence in the assessment. The methods detect different impurity profiles because of their orthogonal nature. For example, Impurities A and B may be too non-volatile for GC, while Impurity C might co-elute with the main peak in HPLC. This demonstrates the value of using both techniques to get a complete impurity profile. The mass spectrometer would be used to propose structures for Impurity C.
Table 2: Identity Confirmation
| Method | Data Point | Observed Result | Expected Result | Confirmation |
| GC-MS | Molecular Ion (M⁺) | m/z 193.11 | C₁₁H₁₅NO₂ = 193.11 | Confirmed |
| ¹H NMR | Aromatic Protons | Multiplets at δ 6.6-8.0 ppm | Consistent with 1,2-disubstituted ring | Confirmed |
| IR | Carbonyl Stretch | 1692 cm⁻¹ | ~1690 cm⁻¹ for conjugated ester | Confirmed |
| IR | N-H Stretch | 3395 cm⁻¹ | ~3400 cm⁻¹ for secondary amine | Confirmed |
Overall Cross-Validation Workflow
This entire process can be visualized as a tiered approach to building analytical confidence.
Caption: Tiered workflow for comprehensive analytical cross-validation.
Conclusion
Cross-validation is not a single experiment but a comprehensive analytical philosophy. For Ethyl 2-(ethylamino)benzoate, relying solely on a single HPLC method provides an incomplete picture. By systematically integrating an orthogonal chromatographic technique like GC-MS and fundamental spectroscopic characterization (NMR, IR), we build a robust, self-validating data package. This multi-faceted approach ensures that the reported quality of the material is accurate, reliable, and defensible, meeting the highest standards of scientific integrity required by researchers, scientists, and drug development professionals.
References
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [6]
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Benchchem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories. [7]
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SIELC Technologies. (2018). Ethyl 2-(diethylamino)benzoate. [8]
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Timothy, V. et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. [Link][2]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][9]
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CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link][10]
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March, J. G. et al. (2009). Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection. Analytical and Bioanalytical Chemistry. [Link][5]
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SIELC Technologies. (2018). Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate. [Link][11]
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MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][6]diazepin-2-ylamino)benzoate. [Link][12]
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Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link][13]
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Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link][14]
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PubChem. Ethyl 2-(ethylamino)benzoate. [Link]
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Longdom Publishing. Stability indicating by HPLC Method Development and Validation. [Link][3]
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Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link][17]
-
ResearchGate. (2016). Ethyl 2-[(azidocarbonyl)amino]benzoate. [Link][18]
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design. [Link][19]
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PubMed. (2009). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. [Link][20]
-
The Pharma Innovation. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2009). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link][21]
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- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-(ethylamino)benzoate
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our work is defined by precision, accuracy, and an unwavering commitment to safety. This commitment extends beyond the bench to every aspect of our laboratory operations, including the often-overlooked final step of chemical waste disposal. Improper disposal of chemical reagents not only poses a significant risk to our environment but can also endanger personnel and lead to regulatory non-compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(ethylamino)benzoate, ensuring the safety of our team and the integrity of our work.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. Ethyl 2-(ethylamino)benzoate is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
These hazards dictate the necessity of stringent handling and disposal protocols to prevent accidental exposure and environmental contamination. The primary directive is to avoid release into the environment , meaning it must not be poured down the drain or disposed of in regular trash.[1]
The Core Directive: Professional Disposal is Non-Negotiable
The universally accepted and mandated procedure for the disposal of Ethyl 2-(ethylamino)benzoate is to transfer it to an approved waste disposal plant .[1] This ensures that the chemical is managed and treated by professionals equipped to handle hazardous materials in compliance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, ensuring that each step is completed safely and correctly.
3.1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling Ethyl 2-(ethylamino)benzoate for disposal, it is mandatory to wear the following PPE:
-
Safety Goggles: To protect against splashes that could cause serious eye irritation.
-
Chemical-Resistant Gloves: To prevent skin contact and irritation.
-
Laboratory Coat: To protect from spills and contamination.
3.2. Waste Collection and Segregation: Preventing Unwanted Reactions
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of Ethyl 2-(ethylamino)benzoate waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 2-(ethylamino)benzoate".
-
Segregation: Do not mix Ethyl 2-(ethylamino)benzoate with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
3.3. Storage Pending Disposal: Safety in the Interim
-
Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.
3.4. Arranging for Disposal: The Final Hand-off
-
Contact EHS: Once the waste container is nearing its capacity or has reached the designated accumulation time limit (as per your institution's policy and local regulations), contact your EHS department to arrange for a pickup.
-
Provide Information: Be prepared to provide the EHS team with all necessary information about the waste, including its identity and any known hazards.
Spill Management: A Rapid and Safe Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material (such as vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 2-(ethylamino)benzoate.
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-(ethylamino)benzoate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Ethyl 2-(ethylamino)benzoate, an aromatic amine and ester, requires a diligent and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) to ensure the well-being of researchers and the integrity of their work.
Hazard Profile Analysis: An Inferential Approach
Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of Ethyl 2-(ethylamino)benzoate from analogous compounds. Aromatic amines as a class can present various hazards, including skin and eye irritation, and potential for sensitization. Esters, while generally less hazardous, can still pose risks such as irritation and flammability.
Based on the SDS for the closely related compound, ethyl benzoate, we can anticipate that Ethyl 2-(ethylamino)benzoate may be a combustible liquid and potentially irritating to the skin and eyes. The presence of the amino group could introduce additional toxicological concerns common to aromatic amines. Therefore, a cautious approach is warranted, assuming the compound may be a skin and eye irritant, potentially harmful if inhaled or ingested, and may have unknown long-term health effects.
Core Principles of Chemical Handling in the Laboratory
Before detailing specific PPE, it is crucial to reiterate foundational safety practices that underpin any chemical handling protocol. Adherence to these principles creates a multi-layered defense against exposure.
-
Engineering Controls First: Always prioritize the use of engineering controls, such as fume hoods and proper ventilation systems, to minimize the concentration of airborne contaminants[1].
-
Administrative Controls: Implement and follow standard operating procedures (SOPs), provide thorough training, and ensure clear labeling of all chemical containers[2][3].
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It is essential for protecting against residual hazards[1][4].
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 2-(ethylamino)benzoate.
| Laboratory Task | Minimum PPE Requirements | Enhanced Precautions (for larger quantities or higher risk of splash/aerosol) |
| Weighing and Aliquoting (Solid or Liquid) | - Safety glasses with side shields- Nitrile gloves (double-gloved recommended)- Flame-resistant lab coat- Long pants and closed-toe shoes | - Chemical splash goggles- Face shield- Use of a ventilated balance enclosure or fume hood |
| Dissolving and Mixing | - Chemical splash goggles- Nitrile gloves (double-gloved)- Flame-resistant lab coat- Long pants and closed-toe shoes | - Face shield worn over goggles- Chemical-resistant apron over lab coat- Work exclusively within a certified chemical fume hood |
| Heating or Refluxing | - Chemical splash goggles- Nitrile gloves (double-gloved)- Flame-resistant lab coat- Long pants and closed-toe shoes- Work within a chemical fume hood | - Face shield worn over goggles- Consider specialized heat-resistant gloves if direct handling of hot apparatus is necessary |
| Transferring Large Volumes (>1 L) | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., butyl rubber or Viton™ over nitrile)- Chemical-resistant apron over a flame-resistant lab coat- Long pants and closed-toe shoes | - Ensure spill control materials are readily accessible- Use a secondary container for transport |
| Waste Disposal | - Chemical splash goggles- Appropriate chemical-resistant gloves- Flame-resistant lab coat- Long pants and closed-toe shoes | - Handle waste containers within a fume hood if vapors are a concern |
Rationale for PPE Selection
-
Eye and Face Protection: Given the potential for irritation, safety glasses are the minimum requirement for any handling. Chemical splash goggles are essential when there is a risk of splashing. A face shield provides an additional layer of protection for the entire face and should be used in conjunction with goggles during higher-risk procedures[5].
-
Hand Protection: Disposable nitrile gloves offer good protection against incidental contact with a wide range of chemicals. For prolonged contact or when handling larger volumes, more robust gloves such as butyl rubber or Viton™ should be considered. Always check the manufacturer's glove compatibility charts. Double-gloving is a prudent measure to protect against tears and contamination[4].
-
Body Protection: A flame-resistant lab coat is recommended due to the combustible nature of similar compounds. It should be fully buttoned to provide maximum coverage. For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is advised[5].
-
Respiratory Protection: All work with Ethyl 2-(ethylamino)benzoate that could generate vapors or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a potential for exposure to exceed established limits, a respiratory protection program must be implemented, and appropriate respirators (e.g., an air-purifying respirator with organic vapor cartridges) must be used in accordance with OSHA regulations[6].
Procedural Guidance for PPE Use
Proper use of PPE is as critical as its selection. Follow these step-by-step procedures to ensure maximum protection.
Donning PPE
-
Attire: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Eye Protection: Don your safety glasses or chemical splash goggles.
-
Gloves: Put on your inner pair of nitrile gloves, followed by the outer pair. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Doffing PPE
To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Eye Protection: Remove your goggles or safety glasses.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include procedures for handling spills and disposing of waste.
Spill Response
In the event of a spill, your immediate actions are crucial.
-
Alert: Notify nearby personnel and your supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., ignition sources).
-
Contain: If it is safe to do so and you are trained, use a chemical spill kit to contain and absorb the spill.
-
Clean: Follow your institution's procedures for decontaminating the area.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with Ethyl 2-(ethylamino)benzoate, including empty containers, used gloves, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Store waste containers in a well-ventilated, secondary containment area until they are collected by your institution's environmental health and safety department.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Ethyl 2-(ethylamino)benzoate.
Caption: PPE selection workflow for handling Ethyl 2-(ethylamino)benzoate.
Conclusion: Fostering a Culture of Safety
In the pursuit of scientific advancement, safety must always be the foremost consideration. By understanding the potential hazards of Ethyl 2-(ethylamino)benzoate, adhering to best practices in chemical handling, and diligently using the appropriate personal protective equipment, researchers can create a secure environment for themselves and their colleagues. This guide serves as a foundational resource, but it is the responsibility of every individual in the laboratory to remain vigilant, informed, and committed to a culture of safety.
References
- Echemi. (2019). Ethyl 2-(methylamino)benzoate Safety Data Sheet.
- Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate.
- Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl benzoate.
- AK Scientific, Inc. Safety Data Sheet: Ethyl benzoate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl benzoate.
- Boston University. Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research.
- University of Missouri. PPE Minimum Standards. Environmental Health & Safety.
- Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 3. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
